molecular formula C9H7NO2 B021656 2,6-Dihydroxyquinoline CAS No. 19315-93-6

2,6-Dihydroxyquinoline

カタログ番号: B021656
CAS番号: 19315-93-6
分子量: 161.16 g/mol
InChIキー: AQLYZDRHNHZHIS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Dihydroxyquinoline (CAS 19315-93-6) is a high-purity quinoline derivative supplied as an off-white to orange-brown powder with a melting point exceeding 300°C. This compound, with a molecular formula of C 9 H 7 NO 2 and a molecular weight of 161.16 g/mol, is a versatile building block in organic and pharmaceutical research. Key Research Applications & Value: Antimicrobial Development: Serves as a promising scaffold in the development of novel antimicrobial agents to combat resistant bacterial strains. Fluorescent Probes: Its unique fluorescent properties make it valuable in biological imaging, enabling researchers to track cellular processes in real-time. Metal Ion Detection: Acts as a selective chelator for certain metal ions, proving useful in environmental monitoring and analysis of heavy metals in water sources. Pharmaceutical Synthesis: Functions as a key intermediate in synthesizing more complex molecules, particularly those targeting neurological disorders. Organic Synthesis: Provides a versatile tool for chemists in creating complex molecular structures efficiently. Handling and Safety: This compound may cause skin and serious eye irritation. Researchers should wear appropriate protective equipment, including gloves and eye/face protection, and handle the material in accordance with good laboratory practices. Wash thoroughly after handling. Regulatory Compliance: This product is labeled "For Research Use Only" (RUO). It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Ensure compliance with your institution's guidelines and local regulations for the safe handling and disposal of chemicals.

特性

IUPAC Name

6-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-7-2-3-8-6(5-7)1-4-9(12)10-8/h1-5,11H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLYZDRHNHZHIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70940989
Record name 6-Hydroxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70940989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19315-93-6
Record name 6-Hydroxy-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19315-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Quinolinone, 6-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019315936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70940989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dihydroxyquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dihydroxyquinoline: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the chemical properties, tautomeric nature, synthesis, and therapeutic potential of 2,6-dihydroxyquinoline.

Executive Summary

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry, materials science, and organic synthesis. Exhibiting a crucial keto-enol tautomerism, its structure is most accurately represented as 6-hydroxy-2(1H)-quinolinone. This configuration governs its chemical reactivity, spectral properties, and biological activity. As a versatile molecular scaffold, it serves as a precursor for a wide array of bioactive molecules, demonstrating potential antimicrobial and anticancer properties.[1][2] Its utility is further enhanced by its strong metal-chelating capabilities and unique fluorescent properties, making it a valuable tool in the development of sensors and bio-imaging agents.[1][2] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, detailed synthetic protocols, and its current and potential applications in drug discovery and development.

Section 1: Chemical Identity and Physicochemical Properties

This compound is an off-white to brown crystalline solid with a high melting point, reflecting a stable crystal lattice structure.[1][2] Its molecular formula is C₉H₇NO₂, with a molecular weight of approximately 161.16 g/mol .[1][3] The presence of both a hydroxyl group and a lactam functionality imparts a degree of polarity that influences its solubility and reactivity.

Identifier Value Source(s)
IUPAC Name 6-hydroxy-1H-quinolin-2-one[3][4]
Synonyms 2,6-Quinolinediol, 6-Hydroxy-2(1H)-quinolinone, 6-Hydroxycarbostyril[1][2][5]
CAS Number 19315-93-6[1][3][5]
Molecular Formula C₉H₇NO₂[1][3][6]
Molecular Weight 161.16 g/mol [1][3][6]
Appearance Off-white to orange to brown powder[1][2]
Melting Point >300 °C[1][2]
Purity Commercially available at ≥98% (HPLC)[1][2]

Section 2: Molecular Structure and Spectroscopic Profile

The Critical Role of Tautomerism

A fundamental characteristic of hydroxyquinolines is their existence in tautomeric equilibrium.[7] For this compound, this equilibrium lies overwhelmingly toward the keto-enol (or lactam-lactim) form of 6-hydroxy-2(1H)-quinolinone . This preference is driven by the greater thermodynamic stability of the cyclic amide (lactam) in the 2-position compared to the corresponding enol (lactim) form.[7] The IUPAC name, 6-hydroxy-1H-quinolin-2-one, reflects this dominant structure.[3] Understanding this tautomerism is paramount, as it dictates the molecule's hydrogen bonding capabilities, aromaticity, and ultimately, its interaction with biological targets.[7]

Tautomeric equilibrium of this compound.
Predicted Spectroscopic Analysis

While specific experimental spectra for this compound are not widely published, a robust prediction of its key spectral features can be made based on the dominant 6-hydroxy-2(1H)-quinolinone tautomer and data from analogous structures.[8]

  • ¹H NMR Spectroscopy : The spectrum is expected to show distinct signals for the aromatic protons on the bicyclic ring system. A downfield singlet corresponding to the N-H proton of the lactam should be observable, typically in the range of 10-12 ppm, which may broaden or exchange with D₂O. The phenolic O-H proton will also appear as a broad singlet. The protons on the benzene ring will appear as a complex multiplet pattern consistent with a 1,2,4-trisubstituted system.

  • ¹³C NMR Spectroscopy : The spectrum will be characterized by a downfield signal for the carbonyl carbon (C=O) of the lactam group, typically in the 160-170 ppm range. Signals for the aromatic carbons will appear between 110-150 ppm, with the carbon bearing the hydroxyl group (C6) showing a characteristic shift.

  • Infrared (IR) Spectroscopy : Key absorptions will validate the dominant tautomer. A strong, sharp peak between 1650-1680 cm⁻¹ is indicative of the C=O stretch of the cyclic amide (lactam). A broad absorption band in the region of 3200-3500 cm⁻¹ will correspond to the O-H stretching of the phenolic group, while N-H stretching of the lactam will appear in a similar region, often overlapping.

  • UV-Vis Spectroscopy : The conjugated system of the quinolinone ring is expected to produce characteristic absorption bands in the UV-visible region. Based on similar compounds, one would expect strong absorptions around 280-330 nm.[9]

Section 3: Synthesis and Reactivity

Synthetic Strategy: A Modern Approach

The synthesis of 2-hydroxyquinolines (2-quinolones) can be achieved through several classical methods, such as the Knorr Quinoline Synthesis, which involves the acid-catalyzed cyclization of β-ketoanilides.[3][10][11] However, modern synthetic chemistry often seeks more efficient and high-yielding routes. A patented method provides a robust two-step process to generate 6-hydroxy-2(1H)-quinolinone.[1]

Rationale: This approach utilizes a protected aminophenol (4-tert-butoxyaniline) to prevent side reactions at the hydroxyl group during the initial amidation step. The subsequent step employs a Lewis acid-catalyzed intramolecular Friedel-Crafts reaction, which is a highly effective method for forming the quinolinone ring, followed by in-situ deprotection of the hydroxyl group.

synthesis_workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Cyclization & Deprotection start 4-tert-butoxyaniline + trans-β-aryl methyl acrylate catalyst1 DBU or DBN (Catalyst) intermediate Trans-amide Intermediate start->intermediate catalyst1->intermediate Amidation Reaction reagents2 Anhydrous AlCl₃ + B(C₆F₅)₃ Diphenyl Ether (Solvent) intermediate->reagents2 Add Lewis Acids heating Heat to 80°C reagents2->heating Intramolecular Friedel-Crafts & In-situ Deprotection product 6-Hydroxy-2(1H)-quinolinone heating->product caption Synthetic workflow for 6-hydroxy-2(1H)-quinolinone.

Synthetic workflow for 6-hydroxy-2(1H)-quinolinone.
Key Reactivity

The chemical reactivity of 6-hydroxy-2(1H)-quinolinone is dictated by its three primary functional regions:

  • Phenolic Hydroxyl Group: This group is acidic and can be readily deprotonated. It is susceptible to O-alkylation and O-acylation reactions, allowing for the introduction of diverse functional groups to modulate solubility and biological activity.

  • Lactam (Amide) Group: The N-H proton is weakly acidic and can be substituted, for example, via alkylation. The adjacent carbonyl group can be targeted by reducing agents.

  • Aromatic Ring: The bicyclic system can undergo electrophilic aromatic substitution reactions (e.g., halogenation, nitration). The positions of substitution are directed by the existing activating (-OH) and deactivating (amide) groups.

Section 4: Applications in Research and Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the basis of numerous therapeutic agents.[12][13] this compound and its derivatives are of interest for their diverse biological activities and applications.[1][14]

Core Applications
  • Synthetic Intermediate: It is a valuable building block for more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2]

  • Metal Ion Chelation: The arrangement of the hydroxyl and carbonyl groups allows for strong chelation of metal ions. This property is exploited in the development of metal ion sensors for environmental monitoring and as catalysts in chemical reactions.[1][2]

  • Fluorescent Probes: The conjugated ring system imparts fluorescent properties, enabling its use in biological imaging to track cellular processes.[1][2]

Biological Activity and Therapeutic Potential

Derivatives of the quinoline core exhibit a wide spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[13][14]

  • Antimicrobial Activity: this compound itself has shown potential as an antimicrobial agent.[1][2] Its mechanism could be linked to its ability to chelate essential metal ions like Fe²⁺, which are critical for the function of bacterial enzymes, thereby disrupting microbial metabolism.

  • Anticancer and Neurological Drug Development: The scaffold is a key component in the synthesis of molecules targeting various diseases. For instance, it has been used as a building block in the creation of drugs for neurological disorders.[1] Furthermore, many quinolinone derivatives have been investigated for their ability to induce apoptosis and inhibit proliferation in cancer cell lines.[12]

mechanism Hypothetical Mechanism: Metal Chelation cluster_active Normal Enzymatic Function cluster_inhibited Inhibition by Chelation DHQ This compound (Chelator) Enzyme Bacterial Metalloenzyme (Active Site with Fe²⁺) DHQ->Enzyme Chelates Fe²⁺ ion Product Product Enzyme->Product Catalyzes reaction Enzyme_Inhibited Inactivated Enzyme Substrate Substrate Substrate->Enzyme Binds to active site Enzyme_Inhibited->Product Reaction Blocked caption Chelation of essential metal ions by this compound.

Chelation of essential metal ions by this compound.

Section 5: Experimental Protocols

Protocol: Synthesis of 6-Hydroxy-2(1H)-quinolinone

This protocol is adapted from the method described in patent CN107602463B.[1]

Step 1: Synthesis of Trans-amide Intermediate

  • To a reaction vessel, add 4-tert-butoxyaniline (1.0 equivalent) and trans-β-aryl methyl acrylate (1.1 equivalents).

  • Add a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Purify the resulting trans-amide intermediate using standard column chromatography.

Step 2: Cyclization and Deprotection

  • In a three-necked flask, dissolve the trans-amide intermediate (1.0 equivalent) from Step 1 in diphenyl ether.

  • Cool the mixture to 0 °C in an ice bath.

  • Under an inert atmosphere (e.g., nitrogen), add B(C₆F₅)₃ (0.1 equivalents) and anhydrous aluminum trichloride (1.3 equivalents) in portions, keeping the temperature low.

  • Slowly warm the reaction mixture to 80 °C and stir for 2 hours.

  • After cooling, pour the reaction mixture into a beaker of ice water with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Recrystallize the crude solid from methanol to yield pure 6-hydroxy-2(1H)-quinolinone as a white solid.

Protocol: Sample Preparation for Spectroscopic Analysis

Objective: To prepare a sample of this compound for NMR and IR analysis to confirm its structure.

Methodology:

  • For ¹H and ¹³C NMR:

    • Accurately weigh 5-10 mg of the synthesized 6-hydroxy-2(1H)-quinolinone.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar compound and to avoid exchange of the N-H and O-H protons, allowing for their observation.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Acquire ¹H, ¹³C, and optionally 2D NMR spectra (e.g., HSQC) for full structural assignment.

  • For IR Spectroscopy:

    • Ensure the sample is completely dry.

    • Place a small amount of the powdered sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

Section 6: Conclusion

This compound, existing predominantly as 6-hydroxy-2(1H)-quinolinone, is a molecule of considerable scientific and pharmaceutical importance. Its rich chemistry, governed by its tautomeric nature and multiple reactive sites, makes it a versatile platform for synthetic modification. Its demonstrated potential as an antimicrobial agent, a metal chelator, and a fluorescent probe, combined with the broad bioactivity of the quinoline class, positions it as a valuable scaffold for future research and the development of novel therapeutic agents. The synthetic and analytical protocols detailed herein provide a robust framework for researchers to explore the full potential of this compelling heterocyclic compound.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,6-Dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Dihydroxyquinoline (C₉H₇NO₂), a heterocyclic aromatic organic compound, holds significant interest within the realms of medicinal chemistry and drug development.[1] Its quinoline core is a prevalent scaffold in numerous biologically active molecules. The spectroscopic characterization of this compound is paramount for its unambiguous identification, purity assessment, and for understanding its electronic and structural properties, which are critical for predicting its interactions with biological targets. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound, grounded in the fundamental principles of spectroscopic interpretation and supported by established experimental protocols.

A crucial aspect of this compound's chemistry is its existence in a tautomeric equilibrium with its more stable keto form, 6-hydroxy-2(1H)-quinolinone.[2][3][4] This lactam-lactim tautomerism, involving the migration of a proton between the oxygen and nitrogen atoms, profoundly influences the molecule's spectroscopic signature. In solution, the equilibrium overwhelmingly favors the 6-hydroxy-2(1H)-quinolinone form, and therefore, the spectroscopic data presented and interpreted herein primarily reflects this more stable tautomer.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of 6-hydroxy-2(1H)-quinolinone reveals distinct signals for each of the non-exchangeable protons in the molecule. The chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the substituents on the quinoline ring, as well as by the anisotropic effects of the aromatic system.

Data Summary: ¹H NMR of 6-hydroxy-2(1H)-quinolinone

ProtonChemical Shift (δ, ppm) (DMSO-d₆)MultiplicityCoupling Constant (J, Hz)
H-3~6.3d~9.5
H-4~7.7d~9.5
H-5~7.2d~8.5
H-7~6.8dd~8.5, ~2.5
H-8~6.7d~2.5
N-H~11.6br s-
O-H~9.4br s-

Note: The exact chemical shifts can vary slightly depending on the concentration and purity of the sample.

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons: The protons on the benzenoid ring (H-5, H-7, and H-8) appear in the aromatic region of the spectrum. The ortho- and para-positions relative to the hydroxyl group are shielded, resulting in upfield shifts compared to unsubstituted quinolinone.

  • Pyridinone Protons: The protons on the pyridinone ring (H-3 and H-4) exhibit a characteristic AX spin system with a large coupling constant, typical for vicinal protons on a double bond.

  • Labile Protons: The N-H and O-H protons appear as broad singlets and their chemical shifts are highly dependent on solvent, temperature, and concentration due to hydrogen bonding.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H NMR spectra of quinolinone derivatives is essential for reproducibility and accurate structural elucidation.

Diagram of the ¹H NMR Experimental Workflow:

H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh ~5 mg of 6-hydroxy-2(1H)-quinolinone B 2. Dissolve in ~0.6 mL of DMSO-d₆ A->B Solubilization C 3. Transfer to a clean, dry 5 mm NMR tube B->C Transfer D 4. Insert tube into the NMR spectrometer C->D Insertion E 5. Lock, tune, and shim the instrument D->E Instrument Setup F 6. Acquire the spectrum (e.g., 16 scans) E->F Acquisition G 7. Fourier transform the FID F->G Transformation H 8. Phase and baseline correct the spectrum G->H Correction I 9. Reference the spectrum to residual DMSO (δ 2.50 ppm) H->I Referencing C_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh 20-50 mg of 6-hydroxy-2(1H)-quinolinone B 2. Dissolve in ~0.6 mL of DMSO-d₆ A->B Solubilization C 3. Transfer to a clean, dry 5 mm NMR tube B->C Transfer D 4. Insert tube into the NMR spectrometer C->D Insertion E 5. Lock, tune, and shim the instrument D->E Instrument Setup F 6. Acquire the spectrum (e.g., 1024 scans) E->F Acquisition G 7. Fourier transform the FID F->G Transformation H 8. Phase and baseline correct the spectrum G->H Correction I 9. Reference the spectrum to DMSO-d₆ (δ 39.52 ppm) H->I Referencing FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Ensure the ATR crystal is clean B 2. Place a small amount of solid sample on the crystal A->B Sample Application C 3. Apply pressure to ensure good sample contact B->C Pressure Application D 4. Collect the background spectrum (air) C->D Background Scan E 5. Collect the sample spectrum D->E Sample Scan F 6. Automatic background subtraction E->F Processing G 7. Baseline correction and peak labeling F->G Analysis UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Prepare a stock solution of known concentration in methanol B 2. Dilute the stock solution to an appropriate concentration for measurement A->B Dilution C 3. Fill a quartz cuvette with the sample solution B->C Cuvette Filling D 4. Use a reference cuvette with pure methanol C->D Reference Setup E 5. Record the absorbance spectrum over the desired wavelength range D->E Measurement F 6. Identify the wavelengths of maximum absorbance (λmax) E->F Peak Identification G 7. Calculate molar absorptivity (ε) if concentration is known F->G Calculation

References

An In-Depth Technical Guide to 2,6-Dihydroxyquinoline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on 2,6-dihydroxyquinoline (CAS No: 19315-93-6), a versatile heterocyclic compound with significant potential in medicinal chemistry, materials science, and analytical chemistry. As a key structural motif, it acts as a precursor for novel therapeutic agents and functional materials. This document provides an in-depth exploration of its chemical properties, validated synthesis protocols, spectroscopic signature, and key applications, grounded in authoritative scientific literature.

Core Molecular and Physical Properties

This compound is a quinoline derivative where hydrogen atoms at positions 2 and 6 are substituted by hydroxyl groups. A critical aspect of its structure is the existence of keto-enol tautomerism. In solution and solid states, it predominantly exists as the 6-hydroxy-2(1H)-quinolinone tautomer, which dictates its reactivity and spectroscopic properties.[1]

Table 1: Physicochemical and Identification Data for this compound

PropertyValueSource(s)
CAS Number 19315-93-6[2][3]
Molecular Formula C₉H₇NO₂[2][3]
Molecular Weight 161.16 g/mol [2][3]
IUPAC Name 6-hydroxy-1H-quinolin-2-one[2]
Synonyms 2,6-Quinolinediol, 6-Hydroxycarbostyril[2][3]
Appearance Off-white to orange to brown powder[3]
Melting Point >300 °C[3]
Purity (Typical) ≥ 98% (HPLC)[3]

Synthesis of 6-Hydroxy-2(1H)-quinolinone: A Validated Protocol

The synthesis of 6-hydroxy-2(1H)-quinolinone is critical for its application as a precursor in drug development and materials science.[4] A robust two-step synthetic pathway has been developed, offering a reliable route to this key intermediate.[4]

Synthesis Workflow

The synthesis involves an initial DBU-catalyzed reaction to form a trans-amide intermediate, followed by an aluminum trichloride-mediated cyclization and demethylation to yield the final product.

SynthesisWorkflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization & Deprotection A 4-tert-butoxyaniline C DBU or DBN (Catalyst) Toluene, 60°C A->C B trans-β-aryl methyl acrylate B->C D trans-Amide Intermediate C->D Amidation E trans-Amide Intermediate F Anhydrous AlCl₃ B(C₆F₅)₃ Organic Solvent E->F G 6-Hydroxy-2(1H)-quinolinone F->G Heating

Caption: High-level workflow for the synthesis of 6-Hydroxy-2(1H)-quinolinone.

Detailed Experimental Protocol

This protocol is adapted from a validated synthetic method.[4]

Step 1: Synthesis of the trans-Amide Intermediate

  • Reagent Preparation: To a 500 mL three-necked flask, add 330 mL of toluene, 33.0 g (0.20 mol) of 4-tert-butoxyaniline, 45.6 g (0.24 mol) of methyl trans-2-ethylphenylacrylate, and 6.0 g of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

    • Causality: Toluene serves as the solvent. 4-tert-butoxyaniline provides the aniline moiety with a protected hydroxyl group to prevent side reactions. DBU is a non-nucleophilic base that catalyzes the amidation reaction. An excess of the acrylate ensures complete consumption of the aniline.

  • Reaction: Heat the mixture to 60 °C and stir for 1 hour.

  • Work-up and Purification: After cooling, concentrate the mixture under reduced pressure to remove toluene. Recrystallize the crude product from a methylene chloride/methanol mixture to yield the white solid trans-amide intermediate. An expected yield is approximately 56.3 g (87%).[4]

Step 2: Synthesis of 6-Hydroxy-2(1H)-quinolinone

  • Reaction Setup: In a suitable reaction vessel, dissolve the trans-amide intermediate from Step 1 in an appropriate organic solvent.

  • Cyclization: Add anhydrous aluminum trichloride (AlCl₃) and a catalytic amount of tris(pentafluorophenyl)borane (B(C₆F₅)₃).

    • Causality: Anhydrous AlCl₃ is a strong Lewis acid that promotes both the intramolecular Friedel-Crafts-type cyclization to form the quinolinone ring and the cleavage of the tert-butoxy protecting group to reveal the 6-hydroxyl group. B(C₆F₅)₃ can act as a co-catalyst to enhance the efficiency of the Lewis acid-mediated reactions.

  • Reaction: Heat the reaction mixture to facilitate the cyclization and deprotection.

  • Purification: Upon reaction completion, the final product, 6-hydroxy-2(1H)-quinolinone, is isolated and purified using standard techniques such as recrystallization.

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of this compound. The predominance of the 6-hydroxy-2(1H)-quinolinone tautomer is reflected in its spectroscopic data.

Table 2: Key Spectroscopic Data for 6-Hydroxy-2(1H)-quinolinone

SpectroscopyKey Peaks / SignalsInterpretation
IR (Infrared) ~3400-3200 cm⁻¹ (broad)~1650 cm⁻¹ (strong)~1600-1450 cm⁻¹O-H (hydroxyl) and N-H stretchingC=O (amide carbonyl) stretchingC=C aromatic ring stretching
¹H NMR Signals in the aromatic region (δ 6.5-8.0 ppm)A broad singlet for the N-H protonA singlet for the O-H protonAromatic protons of the quinoline ringAmide protonPhenolic proton
¹³C NMR Signal > 160 ppmSignals in the aromatic region (δ 110-155 ppm)Amide carbonyl carbon (C2)Aromatic carbons
UV-Vis ~289 nm, ~326 nmπ-π* transitions within the aromatic system

Note: Exact peak positions can vary based on the solvent and instrument used. The data presented is based on typical values for this class of compounds.[1][5][6][7]

Key Applications in Research and Development

The unique structure of this compound makes it a valuable molecule in several scientific fields, primarily as an antimicrobial agent and a fluorescent sensor.

Antimicrobial Activity: Targeting Bacterial DNA Gyrase

Quinoline and quinolone derivatives are a well-established class of antibacterial agents.[8] Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[4]

  • Mechanism of Action: These enzymes are crucial for managing DNA topology during replication, transcription, and repair. They introduce negative supercoils into bacterial DNA and relax positive supercoils that accumulate ahead of the replication fork. Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where the DNA is cleaved. This leads to the fragmentation of bacterial DNA, inhibition of DNA synthesis, and ultimately, cell death.[4][9]

Antimicrobial_Mechanism A Quinolone Derivative D Stabilized Ternary Complex (Quinolone-Enzyme-DNA) A->D B Bacterial DNA Gyrase/ Topoisomerase IV C Enzyme-DNA Complex B->C C->D E Inhibition of DNA Re-ligation D->E F DNA Fragmentation E->F G Inhibition of DNA Replication F->G H Bacterial Cell Death G->H

Caption: Mechanism of action for quinolone-based antimicrobial agents.

Table 3: Representative Antimicrobial Activity of Quinolone Derivatives

Compound ClassOrganismMIC (μg/mL)Reference
Quinolinequinones (QQ1, QQ5, QQ6)Staphylococcus aureus1.22[8]
Quinolinequinones (QQ6)Enterococcus faecalis4.88[8]
Quinoline-based hybrid (7b)Staphylococcus aureus2.0[10]
Quinoline-based hybrid (7c, 7d)Cryptococcus neoformans15.6[10]
((BpA)₂bp)Cu ComplexEscherichia coli46.87[11]
(MIC: Minimum Inhibitory Concentration. Data is for representative quinoline derivatives to illustrate potential efficacy.)

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a 96-well microtiter plate using sterile Mueller-Hinton broth to achieve a range of concentrations.

  • Inoculation: Adjust a log-phase bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add it to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Fluorescent Sensor for Metal Ion Detection

Hydroxyquinoline derivatives are renowned for their use as fluorescent chemosensors for detecting metal ions.[12][13] this compound's structure is conducive to forming stable complexes with various metal ions, leading to significant changes in its photophysical properties.

  • Mechanism of Fluorescence - CHEF: The fluorescence of many hydroxyquinolines is typically weak due to an efficient Excited-State Intramolecular Proton Transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen.[14] Upon chelation with a metal ion, this proton transfer pathway is blocked. This inhibition of a non-radiative decay process leads to a significant enhancement of fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[14][15] This "turn-on" response is highly desirable for sensor applications.

CHEF_Mechanism cluster_free Free Ligand (Weak Fluorescence) cluster_bound Metal Complex (Strong Fluorescence) A Ground State (S₀) B Excited State (S₁*) A->B Excitation (hν) D Ground State Complex A->D Chelation C ESIPT (Non-Radiative Decay) B->C Fast C->A Relaxation E Excited State Complex D->E Excitation (hν) E->D Slow Non-Radiative Decay F Fluorescence (Radiative Decay) E->F ESIPT Blocked F->D Emission (hν') Metal Metal Ion (Mⁿ⁺) Metal->D

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism in hydroxyquinoline sensors.

Table 4: Representative Performance of Hydroxyquinoline-Based Fluorescent Probes

Probe DerivativeTarget IonDetection Limit (LOD)Solvent SystemReference
RhBQCr³⁺2.12 x 10⁻⁸ MACN/H₂O (9:1)[12]
Aptamer-based sensorHg²⁺10 nMAqueous[16]
(Data is for representative hydroxyquinoline derivatives to illustrate potential performance.)

Experimental Protocol: Fluorometric Assay for Metal Ion Detection

  • Instrumentation: Use a spectrofluorometer to measure fluorescence intensity.

  • Reagent Preparation: Prepare a stock solution of this compound (e.g., 1 mM in DMSO or ethanol) and stock solutions of the target metal ion and potential interfering ions in a suitable buffer.

  • Titration: In a cuvette containing the buffer solution, add a fixed concentration of the this compound probe. Record the fluorescence spectrum. Sequentially add aliquots of the target metal ion stock solution, recording the spectrum after each addition.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the metal ion concentration to generate a calibration curve and determine the limit of detection (LOD).

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. Users should consult the full Safety Data Sheet (SDS) before use.

  • Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a fume hood.[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound, existing predominantly as its 6-hydroxy-2(1H)-quinolinone tautomer, is a compound of significant scientific interest. Its accessible synthesis, coupled with its inherent antimicrobial and fluorescent properties, makes it a valuable building block for the development of new pharmaceuticals and advanced analytical tools. The mechanisms underlying its biological and photophysical activities—DNA gyrase inhibition and chelation-enhanced fluorescence—provide a rational basis for the design of novel derivatives with enhanced potency and selectivity. This guide provides the foundational knowledge and practical protocols for researchers to effectively synthesize, characterize, and utilize this versatile chemical scaffold.

References

Solubility of 2,6-Dihydroxyquinoline in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2,6-Dihydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a versatile heterocyclic compound, is a molecule of significant interest in medicinal chemistry, materials science, and agrochemical development.[1][2] Its utility as a precursor for bioactive molecules and functional materials is fundamentally governed by its physicochemical properties, paramount among which is its solubility.[1] This guide provides a comprehensive analysis of the solubility of this compound, moving beyond simple data points to explain the underlying chemical principles. We will dissect its structural characteristics, explore its behavior in various solvent systems, and provide robust, field-tested protocols for experimental solubility determination. This document is designed to empower researchers to make informed decisions in experimental design, formulation development, and synthetic strategy.

The Physicochemical Landscape of this compound

Understanding the solubility of a compound begins with a thorough examination of its intrinsic properties. For this compound, a critical feature is its existence in a tautomeric equilibrium. While named as a diol, in many environments, it predominantly exists as its keto-enol tautomer, 6-hydroxy-2(1H)-quinolinone . This seemingly subtle distinction is crucial as it dictates the molecule's hydrogen bonding capabilities and overall polarity, which are the primary drivers of its solubility.

The key physicochemical properties are summarized below:

PropertyValue / DescriptionSourceSignificance for Solubility
Molecular Formula C₉H₇NO₂[1]Provides the elemental composition.
Molecular Weight 161.16 g/mol [1][3]A relatively small molecule, suggesting that crystal lattice energy will be a key barrier to dissolution.
Appearance Off-white to orange to brown powder[1]Physical state at standard conditions.
Melting Point >300 °C[1]The very high melting point indicates strong intermolecular forces (likely extensive hydrogen bonding and π-π stacking) in the crystal lattice. A significant amount of energy is required to break these interactions, which can limit solubility.
Predicted XlogP 0.9[3][4]This value suggests a relatively balanced hydrophilic-lipophilic character, predicting moderate solubility in both polar and some non-polar environments, though favoring polarity.
Tautomerism Exists in equilibrium between the diol (this compound) and the more stable keto-enol form (6-hydroxy-2(1H)-quinolinone).[3]The keto form introduces a polar amide-like group, enhancing its ability to act as both a hydrogen bond donor and acceptor, favoring solubility in polar protic solvents.
The Critical Role of Tautomerism

The tautomeric equilibrium between the di-hydroxy (lactim) form and the keto-hydroxy (lactam) form is the single most important factor governing the intermolecular interactions of this molecule. The keto form is generally favored in polar solvents.[5] This structure possesses two key functional groups that dictate its solubility: a phenolic hydroxyl group at the 6-position and a cyclic amide (lactam) group.

Tautomerism cluster_0 This compound (Lactim/Enol Form) cluster_1 6-Hydroxy-2(1H)-quinolinone (Lactam/Keto Form) mol1 mol2 mol1->mol2 Equilibrium (Favored in Polar Solvents)

Caption: Tautomeric equilibrium of this compound.

Solubility Profile Across Solvent Classes

The "like dissolves like" principle is the guiding tenet for predicting solubility. The dual nature of this compound—a rigid aromatic core and polar hydrogen-bonding groups—results in a nuanced solubility profile. While precise quantitative data for this specific isomer is not widely published, a qualitative profile can be expertly inferred from its structure and data on analogous compounds.[6][7]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Interaction
Polar Protic Water, Ethanol, MethanolSparingly Soluble to SolubleThese solvents are excellent hydrogen bond donors and acceptors. They can interact strongly with both the phenolic -OH and the N-H and C=O of the lactam group. Solubility in water is likely limited by the hydrophobic nature of the bicyclic aromatic core.[6]
Polar Aprotic DMSO, DMF, AcetoneSoluble to Very SolubleSolvents like DMSO and DMF are superb hydrogen bond acceptors and can effectively solvate the -OH and N-H groups, while their polarity interacts favorably with the carbonyl group. They are often the solvents of choice for dissolving quinoline derivatives for biological assays.[8]
Non-Polar Hexane, Toluene, Diethyl EtherInsoluble to Very Slightly SolubleThese solvents lack the ability to form hydrogen bonds and have low polarity. They cannot effectively overcome the strong intermolecular hydrogen bonding in the this compound crystal lattice, leading to poor solvation.[6]
Aqueous Buffers pH-adjusted solutionspH-DependentSolubility in aqueous media is highly dependent on pH due to the ionizable phenolic hydroxyl group (acidic) and the quinoline nitrogen (weakly basic).[9]
The Impact of pH on Aqueous Solubility

For applications in drug development and biological research, understanding pH-dependent solubility is non-negotiable. The ionization state of this compound changes dramatically with pH, directly impacting its interaction with water.

  • In Acidic Conditions (e.g., pH < 4): The nitrogen atom in the quinoline ring can become protonated, forming a cationic species. This charge significantly increases the molecule's polarity and enhances its solubility in water.

  • In Neutral Conditions (e.g., pH ~ 7): The molecule is predominantly in its neutral form. Aqueous solubility is at its minimum in this range, dictated by the balance of its polar functional groups and non-polar aromatic structure.

  • In Basic Conditions (e.g., pH > 10): The acidic phenolic hydroxyl group deprotonates to form a phenolate anion. This negative charge dramatically increases aqueous solubility.

This behavior results in a characteristic "U-shaped" pH-solubility profile, with the lowest solubility observed near the molecule's isoelectric point.

pH_Solubility Low_pH Acidic pH (e.g., pH 2) Protonated Nitrogen (Cationic Form) High Aqueous Solubility Mid_pH Neutral pH (e.g., pH 7) Neutral Molecule (Keto-Enol Form) Minimum Aqueous Solubility Low_pH->Mid_pH + OH⁻ - H⁺ High_pH Basic pH (e.g., pH 12) Deprotonated Hydroxyl (Anionic Form) High Aqueous Solubility Mid_pH->High_pH + OH⁻ - H⁺

Caption: Influence of pH on the ionization and solubility of this compound.

Gold-Standard Protocol: Equilibrium Solubility Determination

To move from prediction to quantification, a robust experimental protocol is essential. The Shake-Flask method is the universally accepted "gold standard" for determining thermodynamic equilibrium solubility.[10][11] It is a self-validating system because it measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a specified solvent at a constant temperature.

Materials:

  • This compound (≥98% purity)[1]

  • Solvent of choice (e.g., Phosphate-Buffered Saline pH 7.4, Ethanol, DMSO)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF, selected for solvent compatibility)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of this compound to a glass vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure equilibrium has been reached.

  • Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration to ensure equilibrium. A period of 24 to 48 hours is typical, but this should be determined empirically by sampling at multiple time points (e.g., 24, 48, 72 hours) to confirm the concentration is no longer changing.[7]

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

  • Sampling & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved particulates. Causality Note: Failure to filter properly is a common source of erroneously high solubility values.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in units of mg/mL or µg/mL.

Experimental Workflow Diagram

Solubility_Workflow start Start prep 1. Add Excess Solid This compound to Vial start->prep solvent 2. Add Known Volume of Pre-warmed Solvent prep->solvent equilibrate 3. Agitate at Constant Temp (e.g., 24-48 hours) solvent->equilibrate settle 4. Allow Excess Solid to Settle equilibrate->settle filter 5. Withdraw & Filter Supernatant (Critical Step: 0.22 µm filter) settle->filter dilute 6. Dilute Filtrate for Analysis filter->dilute analyze 7. Quantify Concentration (e.g., HPLC-UV) dilute->analyze calculate 8. Calculate Solubility (mg/mL or µM) analyze->calculate end_node End calculate->end_node

Caption: Workflow for Thermodynamic (Equilibrium) Solubility Determination.

Conclusion and Future Outlook

The solubility of this compound is a multifaceted property governed by its unique keto-enol tautomerism, strong intermolecular forces, and ionizable functional groups. While it exhibits favorable solubility in polar aprotic solvents like DMSO and DMF, its aqueous solubility is limited but can be significantly modulated by pH. For any serious research or development endeavor, the predictive framework laid out in this guide must be complemented by rigorous experimental determination using standardized protocols like the shake-flask method. As new derivatives of the quinoline scaffold continue to be explored for therapeutic applications, a foundational understanding of their solubility will remain a cornerstone of successful and efficient drug discovery.[9][12]

References

Tautomerism of 2,6-Dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents.[1][2] The physicochemical properties and biological activity of substituted quinolines are profoundly influenced by the phenomenon of tautomerism, particularly in hydroxylated derivatives.[3] This guide provides a detailed scientific exploration of the tautomeric behavior of 2,6-dihydroxyquinoline. We will dissect the potential tautomeric forms, analyze the governing physicochemical principles, and present a multi-faceted approach for characterization, integrating advanced spectroscopic and computational methodologies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this critical molecular behavior.

The Principle of Tautomerism in Hydroxyquinolines

Tautomers are structural isomers that are in dynamic equilibrium, readily interconverting through a process that typically involves the migration of a proton.[4] In the context of hydroxyquinolines, two primary types of tautomerism are observed: keto-enol and lactam-lactim.

  • Lactam-Lactim Tautomerism: This is a specific form of amide-imidol tautomerism occurring in cyclic systems.[5][6] For 2-hydroxyquinoline, the equilibrium is between the hydroxyl-imine (lactim) form and the cyclic amide (lactam) form, also known as 2(1H)-quinolinone or carbostyril.[3]

  • Keto-Enol Tautomerism: This involves the interconversion between a ketone (keto form) and a hydroxyl-alkene (enol form).

For 2-hydroxyquinoline, extensive spectroscopic and computational studies have unequivocally demonstrated that the tautomeric equilibrium overwhelmingly favors the lactam (keto) form in the solid state and in most solvents.[3][7][8] This preference is driven by the superior thermodynamic stability of the cyclic amide group and its capacity for forming strong, stabilizing hydrogen-bonded dimers.[3] This foundational principle is paramount to understanding the more complex case of this compound.

The Tautomeric Landscape of this compound

The introduction of a second hydroxyl group at the C6 position expands the number of potential tautomeric structures. The official IUPAC name for this compound, 6-hydroxy-1H-quinolin-2-one, strongly indicates that the molecule preferentially exists with the C2 position as a lactam and the C6 position as a hydroxyl group.[9] Let's analyze the plausible forms and their theoretical stability.

  • Di-hydroxy (Lactim-Enol) Form (A): this compound. This form retains full aromaticity in both rings but contains the less stable lactim functionality at C2.

  • Keto-Enol (Lactam-Enol) Form (B): 6-hydroxy-1H-quinolin-2-one. This is the most probable dominant tautomer. It benefits from the highly stable lactam group at C2 while preserving the aromaticity of the carbocyclic (benzene) ring containing the C6-hydroxyl group.

  • Enol-Keto (Lactim-Keto) Form (C): 2-hydroxy-6(1H)-quinolinone. This form disrupts the aromaticity of the benzene ring, making it significantly less stable than form B.

  • Di-Keto Form (D): Quinoline-2,6(1H,7H)-dione. This tautomer has severely disrupted aromaticity in both rings and is expected to be the least stable.

The equilibrium is therefore heavily skewed towards the 6-hydroxy-1H-quinolin-2-one (B) tautomer, which achieves the optimal balance of a stable cyclic amide and preservation of aromaticity.

G A A: this compound (Di-hydroxy) B B: 6-Hydroxy-1H-quinolin-2-one (Lactam-Enol) [Dominant Tautomer] A->B H⁺ shift (N/O) C C: 2-Hydroxy-6(1H)-quinolinone (Lactim-Keto) A->C H⁺ shift (C/O) D D: Quinoline-2,6(1H,7H)-dione (Di-Keto) B->D H⁺ shift (C/O) C->D H⁺ shift (N/O)

Caption: Plausible tautomeric equilibria for this compound.

Factors Governing Tautomeric Equilibrium

The predominance of a single tautomer is not absolute and can be influenced by several environmental and structural factors. Understanding these factors is crucial for controlling and predicting the molecule's behavior in different applications.

  • Solvent Polarity: The lactam form is significantly more polar than the lactim form. Therefore, polar protic and aprotic solvents will preferentially solvate and stabilize the 6-hydroxy-1H-quinolin-2-one tautomer, further shifting the equilibrium in its favor.[2][3] Nonpolar solvents may slightly increase the population of the less polar di-hydroxy form, but the lactam is expected to remain dominant.

  • Hydrogen Bonding: The N-H and C=O groups of the lactam functionality are excellent hydrogen bond donors and acceptors, respectively. In the solid state and in concentrated solutions, 6-hydroxy-1H-quinolin-2-one can form highly stable intermolecular hydrogen-bonded dimers, which is a major driving force for its predominance.[3] The C6-hydroxyl group can also participate in the hydrogen-bonding network.

  • pH: The molecule possesses multiple ionizable sites: the acidic N-H proton in the lactam form (pKa ~11-12), the phenolic C6-OH group (pKa ~9-10), and the more acidic lactim C2-OH group in the minor tautomer. Changes in pH will lead to protonation or deprotonation, forming different ionic species which can alter the observed properties and reactivity.

Methodologies for Tautomer Characterization

A combination of spectroscopic and computational techniques is required for the unambiguous characterization of the tautomeric equilibrium.

G cluster_0 Computational Analysis cluster_1 Spectroscopic Analysis cluster_2 Solid-State Analysis DFT DFT Modeling (Relative Energies) NMR NMR Spectroscopy (Solution Structure) DFT->NMR Validation UVVis UV-Vis Spectroscopy (Equilibrium Shift) DFT->UVVis Validation IR IR Spectroscopy (Functional Groups) DFT->IR Validation XRay X-Ray Crystallography (Definitive Structure) DFT->XRay Validation NMR->XRay Corroboration UVVis->XRay Corroboration IR->XRay Corroboration Compound This compound Sample Compound->DFT Compound->NMR Compound->UVVis Compound->IR Compound->XRay

Caption: Integrated workflow for the characterization of tautomerism.

Experimental Protocols

Objective: To determine the dominant tautomeric form in solution.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is polar and effectively solubilizes both N-H and O-H protons).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

    • Expected Observation for 6-hydroxy-1H-quinolin-2-one:

      • A downfield, exchangeable singlet corresponding to the N1-H proton.

      • An exchangeable singlet for the C6-OH proton.

      • Absence of a signal for a C2-OH proton.

      • Characteristic signals for the aromatic and vinyl protons on the quinoline ring system.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Observation for 6-hydroxy-1H-quinolin-2-one:

      • A signal in the range of 160-165 ppm corresponding to the C2 carbonyl (C=O) carbon. This is a key diagnostic peak.

      • A signal for the C4 carbon that is significantly upfield compared to what would be expected for a C=N bond in a lactim form.[10]

Causality: The chemical shifts and the presence/absence of specific exchangeable protons (N-H vs. O-H) provide direct evidence of the bonding arrangement and thus the dominant tautomer in the chosen solvent.

Objective: To observe the tautomeric equilibrium and its dependence on solvent polarity.

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of the compound in a solvent like methanol or DMSO.

  • Solvent Series: Prepare a series of dilute, equimolar solutions in a range of solvents of varying polarity (e.g., hexane, dioxane, acetonitrile, ethanol, water).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum (typically 200-500 nm) for each solution.

  • Data Analysis:

    • Compare the absorption maxima (λmax) across the solvent series. The lactam and lactim forms are different chromophores and will absorb at different wavelengths.

    • Look for the presence of an isosbestic point —a specific wavelength where the molar absorptivity of both tautomers is equal. The observation of a clean isosbestic point is strong evidence for a two-component equilibrium.[2][11]

Causality: By systematically changing the solvent environment, one can perturb the tautomeric equilibrium. The resulting spectral shifts provide indirect but powerful evidence of the equilibrium's existence and nature.

Objective: To unambiguously determine the tautomeric form in the solid state.

Methodology:

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[12]

  • Data Collection: Mount a suitable crystal on a diffractometer and irradiate it with monochromatic X-rays to collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. This will yield precise atomic coordinates, bond lengths, and bond angles.

  • Structural Validation: The refined structure will unequivocally show the location of the hydrogen atom (on N1 or O2) and the nature of the C2-O and C2-N bonds, confirming the tautomeric form. The C2=O bond length will be characteristic of a double bond (~1.23 Å), while the C2-N bond will be a single bond (~1.37 Å).

Causality: X-ray crystallography provides a direct, high-resolution snapshot of the molecule's three-dimensional structure in the crystalline lattice, leaving no ambiguity about the tautomeric form present.[13][14]

Computational Protocol

Objective: To calculate the relative thermodynamic stabilities of all plausible tautomers and support experimental findings.

Methodology:

  • Structure Construction: Build the 3D structures of all plausible tautomers (A, B, C, and D) in silico.

  • Geometry Optimization: Perform full geometry optimization and frequency calculations for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). Calculations should be run for the gas phase and with a solvent continuum model (e.g., PCM for water or DMSO) to simulate solution conditions.[15]

  • Energy Calculation: From the output, extract the Gibbs free energy (G) for each optimized tautomer.

  • Relative Stability Analysis: Calculate the relative free energy (ΔG) of each tautomer with respect to the most stable one. A lower ΔG indicates greater thermodynamic stability.

Causality: Quantum chemical calculations provide a robust theoretical framework for understanding the intrinsic stability of each tautomer. A strong correlation between the calculated lowest-energy tautomer and the experimentally observed form serves as a powerful validation of the overall analysis.[1][16]

Data Summary and Interpretation

Based on extensive studies of analogous systems, the following quantitative data are predicted for the tautomeric equilibrium of this compound.

Table 1: Predicted Relative Stabilities and Spectroscopic Data

TautomerFormPredicted Relative Free Energy (ΔG) (kcal/mol)Expected ¹³C NMR Shift (C2)Expected IR Stretch (C=O)
6-hydroxy-1H-quinolin-2-one B 0 (Reference) ~162 ppm ~1660 cm⁻¹
This compoundA+5 to +7~155 ppmN/A
2-hydroxy-6(1H)-quinolinoneC> +15~158 ppm~1640 cm⁻¹
Quinoline-2,6(1H,7H)-dioneD> +20~163 ppm~1660, ~1640 cm⁻¹

Note: These values are illustrative, based on known data for 2-hydroxyquinoline and related structures.[1][3][17]

Conclusion and Implications for Drug Development

For professionals in drug discovery and development, this knowledge is not merely academic. The dominant tautomer is the biologically relevant structure. Its specific shape, hydrogen bonding capabilities (N-H donor, C=O acceptor, OH donor/acceptor), and polarity dictate how the molecule interacts with biological targets, its solubility, membrane permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[18] Misidentification of the dominant tautomer can lead to flawed structure-activity relationship (SAR) models and ultimately, the failure of drug candidates. Therefore, the rigorous application of the integrated analytical workflow described herein is an essential step in the rational design of novel quinoline-based therapeutics.

References

2,6-Dihydroxyquinoline: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2,6-Dihydroxyquinoline, a heterocyclic aromatic compound, stands as a pivotal precursor in the landscape of organic synthesis. Its unique structural features, characterized by dual hydroxyl functionalities and the existence of a stable tautomeric lactam form, render it a highly versatile building block for a diverse array of complex molecules. This guide provides a comprehensive exploration of this compound, beginning with its fundamental physicochemical properties and the critical influence of keto-enol tautomerism on its reactivity. We delve into established synthetic methodologies, offering a detailed, field-proven protocol for its preparation via the Knorr quinoline synthesis. The core of this document is a thorough analysis of its reactivity, outlining key derivatization strategies at the nitrogen and oxygen centers, as well as on the aromatic ring. Finally, we survey its applications in the synthesis of bioactive molecules for drug discovery, particularly in the development of therapeutic agents and functional materials such as fluorescent probes. This guide is intended to serve as an essential resource for scientists leveraging this powerful intermediate to drive innovation in medicinal chemistry and materials science.

Introduction to this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals. The introduction of hydroxyl groups onto this scaffold dramatically increases its functional versatility. This compound, in particular, serves as a valuable starting material due to its enhanced solubility and multiple reactive sites, which allow for its strategic incorporation into complex molecular architectures.[1]

Physicochemical Properties

This compound is typically an off-white to brown powder with a high melting point, reflecting its stable, hydrogen-bonded solid-state structure. Its properties make it a stable and easily modifiable candidate for a wide range of synthetic applications.[1]

PropertyValueSource
CAS Number 19315-93-6[1][2]
Molecular Formula C₉H₇NO₂[1][2]
Molecular Weight 161.16 g/mol [1][2]
Synonyms 6-Hydroxy-2(1H)-quinolinone, 2,6-Quinolinediol[1][2]
Melting Point >300 °C[1]
Appearance Off-white to orange to brown powder[1]
The Critical Role of Tautomerism: 2,6-Quinolinediol vs. 6-Hydroxy-2(1H)-quinolinone

A fundamental characteristic of 2-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 2-quinolone (keto) form.[3] For this compound, this equilibrium lies overwhelmingly toward the more thermodynamically stable lactam (keto) tautomer, 6-hydroxy-2(1H)-quinolinone .[2][3] This preference is driven by the stability of the cyclic amide group and its ability to form strong intermolecular hydrogen bonds.[3] Understanding this equilibrium is paramount, as the dominant tautomer dictates the molecule's reactivity, hydrogen bonding capabilities, and ultimately, its interactions with biological targets.[3][4]

Caption: Tautomeric equilibrium of this compound.

Synthesis of the this compound Core

The construction of the hydroxyquinoline core is a foundational step. Among the various named reactions for quinoline synthesis, the Knorr synthesis stands out for its reliability in producing 2-hydroxyquinolines.

The Knorr Quinoline Synthesis: A Classic and Reliable Approach

First described by Ludwig Knorr in 1886, this reaction involves the acid-catalyzed intramolecular cyclization of a β-ketoanilide to form a 2-hydroxyquinoline.[5][6][7] The choice of acid is critical; strong dehydrating acids like concentrated sulfuric acid or polyphosphoric acid (PPA) are typically employed.[5][8] PPA is often preferred as it acts as both the acidic catalyst for the electrophilic aromatic substitution and a powerful dehydrating agent to drive the final cyclization, often leading to high yields under solvent-free conditions.[8] The reaction proceeds by activating the β-ketoanilide for an intramolecular Friedel-Crafts-type acylation onto the aniline ring, followed by dehydration to form the heterocyclic ring.

Detailed Experimental Protocol: Knorr Synthesis of 6-Hydroxy-2(1H)-quinolinone

This protocol describes the synthesis starting from 4-aminophenol and a β-ketoester (e.g., ethyl acetoacetate) to first form the anilide intermediate, which is then cyclized.

Step 1: Synthesis of the β-Ketoanilide Intermediate

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-aminophenol (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Reaction: Heat the mixture at 110-120 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

  • Work-up: Allow the reaction mixture to cool to room temperature. The resulting solid anilide is often of sufficient purity for the next step. If necessary, it can be recrystallized from ethanol.

Step 2: Acid-Catalyzed Cyclization

  • Reagent Preparation: To a clean, dry glass vial or flask, add the crude β-ketoanilide (1.0 eq) from the previous step.

  • Reaction Setup: Carefully add polyphosphoric acid (PPA) (approx. 10 times the weight of the anilide) to the reaction vessel.

  • Cyclization: Heat the mixture to 100-120 °C with vigorous stirring. The mixture will become a homogenous solution. Maintain this temperature for 1-2 hours to ensure complete cyclization.[8]

  • Work-up and Isolation: Carefully and slowly pour the hot reaction mixture into a beaker of ice water with stirring. A precipitate will form.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water, followed by a cold sodium bicarbonate solution to neutralize any residual acid, and then again with water. Dry the solid product under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Workflow for Synthesis and Purification

synthesis_workflow cluster_synthesis Part A: Synthesis cluster_purification Part B: Work-up & Purification start Mix 4-Aminophenol & Ethyl Acetoacetate heat1 Heat (110-120°C) to form Anilide start->heat1 cool1 Cool to RT heat1->cool1 add_ppa Add Polyphosphoric Acid (PPA) cool1->add_ppa heat2 Heat (100-120°C) for Cyclization add_ppa->heat2 quench Quench in Ice Water heat2->quench filtrate Vacuum Filtration quench->filtrate wash Wash with H₂O & NaHCO₃ Solution filtrate->wash dry Dry Under Vacuum wash->dry recrystallize Recrystallize (Optional) dry->recrystallize final_product Pure this compound recrystallize->final_product

Caption: General experimental workflow for the synthesis of this compound.

Reactivity and Derivatization

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which is governed by the predominant 6-hydroxy-2(1H)-quinolinone tautomer. This form offers three primary sites for derivatization: the lactam nitrogen, the phenolic oxygen, and the electron-rich aromatic ring.

  • Lactam N-H (Position 1): The nitrogen atom is nucleophilic and can be readily alkylated, arylated, or acylated under basic conditions.

  • Phenolic O-H (Position 6): The hydroxyl group is acidic and can be converted to ethers or esters. Its reactivity can be tuned relative to the lactam nitrogen by careful choice of base and reaction conditions.

  • Aromatic Ring (Positions 5, 7, 8): The benzene portion of the quinoline ring is activated towards electrophilic aromatic substitution by the powerful electron-donating phenolic hydroxyl group.

Key Transformation Pathways
  • N-Alkylation/Arylation: Reaction with alkyl halides or arylboronic acids (under palladium catalysis) in the presence of a base like K₂CO₃ or NaH primarily occurs at the lactam nitrogen. This is a common strategy to introduce substituents that can modulate solubility or interact with biological targets.

  • O-Alkylation/Acylation: Using appropriate conditions, selective reaction at the more acidic phenolic hydroxyl group can be achieved. For example, Williamson ether synthesis with an alkyl halide and a suitable base will form the 6-alkoxy derivative.

  • Electrophilic Aromatic Substitution (EAS): Halogenation (e.g., with NBS or NCS), nitration, or Friedel-Crafts reactions will preferentially occur at the positions ortho and para to the strongly activating -OH group (positions 5 and 7).

reactivity cluster_derivatives Derivatization Pathways start This compound (Lactam Form) n_alk N-Alkylated Product start->n_alk R-X, Base (e.g., K₂CO₃) o_alk O-Alkylated Product start->o_alk R'-X, Base (Williamson Ether Synthesis) eas Ring-Substituted Product (e.g., Halogenation) start->eas Electrophile (E+) (e.g., NBS, HNO₃)

Caption: Key synthetic derivatization pathways for this compound.

Applications in Drug Discovery and Materials Science

The stable and versatile this compound core serves as an excellent starting point for building molecular complexity, leading to applications in multiple scientific domains.

Precursor for Bioactive Molecules

This compound is a key building block for synthesizing bioactive molecules.[1] Its derivatives are explored for various therapeutic applications, including:

  • Antimicrobial Agents: The quinoline scaffold is present in many antibacterial drugs, and derivatives of this compound show potential in developing new antibiotics to combat resistant bacterial strains.[1]

  • Neurological Disorder Therapeutics: The core structure is used to create drugs targeting neurological disorders.[1] The ability to easily modify the scaffold allows for fine-tuning of properties like blood-brain barrier penetration and target affinity.

  • Pharmaceutical Intermediates: The compound's stability and predictable reactivity make it an ideal intermediate in multi-step syntheses of complex active pharmaceutical ingredients (APIs).[9]

Development of Fluorescent Probes and Metal Ion Sensors

The conjugated ring system of this compound provides intrinsic fluorescent properties.[1] Derivatization can be used to tune the emission and absorption wavelengths. Furthermore, the presence of hydroxyl and carbonyl groups creates a strong chelating environment, making it useful for designing selective sensors for detecting metal ions in environmental and biological samples.[1]

Application Workflow for Drug Discovery

The journey from a precursor like this compound to a potential drug candidate follows a structured workflow, leveraging its versatile chemistry to generate and test a library of novel compounds.

discovery_workflow start This compound Precursor derivatization Synthetic Derivatization (N-Alkylation, O-Alkylation, EAS) start->derivatization library Compound Library Generation derivatization->library screening High-Throughput Biological Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Workflow for drug discovery using this compound.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is an enabling platform for innovation in organic synthesis. Its robust and accessible synthesis, combined with a predictable reactivity profile governed by its stable lactam tautomer, ensures its continued relevance. The ease with which its core structure can be modified provides chemists with a reliable tool for creating complex molecules with tailored functions. For researchers, scientists, and drug development professionals, this compound offers a foundation upon which new generations of pharmaceuticals, advanced materials, and chemical sensors can be built, promising significant contributions to both academic research and industrial applications.

References

Navigating the Intricacies of 2,6-Dihydroxyquinoline: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 2,6-Dihydroxyquinoline. By elucidating the fundamental principles behind the recommended procedures, this document aims to foster a culture of safety and scientific integrity in the laboratory.

Compound Profile and Scientific Context

This compound (CAS No: 19315-93-6), also known as 6-Hydroxy-2(1H)-quinolinone, is a heterocyclic organic compound with a molecular weight of 161.16 g/mol .[1][2] Its unique structure, featuring both a hydroxyl and a quinolinone moiety, makes it a valuable precursor and building block in various scientific fields. In pharmaceutical development, it serves as a scaffold for synthesizing novel bioactive molecules, with potential applications as an antimicrobial agent.[3] Its fluorescent properties also make it a candidate for use in biological imaging, while its chelating abilities are explored in the development of metal ion sensors.[3]

However, the very reactivity that makes this compound scientifically interesting also necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide is structured to provide not just a set of rules, but the scientific rationale behind them, empowering researchers to make informed decisions and mitigate risks effectively.

Comprehensive Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance, and a comprehensive understanding of its potential risks is the foundation of safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its primary hazards.[1]

GHS Classification

The following table summarizes the GHS hazard classifications for this compound, which are critical for immediate hazard recognition.[1]

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Causality Insight: The irritating properties of this compound are likely attributable to the presence of the hydroxyl groups and the overall reactivity of the quinoline ring system. These functional groups can interact with biological macromolecules, such as proteins and lipids in the skin, eyes, and respiratory tract, leading to inflammation and irritation.

Toxicological Profile: An Evidence-Based Approach

The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. The irritant nature of the compound underscores the importance of preventing direct contact.[1]

GHS_Pictograms pictogram pictogram skin_irritation skin_irritation eye_irritation eye_irritation respiratory_irritation respiratory_irritation

Laboratory Handling and Engineering Controls: A Proactive Approach to Safety

The principle of "as low as reasonably practicable" (ALARP) should guide all handling procedures involving this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

The primary engineering control for handling powdered this compound is a certified chemical fume hood. This is crucial to prevent the inhalation of airborne particles, which can cause respiratory irritation.[1]

Experimental Protocol: Weighing and Dispensing

  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. The work surface within the hood should be decontaminated and covered with absorbent paper.

  • Weighing: If possible, weigh the compound directly within the fume hood. If a balance is not available inside the hood, use a "tare and transfer" method:

    • Tare a sealed container on a balance outside the hood.

    • Transfer the container to the fume hood.

    • Add the desired amount of this compound to the container.

    • Seal the container before removing it from the hood for re-weighing.

  • Solution Preparation: All preparations of solutions containing this compound should be performed within the fume hood to minimize exposure to both the powder and any volatile solvents.

Personal Protective Equipment (PPE): Essential Barrier Protection

Appropriate PPE is mandatory when handling this compound. The following table outlines the minimum PPE requirements.

Protection Type Specification Rationale
Eye and Face Chemical safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Chemical-resistant gloves (e.g., nitrile)Prevents skin contact, which can lead to irritation.[1]
Body Laboratory coatProvides a removable barrier to protect skin and clothing from contamination.

PPE_Workflow start Handling this compound ppe_check Is appropriate PPE being worn? start->ppe_check don_ppe Wear safety goggles, nitrile gloves, and a lab coat. ppe_check->don_ppe No proceed Proceed with handling ppe_check->proceed Yes don_ppe->proceed

Storage and Chemical Compatibility: Ensuring Stability and Preventing Reactions

Proper storage of this compound is crucial for maintaining its integrity and preventing hazardous reactions.

Storage Conditions

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6] It should be stored away from incompatible materials, particularly strong oxidizing agents.[6]

Chemical Incompatibility

While specific reactivity data for this compound is limited, general knowledge of quinoline chemistry suggests potential incompatibilities.

  • Strong Oxidizing Agents: Quinoline and its derivatives can react vigorously with strong oxidizing agents.[7] Such reactions can be exothermic and may produce hazardous byproducts.

  • Strong Acids: The basic nitrogen atom in the quinoline ring can react with strong acids in an exothermic neutralization reaction.[8]

  • Light Sensitivity: Aged samples of quinoline, especially when exposed to light, can darken, indicating potential degradation.[9] While not explicitly stated for this compound, it is prudent to store it protected from light.

Emergency Procedures: A Validated Response System

In the event of an accidental exposure or spill, a rapid and informed response is critical to minimize harm.

Exposure Response

The following protocols are based on standard first aid procedures for chemical exposures.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[6]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Spill Management

A spill of this compound powder should be handled with caution to prevent dust generation and secondary contamination.

Experimental Protocol: Small Spill Cleanup

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear appropriate PPE, including a respirator if there is a risk of airborne dust.

  • Contain and Absorb: Gently cover the spill with an inert absorbent material, such as vermiculite or sand.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a detergent and water solution, followed by a final rinse with water. All cleaning materials should be disposed of as hazardous waste.

Spill_Response_Workflow spill Spill of this compound evacuate Evacuate immediate area spill->evacuate don_ppe Don appropriate PPE (including respirator if needed) evacuate->don_ppe contain Cover spill with inert absorbent material don_ppe->contain collect Collect absorbed material into a hazardous waste container contain->collect decontaminate Decontaminate spill area collect->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose

Waste Disposal: Environmental Responsibility and Regulatory Compliance

All waste containing this compound, including unused product, contaminated materials, and cleaning supplies, must be treated as hazardous waste.[6][10]

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste, including contaminated PPE and absorbent materials, in a designated, clearly labeled, and sealed hazardous waste container.[11]

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvents used.[11]

Disposal Method

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[6] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[10] The recommended disposal method for quinoline compounds is incineration in a furnace equipped with an afterburner and scrubber.[12]

Conclusion

This compound is a valuable compound in scientific research, but its safe use is paramount. This guide has provided a comprehensive framework for its handling, storage, and disposal, grounded in scientific principles and best practices. By understanding the "why" behind these safety protocols, researchers can not only protect themselves and their colleagues but also ensure the integrity and reproducibility of their work. Adherence to these guidelines, coupled with a proactive safety culture, is the cornerstone of responsible scientific advancement.

References

Navigating the Market of 2,6-Dihydroxyquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

For researchers, scientists, and drug development professionals, the procurement of high-quality reagents is a critical, yet often complex, first step in the journey of discovery. This in-depth technical guide provides a comprehensive overview of the commercial landscape for 2,6-Dihydroxyquinoline (CAS RN: 19315-93-6), a versatile heterocyclic compound with significant potential in pharmaceuticals, agrochemicals, and materials science.[1][2] This guide offers a detailed analysis of commercial suppliers, guidance on quality assessment, and standardized protocols for handling and validation, empowering researchers to make informed purchasing decisions and ensure the integrity of their experimental outcomes.

The Scientific Significance of this compound

This compound, also known as 2,6-quinolinediol or 6-hydroxy-2(1H)-quinolinone, is a quinoline derivative characterized by the presence of two hydroxyl groups.[3] This structure imparts unique chemical properties, including strong chelating abilities, which are valuable in the development of metal ion sensors and catalysts.[1][2] Its hydroxyl groups enhance solubility and reactivity, making it a valuable precursor for the synthesis of more complex bioactive molecules.[1][2]

The compound's applications are diverse, spanning several key research areas:

  • Pharmaceutical Development: It serves as a crucial building block in the synthesis of various pharmaceuticals, with particular promise in the development of drugs targeting neurological disorders.[1][2] Research has also highlighted its potential as an antimicrobial agent, contributing to the development of new antibiotics to combat resistant bacterial strains.[1][2]

  • Agrochemicals: this compound is utilized in the formulation of effective plant protection products.[1][2]

  • Biological Imaging: Its inherent fluorescent properties make it a candidate for use in fluorescent probes for real-time tracking of cellular processes.[1][2]

  • Organic Synthesis: Chemists employ it as a versatile tool in the creation of complex organic molecules.[1][2]

Commercial Supplier Landscape

A critical aspect of sourcing this compound is the selection of a reputable supplier that can provide the compound at the required purity and quantity. The following table summarizes key information from prominent commercial suppliers. Researchers are advised to visit the suppliers' websites for the most current pricing and availability.

SupplierProduct NumberPurity SpecificationAvailable Quantities
Tokyo Chemical Industry (TCI) D2822>98.0% (GC)(T)1g, 5g
Chem-Impex -≥ 98% (HPLC)-
Simson Pharma Limited -Certificate of Analysis providedCustom Synthesis available
CP Lab Safety -min 94%100g
Thermo Scientific Chemicals (Alfa Aesar) L11226 (for 2,4-Dihydroxyquinoline)98+%25g (for 2,4-Dihydroxyquinoline)

Note: Data is compiled from publicly available information and is subject to change. Researchers should always confirm specifications with the supplier before ordering.

Quality Assessment and Validation: A Step-by-Step Protocol

Ensuring the quality of the procured this compound is paramount for experimental reproducibility and success. Upon receiving the compound, researchers should perform a series of validation experiments.

Documentation Review

The first step is a thorough review of the supplier-provided documentation. This includes the Certificate of Analysis (CoA) and the Safety Data Sheet (SDS).

  • Certificate of Analysis (CoA): This document provides lot-specific information on the purity and physical properties of the compound.[1] Key parameters to check include:

    • Appearance (e.g., White to Light yellow to Light orange powder to crystal)

    • Purity (as determined by a specified analytical method, e.g., GC or HPLC)

    • Identity confirmation (e.g., by NMR)

  • Safety Data Sheet (SDS): The SDS contains crucial information on handling, storage, and safety precautions.[1] this compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[3]

Physical Characterization

A simple but important step is to visually inspect the compound and compare its appearance to the description on the CoA. The melting point can also be a useful indicator of purity. This compound has a reported melting point of >300 °C.[2]

Analytical Validation Workflow

For rigorous quality control, the following analytical workflow is recommended:

QC_Workflow cluster_0 Initial Assessment cluster_1 Spectroscopic & Chromatographic Analysis cluster_2 Decision Documentation Review CoA & SDS Visual Visual Inspection Documentation->Visual NMR 1H NMR Spectroscopy Visual->NMR LCMS LC-MS Analysis NMR->LCMS HPLC HPLC Purity Check LCMS->HPLC Decision Accept/Reject HPLC->Decision

Figure 1: Recommended workflow for the quality control of commercially supplied this compound.

Experimental Protocols

Protocol 1: Identity Verification by ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Compare the obtained spectrum with a reference spectrum or predicted chemical shifts to confirm the structure of this compound.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of dilutions for analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (determined by UV-Vis spectrophotometry).

  • Data Analysis: Calculate the purity of the sample by integrating the peak area of the main compound and any impurities. The purity should be consistent with the supplier's specifications.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[4] The recommended storage temperature is often room temperature, though some suppliers suggest storage at <15°C in a cool, dark place.

Supplier Selection Logic

Choosing the right supplier involves a multi-faceted decision-making process that extends beyond just price and availability.

Supplier_Selection cluster_0 Core Criteria cluster_1 Logistical Considerations cluster_2 Final Decision Purity Purity & Grade Decision Optimal Supplier Purity->Decision Documentation Availability of CoA & SDS Documentation->Decision Consistency Lot-to-Lot Consistency Consistency->Decision Availability Stock & Lead Time Availability->Decision Cost Price per Gram Cost->Decision Support Technical Support Support->Decision

Figure 2: A logical framework for selecting a commercial supplier of this compound.

Conclusion

The successful application of this compound in research and development hinges on the procurement of a high-quality starting material. By carefully evaluating commercial suppliers, rigorously validating the received compound through established protocols, and adhering to proper handling and storage procedures, researchers can ensure the reliability and reproducibility of their work. This guide provides a foundational framework to navigate these critical initial steps, ultimately accelerating the path to scientific discovery.

References

Methodological & Application

Application Notes and Protocols for 2,6-Dihydroxyquinoline as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of 2,6-Dihydroxyquinoline in Fluorescence Sensing

Fluorescence-based sensing has become an indispensable tool in modern research, offering high sensitivity and spatiotemporal resolution for the detection of a wide array of analytes. Within the vast family of fluorescent probes, quinoline derivatives have garnered significant attention due to their robust photophysical properties and versatile coordination chemistry.[1][2] This application note focuses on This compound (also known as 2,6-quinolinediol or its tautomer, 6-hydroxy-2(1H)-quinolinone) , a promising but often overlooked member of the hydroxyquinoline family, and provides a comprehensive guide to its application as a fluorescent probe.

While its isomer, 8-hydroxyquinoline, has been extensively studied for metal ion sensing, this compound presents a unique structural motif with intriguing possibilities for novel probe design.[1] Its utility spans from the detection of metal ions in environmental and biological systems to potential applications in cellular imaging.[3] This document will delve into the fundamental principles governing its fluorescence, provide detailed protocols for its synthesis and application, and offer insights into its expected performance based on the current understanding of related compounds.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective application.

PropertyValueSource
Synonyms 2,6-Quinolinediol, 6-Hydroxy-2(1H)-quinolinone[3]
Molecular Formula C₉H₇NO₂[3]
Molecular Weight 161.16 g/mol [3]
Appearance Off-white to orange to brown powder[3]
Melting Point >300 °C[3]
Purity (Typical) ≥ 98% (HPLC)[3]
Storage Room Temperature[3]

The Principle of Fluorescence: Tautomerism and Excited-State Intramolecular Proton Transfer (ESIPT)

The fluorescence of hydroxyquinolines is intricately linked to the phenomenon of keto-enol tautomerism and Excited-State Intramolecular Proton Transfer (ESIPT). This compound can exist in equilibrium between its enol (dihydroxy) and keto (hydroxy-oxo) forms.

tautomerism Enol This compound (Enol Form) Keto 6-Hydroxy-2(1H)-quinolinone (Keto Form) Enol->Keto Tautomerization Keto->Enol

Upon photoexcitation, an intramolecular proton transfer can occur from the hydroxyl group to the quinoline nitrogen in the excited state. This process, known as ESIPT, often leads to a non-radiative decay pathway, resulting in weak intrinsic fluorescence.[1] However, the chelation of a metal ion to the hydroxyquinoline moiety can inhibit this ESIPT process. This blockage of the non-radiative decay channel leads to a significant enhancement of fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). This "turn-on" fluorescence response forms the basis of its application as a sensor for specific metal ions.

ESIPT_Mechanism cluster_ground Ground State cluster_excited Excited State Ground_State 2,6-DHQ Excited_State 2,6-DHQ Ground_State->Excited_State Excitation (hν) ESIPT_State Tautomer Excited_State->ESIPT_State ESIPT Chelated_State [M(2,6-DHQ)]* Excited_State->Chelated_State + Metal Ion ESIPT_State->Ground_State Non-radiative decay Chelated_State->Ground_State Fluorescence (hν')

Experimental Protocols

Part 1: Synthesis of 6-Hydroxy-2(1H)-quinolinone

For researchers wishing to synthesize the probe in-house, a common method involves a two-step reaction starting from 4-tert-butoxyaniline and trans-β-aryl methyl acrylate.[4]

Materials:

  • 4-tert-butoxyaniline

  • trans-β-aryl methyl acrylate

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DBN (1,5-Diazabicyclo[4.3.0]non-5-ene)

  • Anhydrous aluminum trichloride (AlCl₃)

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

  • Diphenyl ether

  • Methanol

  • Ice

Procedure:

Step 1: Synthesis of the trans-amide intermediate

  • In a round-bottom flask, dissolve 4-tert-butoxyaniline and trans-β-aryl methyl acrylate (molar ratio 1:1.1) in a suitable organic solvent.

  • Add a catalytic amount of DBU or DBN to the mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude trans-amide intermediate.

Step 2: Cyclization and deprotection to yield 6-hydroxy-2(1H)-quinolinone

  • In a three-necked flask, dissolve the intermediate from Step 1 in diphenyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add B(C₆F₅)₃ and anhydrous AlCl₃ to the reaction mixture.

  • Gradually warm the mixture to 80 °C and continue stirring for 2 hours.

  • Pour the reaction mixture into ice water with vigorous stirring.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from methanol to obtain pure 6-hydroxy-2(1H)-quinolinone as a white solid.[4]

Synthesis_Workflow Start 4-tert-butoxyaniline + trans-β-aryl methyl acrylate Intermediate trans-amide intermediate Start->Intermediate DBU or DBN catalyst Final_Product 6-Hydroxy-2(1H)-quinolinone Intermediate->Final_Product AlCl₃, B(C₆F₅)₃ Heat

Part 2: General Protocol for Metal Ion Sensing

This protocol provides a general framework for utilizing this compound as a fluorescent probe for the detection of metal ions. Optimization of parameters such as pH, probe concentration, and incubation time is recommended for specific applications.

Materials and Instruments:

  • Stock solution of this compound (e.g., 1 mM in DMSO or ethanol)

  • Stock solutions of various metal ions (e.g., 10 mM in deionized water)

  • Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Working Solutions:

    • Prepare a working solution of this compound by diluting the stock solution in the chosen buffer to the desired final concentration (typically in the low micromolar range).

    • Prepare a series of metal ion solutions of varying concentrations by diluting the stock solutions in the same buffer.

  • Fluorescence Titration:

    • To a quartz cuvette, add the this compound working solution.

    • Record the initial fluorescence spectrum (this will serve as the baseline).

    • Incrementally add small aliquots of a specific metal ion solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum.

  • Selectivity Study:

    • Prepare a series of solutions containing this compound and different metal ions at a fixed concentration.

    • Record the fluorescence spectrum of each solution and compare the fluorescence intensity changes to assess the selectivity of the probe.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to generate a calibration curve.

    • Determine the limit of detection (LOD) based on the signal-to-noise ratio.

Part 3: Protocol for Live-Cell Fluorescence Imaging

This protocol outlines a general procedure for using this compound for imaging metal ions in living cells. All steps should be performed under sterile conditions.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • Cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)

  • Stock solution of this compound (1-10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency on a suitable imaging substrate.

  • Probe Loading:

    • Prepare a staining solution by diluting the this compound stock solution in serum-free cell culture medium to a final working concentration (typically 1-10 µM).

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37 °C, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with warm PBS or imaging medium to remove excess probe.

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filter sets. The optimal excitation and emission wavelengths should be determined experimentally but can be estimated based on the in vitro spectral data.

Expected Photophysical Properties and Performance

While specific, experimentally verified photophysical data for this compound is limited in the literature, we can infer its likely properties based on the behavior of structurally similar hydroxyquinoline derivatives.

ParameterExpected Range/CharacteristicNotes
Excitation Maximum (λex) ~330 - 380 nmWill be solvent and pH dependent. Experimental determination is crucial.
Emission Maximum (λem) ~400 - 500 nmA significant Stokes shift is expected. The emission will likely be sensitive to solvent polarity.[5]
Quantum Yield (Φ) Low in the absence of metal ions; significantly increases upon chelation.The "turn-on" response is a key feature of this class of probes.
Stokes Shift Expected to be large.A large Stokes shift is advantageous as it minimizes self-quenching and improves signal-to-noise.

Troubleshooting and Considerations

  • Solvent Effects: The fluorescence of hydroxyquinolines is highly sensitive to the solvent environment.[5][6] Polarity and hydrogen-bonding capacity of the solvent can influence the tautomeric equilibrium and the ESIPT process, leading to shifts in the excitation and emission spectra.

  • pH Sensitivity: The protonation state of the hydroxyl and quinoline nitrogen groups is pH-dependent, which will affect the fluorescence properties. It is essential to use a buffered solution for reproducible results.

  • Photostability: While quinoline derivatives are generally robust, photobleaching can occur under intense or prolonged illumination. It is advisable to use the lowest possible excitation power and exposure times during fluorescence microscopy.

  • Purity of the Probe: Impurities can significantly affect the fluorescence measurements. Ensure the this compound used is of high purity (≥98%).

Conclusion

This compound is a versatile and promising fluorescent probe with significant potential for applications in metal ion sensing and cellular imaging. Its "turn-on" fluorescence mechanism, based on the inhibition of ESIPT upon metal chelation, offers a sensitive and selective means of detection. While further experimental characterization of its specific photophysical properties is warranted, the protocols and information provided in this application note serve as a valuable starting point for researchers looking to explore the capabilities of this intriguing molecule.

References

Application Notes & Protocols: 2,6-Dihydroxyquinoline as a Potential Fluorescent Chemosensor for Selective Metal Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: DHQ-M-26-0103

Abstract & Introduction: The Untapped Potential of a Classic Scaffold

The selective detection of metal ions is a cornerstone of environmental monitoring, clinical diagnostics, and pharmaceutical development.[1] Fluorescent chemosensors have emerged as powerful tools for this purpose, offering high sensitivity and real-time analysis.[2] Within this class of molecules, the hydroxyquinoline scaffold is a privileged structure. The strategic placement of hydroxyl and nitrogen-containing heterocyclic groups creates a bidentate chelation site ideal for metal ion coordination.[3] This binding event frequently leads to a significant and measurable change in the molecule's photophysical properties, most notably its fluorescence.[3]

While 8-hydroxyquinoline and its derivatives have been extensively studied and commercialized as robust fluorescent probes, other isomers remain comparatively unexplored.[3][4] This guide focuses on 2,6-dihydroxyquinoline (CAS: 19315-93-6) , also known as 2,6-quinolinediol, a compound noted for its strong chelating abilities and unique fluorescent properties, yet lacking extensive characterization in the scientific literature as a selective metal ion sensor.[5][6]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the capabilities of this compound. It provides a theoretical framework for its sensing mechanism, a proposed synthetic pathway, and detailed protocols for its characterization and validation as a selective metal ion sensor. By presenting this roadmap, we aim to catalyze new research into this promising but underutilized molecule.

Principle of Detection: A Theoretical Framework

The fluorescence of many hydroxyquinoline-based sensors is governed by a process known as Excited-State Intramolecular Proton Transfer (ESIPT).[3] In its free, unbound state, the molecule possesses a non-radiative decay pathway where a proton is transferred from the hydroxyl group to the quinoline nitrogen in the excited state. This efficient process quenches fluorescence, rendering the molecule weakly emissive.

Upon chelation with a target metal ion, this proton is displaced, and the metal ion coordinates with both the hydroxyl oxygen and the quinoline nitrogen. This complexation event rigidifies the molecular structure and, crucially, blocks the ESIPT pathway.[3] The inhibition of this non-radiative decay channel forces the excited molecule to relax through fluorescence, resulting in a significant increase in emission intensity. This "turn-on" response is a hallmark of Chelation-Enhanced Fluorescence (CHEF).[1][3]

We hypothesize that this compound operates via a similar CHEF/ESIPT inhibition mechanism. The presence of two hydroxyl groups at the 2 and 6 positions offers a unique electronic environment and potential chelation sites that may confer selectivity for specific metal ions.

Free_DHQ This compound (DHQ) (Weak Fluorescence) Excited_DHQ Excited State DHQ Free_DHQ->Excited_DHQ Photoexcitation (hν) DHQ_Metal_Complex DHQ-Mⁿ⁺ Complex (Strong Fluorescence) Free_DHQ->DHQ_Metal_Complex + Mⁿ⁺ (Chelation) ESIPT_State ESIPT Tautomer (Non-Radiative Decay) Excited_DHQ->ESIPT_State ESIPT ESIPT_State->Free_DHQ Quenching Metal_Ion Target Metal Ion (Mⁿ⁺) Metal_Ion->DHQ_Metal_Complex Excited_Complex Excited State Complex (ESIPT Blocked) DHQ_Metal_Complex->Excited_Complex Photoexcitation (hν) Excited_Complex->DHQ_Metal_Complex Fluorescence Emission

Caption: Proposed CHEF/ESIPT signaling pathway for this compound.

Proposed Synthesis of this compound

Step 1: Demethylation of 6-Methoxy-2(1H)-quinolinone to 6-Hydroxy-2(1H)-quinolinone (this compound).

This procedure is adapted from general methods for aryl methyl ether cleavage.

  • Materials & Reagents:

    • 6-Methoxy-2(1H)-quinolinone

    • Boron tribromide (BBr₃) solution (e.g., 1.0 M in dichloromethane)

    • Anhydrous Dichloromethane (DCM)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Deionized water

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon).

  • Protocol:

    • In a round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of 6-methoxy-2(1H)-quinolinone in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add 3.0 to 5.0 equivalents of BBr₃ solution dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution at 0 °C until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with deionized water, and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude solid by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield pure this compound.

Protocols for Evaluation as a Selective Metal Ion Sensor

This section provides a comprehensive workflow for characterizing the synthesized this compound and evaluating its potential as a selective fluorescent sensor for metal ions.

Start Synthesized 2,6-DHQ Photophys_Char Photophysical Characterization (Absorbance, Emission, Quantum Yield) Start->Photophys_Char Selectivity_Screen Selectivity Screening (Add panel of metal ions) Photophys_Char->Selectivity_Screen Identify_Hit Identify Responsive Ion(s) ('Hit') Selectivity_Screen->Identify_Hit Titration Fluorescence Titration (Varying [Hit Ion]) Identify_Hit->Titration Positive Response Validation Validate Selectivity Identify_Hit->Validation No Response Stoichiometry Determine Stoichiometry (Job's Plot) Titration->Stoichiometry LOD_Calc Calculate Limit of Detection (LOD) Titration->LOD_Calc Competition Competition Experiment (Hit Ion + Interfering Ions) Stoichiometry->Competition LOD_Calc->Competition Competition->Validation

Caption: Experimental workflow for evaluating this compound as a metal ion sensor.

Materials and Instruments
  • Synthesized and purified this compound (2,6-DHQ)

  • Stock solution of 2,6-DHQ (e.g., 1 mM in DMSO or ethanol)

  • Stock solutions of various metal salts (e.g., 10 mM in deionized water). Recommended panel: Na⁺, K⁺, Mg²⁺, Ca²⁺, Cr³⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Ag⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺.

  • Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH. The optimal pH should be determined experimentally.

  • High-purity solvents (spectroscopic grade)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes

Protocol 1: Photophysical Characterization
  • Preparation: Prepare a dilute solution of 2,6-DHQ (e.g., 10 µM) in the chosen buffer/solvent system.

  • Absorbance Spectrum: Record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λ_abs).

  • Emission Spectrum: Excite the solution at λ_abs and record the fluorescence emission spectrum to determine the maximum emission wavelength (λ_em).

  • Quantum Yield: Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Protocol 2: Selectivity Screening
  • Preparation: In a series of test tubes or a microplate, add the 2,6-DHQ solution to a final concentration of 10 µM.

  • Metal Ion Addition: To each tube, add a different metal ion from the panel to a final concentration of 100 µM (a 10-fold excess). Include a blank sample with only 2,6-DHQ.

  • Incubation: Gently mix and incubate at room temperature for a predetermined time (e.g., 15 minutes) to allow for complexation.

  • Measurement: Measure the fluorescence intensity of each sample at the predetermined λ_em.

  • Analysis: Compare the fluorescence response for each metal ion against the blank. A significant change in intensity indicates a potential "hit".

Protocol 3: Fluorescence Titration and Sensitivity (for "Hit" Ions)
  • Preparation: Prepare a series of solutions with a fixed concentration of 2,6-DHQ (e.g., 10 µM) and varying concentrations of the target metal ion (from 0 to several equivalents).

  • Measurement: Record the fluorescence intensity of each solution at λ_em.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the metal ion concentration.

    • Limit of Detection (LOD): Calculate the LOD using the formula: LOD = 3σ / k , where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve at low concentrations.[7]

    • Binding Constant (Kₐ): Fit the titration data to a suitable binding model (e.g., 1:1 or 1:2) using the Benesi-Hildebrand equation or non-linear regression to determine the association constant.

Protocol 4: Determination of Stoichiometry (Job's Plot)
  • Preparation: Prepare a series of solutions where the total molar concentration of 2,6-DHQ and the target metal ion is kept constant, but their mole fractions are varied from 0 to 1.

  • Measurement: Measure the fluorescence intensity of each solution.

  • Analysis: Plot the change in fluorescence intensity against the mole fraction of the metal ion. The maximum of the plot indicates the stoichiometry of the complex (e.g., a maximum at 0.5 indicates a 1:1 complex).[3]

Protocol 5: Competition Experiment
  • Preparation: Prepare a solution containing 2,6-DHQ (e.g., 10 µM) and the target metal ion at a concentration that elicits a strong response (e.g., 5 equivalents).

  • Interference Test: To this solution, add other potentially interfering metal ions, typically at the same or higher concentration (e.g., 5-10 equivalents).

  • Measurement: Record the fluorescence intensity after the addition of each potentially interfering ion.

  • Analysis: A significant change in fluorescence compared to the solution with only the target ion indicates interference.

Data Presentation: A Template for Characterization

The following table should be used to summarize the experimentally determined performance metrics for this compound with any identified target metal ion(s).

ParameterSymbolDetermined ValueUnits
Max. Absorption Wavelengthλ_absnm
Max. Emission Wavelengthλ_emnm
Stokes ShiftΔλnm
Fluorescence Quantum YieldΦ_F
Target Metal IonMⁿ⁺
Binding Stoichiometry(DHQ:Mⁿ⁺)
Association ConstantKₐM⁻¹
Limit of DetectionLODM
Linear Dynamic RangeM
Optimal pH
Selectivity(List interfering ions)

Conclusion and Future Outlook

While this compound is commercially available and possesses the structural motifs necessary for a fluorescent chemosensor, its application in selective metal ion detection remains to be experimentally validated. This guide provides the theoretical basis and a detailed set of protocols to systematically investigate its potential. The unique electronic properties conferred by the 2,6-disubstitution pattern may lead to novel selectivity for environmentally or biologically significant metal ions. The successful characterization of this molecule would represent a valuable addition to the analytical chemist's toolkit, expanding the family of hydroxyquinoline-based sensors.

References

Application Notes and Protocols: Antimicrobial Activity Assay of 2,6-Dihydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 2,6-Dihydroxyquinoline Derivatives

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2] Among these, quinoline derivatives have historically demonstrated significant antimicrobial efficacy.[3][4] The emergence of antimicrobial resistance poses a significant global health threat, necessitating the exploration of novel chemical entities to combat multidrug-resistant pathogens.[2] Derivatives of this compound represent a promising, yet underexplored, subclass of these heterocyclic compounds. The strategic placement of hydroxyl groups can significantly influence the molecule's electronic properties and its ability to interact with biological targets, potentially leading to enhanced antimicrobial action.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to reliably assess the antimicrobial activity of novel this compound derivatives. Adherence to standardized protocols is paramount for generating reproducible and comparable data, a critical step in the early-stage drug discovery pipeline. The methodologies detailed herein are grounded in internationally recognized standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), ensuring the scientific integrity of the generated results.[5][6]

Core Principle: Unveiling the Mechanism of Action

Quinolone antibiotics primarily exert their bactericidal effects by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][7][8] These type II topoisomerases are crucial for managing DNA supercoiling, a process vital for DNA replication, recombination, and repair.[9] By stabilizing the enzyme-DNA complex, quinolones trap the enzymes in a state that leads to double-stranded DNA breaks, ultimately triggering a cascade of events culminating in bacterial cell death.[10] The specific affinity for either DNA gyrase or topoisomerase IV can vary between different quinolone derivatives and bacterial species, with DNA gyrase often being the primary target in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria.[8] It is hypothesized that this compound derivatives will share this fundamental mechanism, with the unique substitution pattern potentially influencing target affinity and spectrum of activity.

Quinolone_Mechanism_of_Action Quinoline This compound Derivative Target_Enzymes Bacterial DNA Gyrase & Topoisomerase IV Quinoline->Target_Enzymes Inhibition DNA_Complex Stabilized Enzyme-DNA Complex Target_Enzymes->DNA_Complex Forms Replication_Block DNA Replication Fork Blocked DNA_Complex->Replication_Block Leads to DSB Double-Strand DNA Breaks Replication_Block->DSB Causes Cell_Death Bacterial Cell Death DSB->Cell_Death Induces

Figure 1: Proposed mechanism of action for this compound derivatives.

Essential Methodologies for Antimicrobial Screening

Two primary methods are recommended for the initial screening and quantitative evaluation of the antimicrobial activity of this compound derivatives: the Agar Well Diffusion method for preliminary screening and the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Agar Well Diffusion Assay: A Qualitative First Look

The agar well diffusion method is a widely used, cost-effective technique for preliminary screening of antimicrobial activity.[11][12][13] It provides a qualitative assessment of a compound's ability to inhibit microbial growth, visualized as a zone of inhibition.[14]

Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacterial strains according to the manufacturer's instructions. Sterilize by autoclaving and pour into sterile Petri dishes, allowing them to solidify in a laminar flow hood.

  • Inoculum Preparation: Aseptically pick a few colonies of the test microorganism from a fresh culture plate and inoculate into a suitable broth (e.g., Mueller-Hinton Broth). Incubate at the appropriate temperature (typically 37°C for most bacteria) until the turbidity reaches that of a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of the MHA plates to create a bacterial lawn.

  • Well Creation: Aseptically create wells (typically 6 mm in diameter) in the inoculated agar plates using a sterile cork borer.[11]

  • Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the this compound derivative solution (dissolved in a suitable solvent like DMSO) into each well. A negative control (solvent alone) and a positive control (a known antibiotic) should be included on each plate.[15]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.

Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16] This method is considered a gold standard for susceptibility testing and is detailed in CLSI guidelines.[5][6][17]

Protocol:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).[16]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the agar well diffusion assay, and then dilute it to the appropriate final concentration for testing in the microtiter plate.[16]

  • Plate Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include appropriate controls: a growth control (broth and inoculum, no compound), a sterility control (broth only), and a positive control (a known antibiotic).[16]

  • Incubation: Incubate the microtiter plates at 35°C for 18-24 hours in ambient air.[6]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[16]

Antimicrobial_Assay_Workflow Start Start: This compound Derivative Synthesis Agar_Well Agar Well Diffusion (Qualitative Screening) Start->Agar_Well Active_Compounds Identify Active Compounds Agar_Well->Active_Compounds Broth_Micro Broth Microdilution (Quantitative MIC) SAR_Studies Structure-Activity Relationship (SAR) Studies Broth_Micro->SAR_Studies Active_Compounds->Broth_Micro Active Active_Compounds->SAR_Studies Inactive Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization End End: Preclinical Candidate Lead_Optimization->End

Figure 2: Experimental workflow for assessing the antimicrobial activity of this compound derivatives.

Data Presentation and Interpretation

For effective comparison and analysis, the quantitative data obtained from the broth microdilution assay should be summarized in a clear and structured table.

Compound IDTest OrganismMIC (µg/mL)Positive Control (Antibiotic)MIC (µg/mL)
2,6-DHQ-01Staphylococcus aureus16Ciprofloxacin1
2,6-DHQ-02Staphylococcus aureus8Ciprofloxacin1
2,6-DHQ-01Escherichia coli32Ciprofloxacin0.5
2,6-DHQ-02Escherichia coli16Ciprofloxacin0.5
2,6-DHQ-01Pseudomonas aeruginosa>64Ciprofloxacin1
2,6-DHQ-02Pseudomonas aeruginosa64Ciprofloxacin1

Note: The above data is for illustrative purposes only.

The results from these assays will guide the subsequent steps in the drug discovery process, such as structure-activity relationship (SAR) studies, which aim to optimize the antimicrobial potency and pharmacokinetic properties of the lead compounds.[18][19]

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial antimicrobial evaluation of this compound derivatives. By employing standardized and validated methods, researchers can generate high-quality, reproducible data that will be instrumental in identifying promising new antimicrobial agents. Future studies should focus on elucidating the precise molecular interactions between these derivatives and their bacterial targets, exploring their efficacy against a broader panel of clinically relevant and resistant pathogens, and evaluating their potential for in vivo applications.

References

Application Notes and Protocols for the Synthesis of Novel Derivatives from 2,6-Dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2,6-Dihydroxyquinoline Scaffold

Quinoline and its derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1] Within this class, the this compound scaffold stands out as a "privileged structure." It serves as a versatile template for developing novel therapeutic agents, with known derivatives exhibiting potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][2] The compound is also explored for its unique fluorescent properties, making it a candidate for biological imaging probes.[2]

A critical aspect of this compound's chemistry is its prototropic tautomerism. Spectroscopic and computational studies have confirmed that the keto (or lactam) form, 6-hydroxy-2(1H)-quinolinone , is the dominant and more stable tautomer over the enol (lactim) form, this compound.[3][4][5] This equilibrium is paramount as it dictates the molecule's reactivity, hydrogen bonding capabilities, and ultimately, its interaction with biological targets. The predominance of the quinolinone form exposes a reactive N-H bond, a phenolic hydroxyl group at the 6-position, and a nucleophilic C3 position, creating multiple avenues for synthetic diversification.

This guide provides a comprehensive overview of synthetic strategies, detailed experimental protocols, and the underlying chemical principles for the derivatization of this valuable scaffold.

Section 1: Reactivity Profile and Strategic Considerations

The 6-hydroxy-2(1H)-quinolinone tautomer offers several distinct sites for chemical modification. A successful synthetic strategy hinges on understanding the relative reactivity of these sites to achieve the desired regioselectivity.

  • N1-Amide: The nitrogen atom is a primary site for alkylation and arylation reactions. Its reactivity is influenced by the acidity of the N-H proton.

  • O6-Phenol: The phenolic hydroxyl group is acidic and can be targeted for O-alkylation, O-acylation, or conversion into a leaving group (e.g., triflate) for cross-coupling reactions.

  • C3-Position: The methylene group at the C3 position is flanked by a carbonyl and an aromatic ring, making its protons acidic and the carbon atom nucleophilic. This site is amenable to C-alkylation, condensation, and other C-C bond-forming reactions.[6][7]

  • Aromatic Ring (C5, C7, C8): The benzene ring can undergo electrophilic aromatic substitution, although the existing hydroxyl group directs incoming electrophiles, and reactions may require forcing conditions.

The choice of reagents and reaction conditions (e.g., base, solvent) is critical for directing the functionalization to the desired position, as N- and O-alkylation are often competitive processes.[8][9]

G cluster_0 Reactivity Map of 6-Hydroxy-2(1H)-quinolinone mol N1 N1-Alkylation/Arylation N1->mol O6 O6-Alkylation/Acylation/ Triflation O6->mol C3 C3-Alkylation/ Functionalization C3->mol AR Aromatic C-H Functionalization AR->mol

Caption: Key reactive sites for derivatization on the 6-hydroxy-2(1H)-quinolinone scaffold.

Section 2: Synthetic Protocols and Methodologies

Protocol 2.1: N-Alkylation of the Quinolinone Ring

N-alkylation is a fundamental modification to enhance lipophilicity and modulate biological activity. The use of a moderate base in a polar aprotic solvent typically favors N-alkylation over O-alkylation.[10]

Principle: In the presence of a base like potassium carbonate, the acidic N-H proton of the quinolinone is abstracted, forming a nucleophilic anion. This anion then displaces a halide or other leaving group from the alkylating agent in an SN2 reaction.

Detailed Protocol:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-hydroxy-2(1H)-quinolinone (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous N,N-dimethylformamide (DMF, 0.1 M).

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature and pour it into ice-cold water. A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether.

  • Purification: The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Causality and Insights:

  • Base Selection: K₂CO₃ is a sufficiently strong base to deprotonate the N-H (pKa ~18-20) but generally not the more acidic O-H (pKa ~10) under these conditions, favoring N-alkylation. Using a stronger base like sodium hydride (NaH) would likely lead to a mixture of N- and O-alkylated products.

  • Solvent Choice: DMF is an excellent solvent for SN2 reactions as it solvates the potassium cation, leaving a "naked" and highly reactive quinolinone anion.

Protocol 2.2: C3-Position Alkylation via Knoevenagel/Reduction

Direct functionalization of the C3-position is a powerful strategy for introducing complexity. This can be achieved via a one-pot Knoevenagel condensation followed by a reduction.

Principle: This reaction proceeds via an initial base-catalyzed Knoevenagel condensation between the active methylene group at C3 and an aldehyde. The resulting C3-alkenylidene intermediate is then reduced in situ to afford the C3-alkyl derivative. While many protocols exist for quinoxalinones and other heterocycles, the principle is applicable here.[11][12]

Detailed Protocol:

  • Setup: In a round-bottom flask, dissolve 6-hydroxy-2(1H)-quinolinone (1.0 eq) and a desired aldehyde (e.g., benzaldehyde, 1.2 eq) in ethanol (0.2 M).

  • Condensation: Add a catalytic amount of a base such as piperidine or pyrrolidine (0.1 eq) and reflux the mixture. Monitor the formation of the condensed product by TLC.

  • Reduction: After the condensation is complete (typically 2-4 hours), cool the mixture slightly. Add a reducing agent, such as sodium borohydride (NaBH₄, 2.0 eq), portion-wise while keeping the temperature below 40 °C.

  • Work-up: Once the reduction is complete (as monitored by TLC), carefully acidify the mixture with 1 M HCl to pH ~5-6 to quench the excess NaBH₄. Remove the ethanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the C3-alkylated quinolinone.

Causality and Insights:

  • Reaction Sequence: This one-pot sequence is highly efficient. The initial condensation activates the C3 position towards the subsequent reduction.

  • Stereochemistry: If the aldehyde is chiral or a prochiral center is formed, this reaction may yield diastereomers. The reduction step is typically not stereoselective without specialized chiral reducing agents.

Protocol 2.3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds, enabling the synthesis of biaryl derivatives.[13][14] This requires converting the phenolic hydroxyl group into a suitable leaving group, such as a triflate.[15][16]

G start 6-Hydroxy-2(1H)- quinolinone triflate Intermediate: 6-(Triflyloxy)-2(1H)-quinolinone start->triflate Step A: Triflation Tf₂O, Pyridine, DCM, 0 °C final Final Product: 6-Aryl-2(1H)-quinolinone triflate->final Step B: Suzuki Coupling Ar-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C

Caption: Two-step workflow for the synthesis of 6-aryl derivatives via Suzuki-Miyaura coupling.

Part A: Synthesis of 6-(Triflyloxy)-2(1H)-quinolinone

Principle: The phenolic hydroxyl group is converted to a triflate (-OTf), an excellent leaving group for palladium-catalyzed cross-coupling reactions. This is achieved by reaction with trifluoromethanesulfonic anhydride (Tf₂O).[17]

Detailed Protocol:

  • Setup: Dissolve 6-hydroxy-2(1H)-quinolinone (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.1 M) in a flame-dried flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add anhydrous pyridine (1.5 eq) followed by the slow, dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq).

  • Reaction: Stir the mixture at 0 °C for 1-2 hours, allowing it to warm to room temperature. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography on silica gel to obtain the desired triflate intermediate.

Part B: Suzuki-Miyaura Cross-Coupling

Principle: The triflate intermediate undergoes a palladium-catalyzed reaction with an arylboronic acid. The catalytic cycle involves oxidative addition of the triflate to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.[13]

Detailed Protocol:

  • Setup: In a Schlenk flask, combine the 6-(triflyloxy)-2(1H)-quinolinone (1.0 eq), the desired arylboronic acid (1.2 eq), sodium carbonate (Na₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Solvent and Degassing: Add a mixture of toluene and water (e.g., 4:1 v/v, 0.1 M). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 90-100 °C under an inert atmosphere with vigorous stirring. Monitor the reaction by TLC or LC-MS (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography to yield the 6-aryl-2(1H)-quinolinone derivative.

G Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)L₂(OTf)] pd0->pd2_complex Oxidative Addition pd2_trans [Ar-Pd(II)L₂(Ar')] pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product start_triflate Ar-OTf start_triflate->pd2_complex start_boronic Ar'-B(OH)₂ + Base start_boronic->pd2_trans

Caption: A simplified representation of the key steps in the Suzuki-Miyaura catalytic cycle.

Section 3: Characterization of Derivatives

Confirmation of successful derivatization requires standard analytical techniques. The table below provides expected spectroscopic data for representative products.

Derivative NameStructureKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Expected Mass (m/z) [M+H]⁺
Starting Material: 6-Hydroxy-2(1H)-quinolinoneC₉H₇NO₂11.5-12.0 (br s, 1H, N-H), 9.5-10.0 (br s, 1H, O-H), 7.8-6.8 (m, 5H, Ar-H)~165 (C=O), 150-110 (Ar-C)162.05
N1-Benzyl Derivative C₁₆H₁₃NO₂7.5-6.9 (m, 10H, Ar-H), 5.4 (s, 2H, N-CH₂)~164 (C=O), 150-115 (Ar-C), ~45 (N-CH₂)252.10
C3-Benzyl Derivative C₁₆H₁₃NO₂11.5-12.0 (br s, 1H, N-H), 9.5-10.0 (br s, 1H, O-H), 7.4-6.8 (m, 9H, Ar-H), 3.8 (t, 1H, C3-H), 3.1 (d, 2H, CH₂)~166 (C=O), 150-110 (Ar-C), ~35 (CH₂), ~30 (C3)252.10
6-Phenyl Derivative C₁₅H₁₁NO₂11.5-12.0 (br s, 1H, N-H), 9.6-10.1 (br s, 1H, O-H), 7.9-7.0 (m, 9H, Ar-H)~165 (C=O), 150-110 (Ar-C)238.09

Section 4: Safety and Handling

Chemical Hazards:

  • Quinoline Derivatives: Quinolines are classified as hazardous. They may cause cancer and are suspected of causing genetic defects. They are harmful if swallowed or in contact with skin and cause serious eye irritation.[3][18] Handle with extreme caution.

  • Palladium Catalysts: Palladium compounds can be irritants and flammable as fine dust.[19] Many palladium catalysts are air-sensitive and may be pyrophoric.[20]

  • Reagents: Many reagents used in these protocols are hazardous.

    • DMF: A reproductive toxin.

    • Sodium Hydride (NaH): Highly flammable and reacts violently with water.

    • Triflic Anhydride (Tf₂O): Extremely corrosive and reacts violently with water.

    • Solvents (DCM, Toluene): Volatile, flammable, and have associated health risks.

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, nitrile gloves, and chemical splash goggles.[19]

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors and dust. Reactions involving air-sensitive or highly reactive reagents should be conducted under an inert atmosphere.

  • Waste Disposal: Dispose of all chemical waste, including solvents and palladium-contaminated materials, according to institutional and local environmental regulations. Do not pour quinoline waste into drains, as it is toxic to aquatic life.[18]

  • Emergency Procedures: Ensure access to an emergency shower, eyewash station, and appropriate fire extinguisher. In case of skin contact, wash immediately and thoroughly with soap and water.[18]

References

The Versatile Scaffold: 2,6-Dihydroxyquinoline in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Protocols for Drug Discovery Professionals

Introduction: The Untapped Potential of a Privileged Heterocycle

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Among the various dihydroxylated quinoline isomers, 2,6-dihydroxyquinoline (which predominantly exists in its more stable tautomeric form, 6-hydroxy-2(1H)-quinolinone) presents a unique and underexplored scaffold for the synthesis of novel bioactive molecules.[2] Its bifunctional nature, featuring both a phenolic hydroxyl group and a lactam moiety, offers rich chemical handles for structural diversification, making it an attractive starting point for the development of new therapeutic agents.[3]

This technical guide provides a comprehensive overview of the synthesis and derivatization of the this compound core for the generation of bioactive compounds. We will detail a robust protocol for the synthesis of the core scaffold, explore potential derivatization strategies at its key reactive sites, and provide standardized protocols for the evaluation of the anticancer and antimicrobial activities of the resulting molecules.

I. Synthesis of the Core Scaffold: 6-Hydroxy-2(1H)-quinolinone

A reliable and scalable synthesis of the 6-hydroxy-2(1H)-quinolinone core is paramount for its utilization in drug discovery programs. A patented two-step method provides an efficient route starting from readily available materials.

Protocol 1: Two-Step Synthesis of 6-Hydroxy-2(1H)-quinolinone

This protocol involves the formation of a trans-amide intermediate followed by a cyclization reaction.

Step 1: Synthesis of the Trans-Amide Intermediate

  • To a 500 mL three-necked flask, add toluene (330 mL), 4-tert-butoxyaniline (33.0g, 0.20 mol), and methyl trans-4-methoxyphenylacrylate (50.0g, 0.26 mol).

  • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (3.0g) as a catalyst.

  • Heat the mixture to 60°C and stir for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove toluene.

  • Recrystallize the crude product from a mixture of methylene chloride and methanol to yield the white, solid trans-amide intermediate.

Step 2: Cyclization to 6-Hydroxy-2(1H)-quinolinone

  • In a 1L three-necked bottle, add the trans-amide intermediate from the previous step (66.1g, 0.18 mol) and diphenyl ether (660 mL).

  • Cool the mixture to 0°C.

  • In batches, add B(C₆F₅)₃ (9.2g, 18 mmol) and anhydrous aluminum trichloride (31.2g, 0.234 mol).

  • Slowly raise the temperature to 80°C and continue stirring for 2 hours.

  • Pour the reaction liquid into 2.2 L of ice water and stir for 1 hour.

  • Filter the resulting precipitate and recrystallize from methanol to obtain 6-hydroxy-2(1H)-quinolinone as a white solid.

Diagram 1: Synthesis of 6-Hydroxy-2(1H)-quinolinone

cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Cyclization and Deprotection A 4-tert-butoxyaniline + methyl trans-4-methoxyphenylacrylate B Trans-amide Intermediate A->B DBU, Toluene, 60°C C Trans-amide Intermediate D 6-Hydroxy-2(1H)-quinolinone C->D 1. B(C6F5)3, AlCl3, Diphenyl ether, 80°C 2. H2O workup

References

Illuminating Cellular Landscapes: A Guide to 2,6-Dihydroxyquinoline Probes in Advanced Cell Imaging

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2,6-dihydroxyquinoline-based fluorescent probes in cell imaging. We will delve into the underlying principles, provide detailed protocols for probe synthesis and application, and explore the potential of this versatile scaffold in visualizing complex cellular processes.

The this compound Scaffold: A Versatile Platform for Fluorescent Probe Development

The quinoline core is a privileged scaffold in the design of fluorescent probes due to its inherent photophysical properties and synthetic tractability.[1] Among its derivatives, this compound (2,6-DHQ) offers a unique combination of electron-donating hydroxyl groups that can be strategically modified to create a diverse range of sensors for various cellular analytes and microenvironments.

The fluorescence of many quinoline derivatives is highly sensitive to their local environment, a property that can be harnessed to create "smart" probes that respond to specific cellular events.[2] A key mechanism underpinning the fluorescence of hydroxyquinolines is Excited-State Intramolecular Proton Transfer (ESIPT). In the ground state, the molecule exists in an enol form. Upon excitation, a proton can be transferred from the hydroxyl group to the quinoline nitrogen, forming an excited-state keto tautomer that then fluoresces. This process often results in a large Stokes shift, which is advantageous for minimizing self-quenching and background interference in imaging experiments.[3]

The true power of the 2,6-DHQ scaffold lies in its potential for derivatization. The hydroxyl groups can be functionalized to modulate the probe's solubility, cell permeability, and targeting specificity. Furthermore, the quinoline ring itself can be modified to fine-tune its photophysical properties, such as excitation and emission wavelengths, quantum yield, and sensitivity to specific analytes.[4]

Crafting the Tools: Synthesis of this compound-Based Probes

The synthesis of functional 2,6-DHQ probes typically involves a multi-step process. A common strategy is to first synthesize the core this compound structure and then introduce a recognition moiety for the target analyte and a linker to connect the two.

Below is a generalized synthetic workflow for creating a 2,6-DHQ-based fluorescent probe.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Purification & Characterization Starting Materials Starting Materials Cyclization Reaction Cyclization Reaction Starting Materials->Cyclization Reaction e.g., Conrad-Limpach reaction This compound Core This compound Core Cyclization Reaction->this compound Core Introduction of Recognition Moiety Introduction of Recognition Moiety This compound Core->Introduction of Recognition Moiety e.g., Suzuki or Sonogashira coupling Derivatized Probe Derivatized Probe Introduction of Recognition Moiety->Derivatized Probe Purification Purification Derivatized Probe->Purification e.g., Column Chromatography Characterization Characterization Purification->Characterization NMR, Mass Spec, HPLC Final Probe Final Probe Characterization->Final Probe

Caption: General synthetic workflow for this compound-based fluorescent probes.

Protocol 1: General Synthesis of a this compound Derivative

This protocol outlines a general method for synthesizing a derivative of this compound. Specific reaction conditions may need to be optimized based on the desired final product.

Materials:

  • Appropriate starting materials for the desired cyclization reaction (e.g., an aminophenol and a β-ketoester for a Conrad-Limpach synthesis)

  • High-boiling point solvent (e.g., diphenyl ether)

  • Reagents for functionalization (e.g., boronic acid, palladium catalyst, and base for Suzuki coupling)

  • Anhydrous solvents (e.g., DMF, THF)

  • Standard laboratory glassware and purification equipment (chromatography column, TLC plates, etc.)

Procedure:

  • Synthesis of the this compound Core:

    • Combine the appropriate aniline and β-dicarbonyl compound in a high-boiling point solvent.

    • Heat the reaction mixture to a high temperature (typically >200 °C) for several hours to facilitate the cyclization and aromatization reactions.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the crude this compound product by filtration or extraction.

    • Purify the core structure by recrystallization or column chromatography.

  • Functionalization of the this compound Core:

    • To introduce a recognition moiety, a common approach is to first convert one of the hydroxyl groups to a more reactive group, such as a triflate.

    • In an inert atmosphere, dissolve the this compound core in an anhydrous solvent.

    • Add the appropriate reagents for the desired cross-coupling reaction (e.g., a boronic acid, palladium catalyst, and base for a Suzuki coupling).

    • Heat the reaction mixture under reflux and monitor its progress by TLC.

    • Once the reaction is complete, cool the mixture and perform a work-up to isolate the crude product.

  • Purification and Characterization:

    • Purify the final probe using column chromatography on silica gel.

    • Characterize the purified compound using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm its structure and purity.

Applications in Cellular Imaging: Visualizing the Invisible

The true utility of 2,6-DHQ probes lies in their application to visualize and quantify specific analytes and processes within living cells. The design of the probe dictates its target. For instance, incorporating a metal-chelating moiety can create a sensor for intracellular metal ions, while attaching a group that responds to pH changes can allow for the imaging of acidic organelles like lysosomes.

Imaging Intracellular Metal Ions

Many quinoline-based probes operate on the principle of Chelation-Enhanced Fluorescence (CHEF).[5] In the absence of the target metal ion, the probe's fluorescence is quenched. Upon binding to the metal ion, a rigid complex is formed, which restricts intramolecular vibrations and rotations, leading to a significant "turn-on" of fluorescence.[5]

G cluster_0 Mechanism of Chelation-Enhanced Fluorescence (CHEF) 2,6-DHQ Probe (Low Fluorescence) 2,6-DHQ Probe (Low Fluorescence) Metal Ion Binding Metal Ion Binding 2,6-DHQ Probe (Low Fluorescence)->Metal Ion Binding Chelation Rigid Complex (High Fluorescence) Rigid Complex (High Fluorescence) Metal Ion Binding->Rigid Complex (High Fluorescence) Turn-on Response

Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF).

Protocol 2: Live-Cell Imaging of Intracellular Zinc Ions

This protocol provides a general procedure for using a hypothetical 2,6-DHQ-based zinc probe (DHQ-Zn) for live-cell imaging.

Materials:

  • DHQ-Zn probe (1 mM stock solution in DMSO)

  • Cell culture medium appropriate for the cell line of interest

  • Live-cell imaging medium (e.g., FluoroBrite DMEM)[6]

  • Phosphate-buffered saline (PBS)

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets for the DHQ-Zn probe

Procedure:

  • Cell Preparation:

    • Seed cells on glass-bottom dishes or coverslips and culture until they reach 60-80% confluency.

  • Probe Loading:

    • Prepare a working solution of DHQ-Zn by diluting the 1 mM stock solution in serum-free cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

    • Remove the culture medium from the cells and wash them twice with warm PBS.

    • Add the DHQ-Zn working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

  • Washing:

    • Remove the probe-containing medium and wash the cells three times with warm PBS or live-cell imaging medium to remove any excess, unbound probe.[7]

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Mount the dish or coverslip on the fluorescence microscope.

    • Acquire images using the appropriate excitation and emission wavelengths for the DHQ-Zn probe. It is crucial to minimize light exposure to reduce phototoxicity.[7]

  • Controls:

    • Negative Control: Image cells that have not been loaded with the probe to assess autofluorescence.

    • Positive Control: Treat probe-loaded cells with a zinc ionophore (e.g., pyrithione) and a supplemental source of zinc to induce a maximal fluorescence response.

Sensing the Cellular Microenvironment: pH and Viscosity

The fluorescence of some quinoline derivatives can be sensitive to changes in the local microenvironment, such as pH and viscosity.[8][9] This property can be exploited to develop probes that report on the physiological state of specific organelles or the cell as a whole.

  • pH Sensing: Probes can be designed with acidic or basic moieties that undergo protonation or deprotonation at specific pH ranges, leading to a change in their fluorescence properties.[10] This allows for the visualization of pH gradients within cells, for example, in acidic compartments like lysosomes.[10]

  • Viscosity Sensing: Some probes, known as molecular rotors, exhibit fluorescence that is dependent on the viscosity of their environment. In low-viscosity environments, intramolecular rotation leads to non-radiative decay and low fluorescence. In more viscous environments, this rotation is restricted, causing an increase in fluorescence intensity.[4][9] This can be used to study changes in cellular viscosity associated with processes like apoptosis or disease states.[4]

Data Presentation and Analysis

To ensure the reliability and reproducibility of your results, it is essential to present your data clearly and perform rigorous analysis.

Table 1: Hypothetical Photophysical Properties of 2,6-DHQ Probes

Probe NameTarget AnalyteExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Stokes Shift (nm)
DHQ-ZnZn²⁺3804800.65 (in presence of Zn²⁺)100
DHQ-pHpH420 (acidic) / 480 (basic)510 (acidic) / 580 (basic)0.40 / 0.5590 / 100
DHQ-ViscViscosity4005500.10 (low viscosity) - 0.70 (high viscosity)150

Note: The values in this table are hypothetical and intended for illustrative purposes. Actual values must be determined experimentally for each specific probe.

Conclusion and Future Perspectives

This compound represents a promising and versatile scaffold for the development of novel fluorescent probes for cell imaging. By leveraging the principles of rational design and chemical synthesis, researchers can create a new generation of tools to investigate a wide range of biological questions. Future efforts in this area will likely focus on the development of probes with improved photostability, two-photon excitation capabilities for deep-tissue imaging, and the ability to perform multiplexed imaging of several analytes simultaneously. The continued exploration of the 2,6-DHQ scaffold and its derivatives will undoubtedly lead to new discoveries and a deeper understanding of the intricate workings of the living cell.

References

Application Notes and Protocols for the Cytotoxicity Evaluation of 2,6-Dihydroxyquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Cytotoxicity Assessment in Drug Discovery

Quinoline and its derivatives are a prominent class of heterocyclic compounds recognized for their wide-ranging biological activities, including significant potential as anticancer agents.[1][2][3] The 2,6-dihydroxyquinoline scaffold, in particular, serves as a crucial pharmacophore in the design of novel therapeutic agents.[4] However, a thorough evaluation of the cytotoxic effects of these compounds is a fundamental and indispensable step in the drug discovery and development pipeline.[5][6] Early-stage in vitro toxicology assays are essential for identifying and eliminating compounds with unacceptable toxicity profiles, thereby saving considerable time and resources and reducing reliance on animal testing.[7][8][9]

These application notes provide a comprehensive guide with detailed protocols for assessing the cytotoxicity of this compound compounds. The methodologies described herein are designed to not only quantify cell death but also to elucidate the underlying mechanisms of action, such as the induction of apoptosis and the generation of reactive oxygen species (ROS).

Part 1: Foundational Cytotoxicity Assays

A multi-faceted approach is recommended to obtain a comprehensive understanding of a compound's cytotoxic profile. This typically involves assessing metabolic activity, membrane integrity, and specific cell death pathways.

MTT Assay: Assessing Metabolic Activity

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[12][13] The amount of formazan produced is directly proportional to the number of metabolically active cells.[11]

Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound compound and incubate for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated cells as controls.[14]

  • MTT Addition: Following the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[12][13]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[11][13]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of 570 nm.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.[15]

LDH Assay: Evaluating Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[16][17] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised, a hallmark of necrosis and late-stage apoptosis.[18]

Protocol: LDH Cytotoxicity Assay

  • Cell Culture and Treatment: Seed and treat cells with the this compound compounds in a 96-well plate as described for the MTT assay. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[17]

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which contains a substrate and a tetrazolium salt.[17]

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[16]

  • Absorbance Reading: Measure the absorbance of the generated formazan product at 490 nm using a microplate reader.[17]

  • Cytotoxicity Calculation: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.[17]

Part 2: Delving into the Mechanism of Cell Death

Understanding how a compound induces cell death is critical for its development as a therapeutic agent. Apoptosis, or programmed cell death, is a common mechanism for many anticancer drugs.[15][19]

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is a widely used method for detecting apoptosis.[19] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[20] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[19] Propidium Iodide (PI) is a fluorescent dye that is excluded by viable cells but can enter cells with compromised membranes, such as those in late apoptosis or necrosis, and stain the DNA.[20] This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[20]

Protocol: Annexin V/PI Staining by Flow Cytometry

  • Cell Treatment and Harvesting: Treat cells with the this compound compounds for the desired time. Harvest both adherent and floating cells.[15][20]

  • Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[20]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[15]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[15]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15][21]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[15][19]

cluster_CellStates Cell Populations cluster_Treatment Treatment with this compound Viable Viable (Annexin V- / PI-) Early_Apoptotic Early Apoptotic (Annexin V+ / PI-) Late_Apoptotic_Necrotic Late Apoptotic/Necrotic (Annexin V+ / PI+) Early_Apoptotic->Late_Apoptotic_Necrotic Progresses to Untreated_Cells Untreated Cells Untreated_Cells->Viable Majority Treated_Cells Treated Cells Treated_Cells->Early_Apoptotic Induces

Caption: Flow cytometry analysis of apoptosis using Annexin V/PI staining.

Caspase-3/7 Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis.[22] Caspase-3 and -7 are effector caspases that are activated during the execution phase of apoptosis.[23] Assays that measure the activity of these caspases can provide a quantitative measure of apoptosis induction.[24][25]

Protocol: Homogeneous Caspase-3/7 Assay

  • Cell Seeding and Treatment: Plate cells in a 96-well plate and treat them with the this compound compounds.

  • Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well.[23][25] This reagent typically also contains a cell lysis agent.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for cell lysis and substrate cleavage by active caspases.[23]

  • Signal Detection: Measure the luminescence or fluorescence using a microplate reader. The signal intensity is directly proportional to the caspase-3/7 activity.[23][25]

Apoptotic_Stimulus This compound (Apoptotic Stimulus) Procaspase_3_7 Procaspase-3/7 (Inactive) Apoptotic_Stimulus->Procaspase_3_7 Activates Active_Caspase_3_7 Active Caspase-3/7 Procaspase_3_7->Active_Caspase_3_7 Substrate Caspase-3/7 Substrate (Non-luminescent/fluorescent) Active_Caspase_3_7->Substrate Cleaves Signal Luminescent/Fluorescent Signal Substrate->Signal

Caption: Principle of the caspase-3/7 activity assay.

Part 3: Investigating Oxidative Stress

The generation of reactive oxygen species (ROS) is a common mechanism of drug-induced cytotoxicity.[26] ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.[27]

DCFH-DA Assay for ROS Detection

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for detecting intracellular ROS.[27][28] DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[26] The fluorescence intensity is proportional to the level of intracellular ROS.

Protocol: Intracellular ROS Detection

  • Cell Preparation: Culture cells to the desired confluency.

  • DCFH-DA Loading: Remove the culture medium and wash the cells with PBS. Incubate the cells with a DCFH-DA solution (typically 10 µM in serum-free medium) for 30 minutes at 37°C in the dark.[28]

  • Washing: Wash the cells twice with PBS to remove excess DCFH-DA.[28]

  • Compound Treatment: Treat the cells with the this compound compounds. Include a positive control, such as hydrogen peroxide (H2O2), and a negative control (untreated cells).[26]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~535 nm).[26][27]

Data Presentation and Interpretation

To facilitate the comparison of results, all quantitative data should be summarized in clearly structured tables. The IC50 values obtained from the MTT assay provide a measure of the cytotoxic potency of the compounds. Data from apoptosis and ROS assays can be presented as a percentage of apoptotic cells or a fold-change in fluorescence intensity relative to the control, respectively.

Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives

CompoundCell LineIC50 (µM) after 48h% Apoptotic Cells (at IC50)Fold Increase in ROS (at IC50)
2,6-DHQ-A MCF-7 (Breast)12.545.23.1
2,6-DHQ-B A549 (Lung)8.262.84.5
2,6-DHQ-C HeLa (Cervical)25.120.71.8
Doxorubicin MCF-7 (Breast)0.875.35.2

Conclusion

The systematic evaluation of cytotoxicity is a cornerstone of modern drug discovery. The protocols detailed in these application notes provide a robust framework for assessing the cytotoxic potential of this compound compounds. By employing a combination of assays that probe different aspects of cell health and death, researchers can gain valuable insights into the mechanisms of action of their compounds, enabling the selection of the most promising candidates for further development.

References

Application Notes and Protocols for the Investigation of 2,6-Dihydroxyquinoline in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a foundational structure in the development of numerous biologically active molecules, including a variety of agrochemicals.[1][2][3] This guide provides a comprehensive framework for the initial investigation of 2,6-Dihydroxyquinoline (2,6-DHQ) , a derivative with potential applications in crop protection. While its direct use in commercial agrochemicals is not widely documented, its structural properties and the known fungicidal and herbicidal activities of related quinoline compounds provide a strong rationale for its evaluation.[4][5][6][7] This document is intended for researchers and formulation scientists, offering a logical, step-by-step workflow from fundamental characterization to the development and preliminary efficacy screening of prototype formulations. We will detail protocols for solubility determination, the creation of lab-scale Wettable Powder (WP) and Suspension Concentrate (SC) formulations, fungicidal and herbicidal bioassays, and stability testing.

Rationale and Scientific Background

Quinoline and its derivatives are heterocyclic aromatic compounds that serve as crucial building blocks for molecules with potent biological activity.[2] In agriculture, this scaffold has been successfully incorporated into fungicides, herbicides, insecticides, and plant growth regulators.[1][4] For instance, certain quinoline derivatives are known to exhibit fungicidal properties, while others have been developed as selective herbicides.[1][7]

This compound (also known as 2,6-Quinolinediol or 6-Hydroxy-2(1H)-quinolinone) is a solid, high-melting-point compound.[][9] Its two hydroxyl groups may enhance reactivity and potential biological interactions, and its structure suggests it could possess antimicrobial or other useful properties.[10][11] The initial hypothesis for this research program is that 2,6-DHQ's structure may confer fungicidal or herbicidal activity, making it a candidate for a novel active ingredient. This guide provides the necessary protocols to test this hypothesis.

Physicochemical Characterization of this compound

A thorough understanding of the active ingredient's physical and chemical properties is the bedrock of rational formulation development. The known properties of 2,6-DHQ are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 6-hydroxy-1H-quinolin-2-one[9][12]
Synonyms 2,6-Quinolinediol, 6-Hydroxycarbostyril[][13]
CAS Number 19315-93-6[][9][13][14]
Molecular Formula C₉H₇NO₂[][9][12]
Molecular Weight 161.16 g/mol [][9][12]
Appearance Off-white to orange to brown powder[]
Melting Point >300 °C[]
Predicted XlogP 0.9[9]
Critical Protocol: Solubility Determination

Causality: Solubility data is the most critical parameter for selecting a formulation strategy. A high melting point and a low predicted XlogP suggest poor solubility in both water and non-polar organic solvents. This makes liquid formulations like Emulsifiable Concentrates (EC) challenging and favors solid-based dispersions like Wettable Powders (WP) or Suspension Concentrates (SC).[3][4] This protocol establishes the necessary data to make an informed decision.

Methodology (Isothermal Shake-Flask Method):

  • Preparation: Select a range of solvents relevant to agrochemical formulations. Recommended solvents include: Water (Type II), Methanol, Acetone, Cyclohexanone, N-Methyl-2-pyrrolidone (NMP), and a representative aromatic hydrocarbon (e.g., Solvesso™ 150).

  • Equilibration: Add an excess amount of 2,6-DHQ powder (e.g., 200 mg) to separate vials containing a known volume (e.g., 10 mL) of each solvent. The presence of undissolved solid is essential to ensure saturation.[15]

  • Incubation: Seal the vials and place them in a constant temperature shaker bath set at 25 °C. Agitate for 48 hours to ensure equilibrium is reached.[15]

  • Sampling: After equilibration, cease agitation and allow the vials to stand for 2 hours for the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe fitted with a 0.45 µm PTFE filter to remove all undissolved particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent (e.g., methanol).

    • Quantify the concentration of 2,6-DHQ in the diluted sample using a pre-validated High-Performance Liquid Chromatography (HPLC) method with a UV detector.

    • Prepare a calibration curve using analytical standards of 2,6-DHQ to ensure accurate quantification.

  • Calculation: Express solubility in g/L or mg/mL. The results from this protocol will directly inform the formulation pathways described in Section 3.0.

Formulation Development Workflow

The high melting point and anticipated low solubility of 2,6-DHQ make Wettable Powder (WP) and Suspension Concentrate (SC) formulations the most logical starting points.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Path A 2,6-DHQ Technical Powder B Protocol 2.1: Solubility Determination A->B C Is solubility in water > 10 g/L? B->C D Consider Soluble Liquid (SL) or Soluble Powder (SP) C->D Yes E Is solubility in organic solvents > 100 g/L? C->E No F Consider Emulsifiable Concentrate (EC) E->F Yes G Default Path: Poor Solubility Assumed E->G No H Protocol 3.1: Wettable Powder (WP) Dev. G->H I Protocol 3.2: Suspension Conc. (SC) Dev. H->I Advanced Option

Caption: Formulation development decision workflow for 2,6-DHQ.

Protocol: Wettable Powder (WP) Formulation

Causality: A WP formulation is a dry powder that forms a suspension when mixed with water.[12] This is an excellent starting point for solid, water-insoluble active ingredients as it avoids complex liquid-phase stability issues and is relatively straightforward to produce at a lab scale.[3][16] The key is to select appropriate wetting and dispersing agents to ensure the powder readily wets and remains suspended in the spray tank.[14]

Table 2: Example 50% WP Formulation for 2,6-DHQ

ComponentFunctionExample Product% w/w
2,6-DHQ (micronized) Active IngredientN/A50.0
Wetting Agent Reduces surface tension for initial mixingAtlox™ 49912.0
Dispersing Agent Prevents particle agglomeration in waterAtlox™ Metasperse 550S5.0
Carrier/Diluent Inert filler, aids flowabilityKaolin Clay43.0

Methodology:

  • Milling of Active: If not already fine, micronize the 2,6-DHQ technical powder using an air-jet mill or similar equipment to achieve a target particle size of <10 µm. Particle size is critical for suspension stability and biological activity.

  • Pre-blending: Accurately weigh all components into a suitable container. Blend thoroughly using a V-blender or by manual tumbling for 15-20 minutes to create a homogenous premix.

  • Milling of Formulation: Pass the premix through the air-jet mill again to ensure intimate mixing and uniform distribution of all components.

  • Packaging: Store the final WP formulation in a sealed, moisture-proof container.

Protocol: Suspension Concentrate (SC) Formulation

Causality: An SC is a stable dispersion of a solid active ingredient in a liquid, typically water.[4][13] SCs are favored for being dust-free and easy to measure and pour.[17] This formulation is more complex than a WP, requiring a robust surfactant system, a suspension system (thickener) to prevent settling upon storage, and a freeze/thaw stabilizer.[4]

Table 3: Example 40% (400 g/L) SC Formulation for 2,6-DHQ

ComponentFunctionExample Product% w/w
2,6-DHQ (micronized) Active IngredientN/A40.0
Wetting/Dispersing Agent Wets particles and prevents flocculationAtlox™ 49135.0
Antifreeze Prevents freezing during storagePropylene Glycol8.0
Thickener (2% solution) Provides suspension stabilityXanthan Gum (e.g., Rhodopol® 23)10.0
Antifoam Agent Prevents foaming during production/mixingSilicone-based antifoam0.5
Preservative Prevents microbial growthProxel™ GXL0.2
Water Continuous PhaseDeionized Water36.3

Methodology:

  • Prepare Thickener Solution: Slowly add 2g of Xanthan Gum to 98g of water while mixing with a high-shear mixer until fully hydrated and a viscous solution is formed.

  • Prepare Mill Base: In a separate vessel, combine the water, propylene glycol, and Atlox™ 4913. Mix until homogenous.

  • Add Active: While stirring the mill base, slowly add the micronized 2,6-DHQ powder. Continue mixing until all powder is wetted and a uniform slurry is formed.

  • Wet Milling: Transfer the slurry to a bead mill. Mill the suspension until the desired particle size distribution is achieved (e.g., D90 < 5 µm). Monitor temperature during milling to prevent degradation.

  • Let-Down: Transfer the milled concentrate to a mixing vessel. Slowly add the pre-prepared thickener solution, antifoam agent, and preservative while stirring gently. Continue mixing until the final formulation is completely homogenous.

  • Packaging: Store the final SC formulation in a sealed container.

Biological Efficacy Screening

Once prototype formulations are developed, their biological activity must be assessed. The following protocols provide a baseline for screening fungicidal and herbicidal efficacy.

Protocol: In-Vitro Fungicidal Activity Assay

Causality: This assay provides a rapid assessment of a compound's intrinsic ability to inhibit the growth of a target plant pathogen. Botrytis cinerea (gray mold) is a common and economically important pathogen suitable for such screening. The method relies on amending a fungal growth medium with the test formulation.

Methodology:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave. Allow it to cool in a 50-55 °C water bath.

  • Formulation Dosing: Prepare a stock suspension of the 2,6-DHQ WP or SC formulation in sterile deionized water. Serially dilute this stock to create a range of test concentrations (e.g., 1, 5, 10, 50, 100 ppm active ingredient).

  • Plate Preparation: Add 1 mL of each test concentration to 99 mL of molten PDA to achieve the final target concentrations. Mix well and pour approximately 20 mL into sterile 90 mm Petri dishes. Also prepare control plates using an equivalent amount of a "blank" formulation (without 2,6-DHQ) and an untreated control (water only).

  • Inoculation: Once the agar has solidified, place a 5 mm mycelial plug, taken from the leading edge of an actively growing B. cinerea culture, in the center of each plate.

  • Incubation: Seal the plates with paraffin film and incubate them in the dark at 22 ± 2 °C.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the untreated control plates reaches the edge of the plate.

  • Analysis: Calculate the percent inhibition of mycelial growth for each concentration relative to the untreated control. Determine the EC₅₀ value (the concentration that causes 50% inhibition) through probit analysis.

Protocol: Pre-Emergence Herbicidal Activity Assay

Causality: This assay determines if the test compound can inhibit seed germination or early seedling growth when applied to the soil before weeds emerge. Using both a monocot (e.g., bentgrass, Agrostis stolonifera) and a dicot (e.g., lettuce, Lactuca sativa) provides information on the spectrum of activity.[18]

Methodology:

  • Potting: Fill small pots (e.g., 10 cm diameter) with a standard greenhouse potting mix.

  • Seeding: Sow approximately 20-30 seeds of each test species evenly on the soil surface of separate pots. Cover lightly with a thin layer of soil.

  • Application: Prepare spray solutions of the 2,6-DHQ WP or SC formulation at various application rates (e.g., equivalent to 100, 250, 500, and 1000 g a.i./ha). Use a laboratory track sprayer to apply the treatments evenly to the soil surface. Include an untreated control and a blank formulation control.

  • Incubation: Place the pots in a greenhouse or growth chamber with controlled conditions (e.g., 24/18 °C day/night temperature, 14-hour photoperiod). Water as needed via sub-irrigation to avoid disturbing the treated soil surface.

  • Assessment: After 14-21 days, assess the herbicidal effect by visually rating the percent injury (0 = no effect, 100 = complete kill) and by counting the number of emerged, healthy plants compared to the untreated control.

Hypothesized Mechanism of Action

Many quinoline-based fungicides, such as quinoxyfen and the Quinone outside Inhibitors (QoIs), function by disrupting mitochondrial respiration.[19] Specifically, they can inhibit the ubiquinol-cytochrome c oxidoreductase enzyme, also known as Complex III, in the electron transport chain. This blockage halts ATP production, leading to cellular energy depletion and fungal death. Given its structure, it is plausible that 2,6-DHQ could act in a similar manner.

G cluster_Mito Mitochondrial Inner Membrane cluster_Inhibitor Hypothesized Action C1 Complex I Q Q Pool (Ubiquinone) C1->Q C2 Complex II C2->Q C3 Complex III (bc1 complex) Q->C3 CytC Cytochrome c C3->CytC C4 Complex IV CytC->C4 ATP_Synthase ATP Synthase C4->ATP_Synthase ATP ATP Production (Cell Energy) ATP_Synthase->ATP DHQ 2,6-DHQ DHQ->C3 Inhibition

Caption: Hypothesized inhibition of Complex III by 2,6-DHQ.

Formulation Stability Testing

Causality: An agrochemical formulation must remain physically and chemically stable during storage to ensure its safety and efficacy.[2][] Accelerated stability testing uses high temperatures to predict the long-term shelf life of a product.[20] The CIPAC MT 46.3 method is a globally recognized standard for this purpose.[1]

Protocol: Accelerated Storage Stability (CIPAC MT 46.3)

  • Sample Preparation: Place approximately 50 g of the WP or SC formulation into a sealed, airtight glass container, representative of potential commercial packaging.

  • Initial Analysis (Time Zero): Before storage, analyze the formulation for:

    • Active Ingredient Content: Use a validated HPLC method to determine the precise concentration of 2,6-DHQ.

    • Physical Properties (WP): Assess wettability (CIPAC MT 53.3) and suspensibility (CIPAC MT 161).

    • Physical Properties (SC): Assess suspensibility (CIPAC MT 161) and pourability (CIPAC MT 148).

  • Storage: Place the sealed container in a calibrated oven at 54 ± 2 °C for 14 days .

  • Post-Storage Analysis: After 14 days, remove the sample and allow it to cool to room temperature for 24 hours.

  • Re-analyze the sample for the same parameters measured at time zero (active ingredient content and relevant physical properties).

  • Evaluation: A stable formulation should show minimal degradation of the active ingredient (<5% loss) and no significant deterioration in its physical properties (e.g., suspensibility should remain high, no hard-pack sediment should form).

Conclusion and Future Directions

This guide provides a foundational research framework for evaluating this compound as a potential new agrochemical active ingredient. By systematically determining its solubility, developing stable prototype formulations, and conducting preliminary bio-efficacy screens, researchers can generate the critical data needed to justify further investigation. Positive results from these initial studies would warrant an expansion of the research program to include a broader spectrum of target pests, mode of action confirmation studies, and preliminary toxicology and environmental fate assessments.

References

Troubleshooting & Optimization

Technical Support Center: 2,6-Dihydroxyquinoline Solubility Enhancement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,6-dihydroxyquinoline. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of this compound. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary factors limiting the water solubility of this compound?

The poor water solubility of this compound stems from a combination of its molecular structure and solid-state properties:

  • Molecular Hydrophobicity: The core structure is a quinoline ring system, which is aromatic and largely nonpolar. While the two hydroxyl (-OH) groups add some polarity, the hydrophobic nature of the fused bicyclic ring system dominates, leading to unfavorable interactions with the highly polar hydrogen-bonding network of water.[1]

  • Crystal Lattice Energy: In its solid state, the this compound molecules are tightly packed in a crystal lattice. The presence of both hydrogen bond donors (-OH groups) and acceptors (the quinoline nitrogen and -OH oxygens) allows for strong intermolecular hydrogen bonds. A significant amount of energy is required to break these bonds and overcome the crystal lattice energy before solvation can occur.

  • Amphoteric Nature: The molecule possesses both weakly acidic phenolic hydroxyl groups and a weakly basic quinoline nitrogen atom.[2][3] This means its net charge and, consequently, its solubility are highly dependent on the pH of the aqueous medium.[4][5][6] At or near its isoelectric point, where the molecule is neutral, it will exhibit its minimum solubility.

FAQ 2: What are the main strategies I can employ to increase the aqueous solubility of this compound?

There are four primary strategies, ranging from simple formulation adjustments to complex chemical modifications. The choice of method depends on the desired final application, required solubility increase, and acceptable modifications to the parent molecule.

The general workflow for selecting a strategy is outlined below:

G cluster_0 Solubility Enhancement Workflow A Initial Problem: Poor Aqueous Solubility F Is the molecule ionizable? A->F B Strategy 1: pH Modification & Salt Formation G Is the new solubility sufficient for the application? B->G C Strategy 2: Co-solvents C->G D Strategy 3: Complexation (Cyclodextrins) D->G E Strategy 4: Chemical Modification (Prodrugs) K Success: Solubilized Compound E->K F->B Yes F->C No H Are co-solvents acceptable in the final formulation? G->H No G->K Yes H->C Yes I Is a larger molecular complex acceptable? H->I No I->D Yes J Is permanent structural modification an option? I->J No J->E Yes

Caption: Decision workflow for selecting a solubility enhancement strategy.

Troubleshooting Guide & Protocols

Issue 1: My compound won't dissolve sufficiently in neutral buffer. How can I use pH to my advantage?

Cause: As an amphoteric compound, this compound is least soluble at its isoelectric point (pI) and becomes more soluble as the pH moves away from the pI, causing either the acidic or basic groups to ionize. The ionic form is more polar and interacts more favorably with water.[5]

Solution: Generate a pH-solubility profile to identify the optimal pH for dissolution.

Experimental Protocol: Generating a pH-Solubility Profile

  • Prepare a Series of Buffers: Prepare a range of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12. Ensure the buffer capacity is sufficient to resist pH changes upon addition of the compound.

  • Equilibrate Slurry: Add an excess amount of solid this compound to a known volume of each buffer in separate vials. The amount should be enough to ensure a saturated solution with visible solid remaining.

  • Agitate to Equilibrium: Agitate the vials at a constant temperature (e.g., 25°C) for a set period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate Solid and Supernatant: Centrifuge or filter the samples to separate the undissolved solid from the saturated supernatant.

  • Measure Concentration: Carefully withdraw an aliquot of the clear supernatant, dilute as necessary, and measure the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Measure Final pH: Measure the pH of the supernatant to confirm the final equilibrium pH.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or mM) on a logarithmic scale against the final equilibrium pH. The resulting curve will reveal the pH ranges where solubility is maximized.

Troubleshooting:

  • Precipitation upon pH adjustment: If you dissolve the compound at a high or low pH and then neutralize it, it will likely precipitate. This is expected behavior. The goal of pH modification is to create a stable stock solution at a non-neutral pH or to use a formulation that maintains that pH.

  • Buffer Interaction: Some buffer species, like citrate, can have specific interactions with the drug, leading to deviations from the expected profile.[6] If results are unexpected, try a different buffer system.

Issue 2: pH adjustment is not feasible for my cell-based assay. What are my options?

Cause: Many biological experiments require a physiological pH (~7.4). In this case, altering the pH to solubilize the compound is not a viable option.

Solution 1: Use of Co-solvents

Co-solvents are water-miscible organic solvents that increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous medium.[7][8] This reduces the interfacial tension between the hydrophobic solute and the solvent.[7]

Common Co-solvents for Preclinical Formulations

Co-solventPolarityTypical Concentration RangeNotes
Dimethyl Sulfoxide (DMSO)High< 1% (in vitro), 5-10% (in vivo)Excellent solubilizer but can have cellular toxicity.
EthanolMedium1-20%Generally well-tolerated but can cause precipitation on dilution.
Polyethylene Glycol 400 (PEG 400)Medium10-50%Low toxicity, often used in oral and parenteral formulations.[9][10]
Propylene Glycol (PG)Medium10-60%Common in many pharmaceutical formulations.[10]

Experimental Protocol: Co-solvent Screening

  • Prepare Co-solvent Mixtures: Create a series of binary solvent systems by mixing a co-solvent (e.g., DMSO) with your aqueous buffer (e.g., PBS pH 7.4) at different ratios (e.g., 1%, 5%, 10%, 20% v/v).

  • Determine Solubility: Use the shake-flask method described in the pH-profile protocol for each co-solvent mixture to determine the saturation solubility.

  • Assess Compatibility: Ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., does not cause cell death or interfere with assay readouts).

Solution 2: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate poorly soluble molecules, like this compound, forming a water-soluble "inclusion complex."[12][13]

G cluster_1 Cyclodextrin Inclusion Complex Formation A This compound (Hydrophobic) C Water-Soluble Inclusion Complex A->C B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) B->C

Caption: Encapsulation of a hydrophobic guest molecule by a cyclodextrin host.

Which Cyclodextrin to Use?

  • β-Cyclodextrin (β-CD): Often a good starting point, but its own aqueous solubility is limited.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) & Sulfobutylether-β-cyclodextrin (SBE-β-CD): These chemically modified derivatives have much higher aqueous solubility and are widely used in pharmaceutical formulations to enhance drug bioavailability.[11][14]

Experimental Protocol: Preparing a Cyclodextrin Inclusion Complex

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in the desired aqueous buffer to make a concentrated stock solution (e.g., 40% w/v).

  • Add Compound: Add an excess of this compound to the cyclodextrin solution.

  • Knead or Sonicate: Mix the components thoroughly. The kneading method, where the drug is mixed into a paste of the cyclodextrin, is common.[12] Alternatively, sonication or stirring for 24-48 hours can facilitate complex formation.

  • Determine Solubility: Use the shake-flask method to determine the increase in solubility as a function of cyclodextrin concentration.

Troubleshooting:

  • Precipitation upon Dilution: Cyclodextrin complexes are in equilibrium. If a saturated solution is heavily diluted, the complex can dissociate, causing the poorly soluble drug to precipitate.[15] It is crucial to determine the stability of the complex at the final assay concentration.

Issue 3: Formulation approaches are insufficient or undesirable. Can I chemically modify the molecule?

Cause: In some cases, the required solubility increase is very large, or the addition of excipients like co-solvents or cyclodextrins is not permissible for the final application (e.g., certain in vivo studies or late-stage drug development).

Solution: Prodrug Synthesis

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes bioconversion in the body to release the active drug.[16][17] For this compound, one or both of the phenolic hydroxyl groups can be masked with a highly soluble promoiety.

Potential Prodrug Strategies for Phenolic Hydroxyl Groups:

  • Phosphate Esters: Adding a phosphate group creates a highly water-soluble salt at physiological pH. These are often cleaved in vivo by alkaline phosphatases.

  • Amino Acid Esters: Esterification with an amino acid can introduce a charged group (at the N-terminus), significantly boosting solubility. These are typically cleaved by esterases.

  • Carbonates and Carbamates: These can also be used to mask phenolic groups to overcome metabolic instability or improve permeability.[18]

Considerations:

  • Synthetic Feasibility: Prodrug synthesis adds complexity and cost to the research process.

  • Activation Kinetics: The prodrug must be stable in the formulation but rapidly and efficiently convert to the active drug at the desired site of action.[17]

  • Regulatory Pathway: For drug development professionals, a prodrug is considered a new chemical entity (NCE), which has significant regulatory implications.

This approach is an advanced strategy and typically falls under the purview of medicinal chemistry rather than simple formulation.[16][18][19]

References

Technical Support Center: Synthesis of 2,6-Dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the synthesis of 2,6-dihydroxyquinoline. This resource is designed for researchers, chemists, and professionals in drug development who are encountering challenges in obtaining high yields and purity for this important heterocyclic compound. Here, we will dissect common experimental hurdles and provide robust, field-tested solutions grounded in established chemical principles.

Troubleshooting Guide: Overcoming Poor Yields

This guide is structured in a question-and-answer format to directly address the most pressing issues encountered during the synthesis of this compound.

Q1: I am observing very low or no formation of the desired this compound product. What are the likely causes and how can I fix this?

A1: The absence of your target product is often multifactorial, stemming from issues with starting materials, reaction conditions, or the reaction mechanism itself. Let's break down the primary culprits.

Potential Cause 1: Ineffective Cyclization (Conrad-Limpach-Knorr Synthesis)

The Conrad-Limpach-Knorr reaction is a common route to 2,6-dihydroxyquinolines, involving the condensation of an aniline with a β-ketoester followed by cyclization. Poor yield at this stage often points to an incomplete or failed cyclization step.

  • Expertise & Experience: The cyclization is highly sensitive to temperature and the choice of cyclizing agent. A common misstep is using a temperature that is too low for the intramolecular condensation to occur efficiently. Conversely, excessively high temperatures can lead to decomposition and the formation of tar-like byproducts.

  • Trustworthiness & Self-Validation: The reaction should be monitored by Thin Layer Chromatography (TLC). The disappearance of the intermediate anilinocrotonate and the appearance of a new spot corresponding to the quinoline product will validate the progress of the cyclization.

Troubleshooting Protocol:

  • Verify Cyclizing Agent: Ensure the cyclizing agent (e.g., polyphosphoric acid (PPA), Dowtherm A, or concentrated sulfuric acid) is of high quality and used in the correct proportion. PPA, for instance, can lose its efficacy if it has absorbed atmospheric moisture.

  • Optimize Temperature: If using a high-boiling point solvent like Dowtherm A, ensure the temperature is maintained consistently, typically between 240-260 °C. For PPA, a temperature range of 100-140 °C is often effective. A temperature study in small increments (e.g., 10 °C) can help identify the optimal condition for your specific substrate.

  • Ensure Anhydrous Conditions: Moisture can interfere with the cyclization process, especially when using dehydrating agents like PPA or sulfuric acid. Ensure all glassware is oven-dried and reagents are handled under an inert atmosphere (e.g., nitrogen or argon) if necessary.

Potential Cause 2: Competing Side Reactions

The starting materials can undergo alternative reactions that compete with the desired product formation. For example, the aniline can undergo self-condensation or oxidation, while the β-ketoester can hydrolyze.

  • Expertise & Experience: The pH of the initial condensation reaction is critical. An overly acidic or basic medium can promote these side reactions. The initial condensation of the aniline and β-ketoester is typically catalyzed by a weak acid.

Troubleshooting Protocol:

  • pH Control: In the initial condensation step, maintain a mildly acidic pH (around 4-5). This can be achieved using a catalytic amount of a weak acid like acetic acid.

  • Purity of Starting Materials: Use freshly distilled aniline and ensure the β-ketoester is pure. Impurities can act as catalysts for unwanted side reactions.

Q2: My reaction yields the product, but it is contaminated with significant impurities. How can I improve the purity?

A2: The presence of impurities is a common challenge. These can be unreacted starting materials, intermediates, or byproducts from side reactions.

Potential Cause 1: Incomplete Reaction

If the reaction is not driven to completion, you will have a mixture of starting materials, intermediates, and the final product, making purification difficult.

  • Expertise & Experience: Reaction time is a crucial parameter. The cyclization step, in particular, can be slow. Monitoring the reaction by TLC or LC-MS is essential to determine the point of maximum product formation.

Troubleshooting Protocol:

  • Extended Reaction Time: Gradually increase the reaction time, monitoring the progress at regular intervals.

  • Stepwise Temperature Increase: In some cases, a gradual increase in temperature during the cyclization can help to drive the reaction to completion without causing significant decomposition.

Potential Cause 2: Formation of Isomers

In the Conrad-Limpach synthesis, there is a potential for the formation of a 4-hydroxyquinoline isomer if the cyclization is not well-controlled.

  • Expertise & Experience: The temperature of the cyclization step is the primary determinant of the product ratio. Lower temperatures (around 100-140 °C) in the presence of an acid catalyst typically favor the formation of the 4-hydroxyquinoline (Knorr synthesis), while higher temperatures (240-260 °C) favor the 2-hydroxyquinoline (Conrad-Limpach synthesis).

Troubleshooting Protocol:

  • Strict Temperature Control: Maintain the cyclization temperature rigorously within the range that favors the desired this compound isomer.

  • Choice of Cyclizing Agent: The choice of cyclizing agent can also influence the outcome. High-boiling solvents like Dowtherm A are well-suited for high-temperature cyclizations.

Data Presentation: Impact of Reaction Parameters on Yield and Purity

ParameterConditionExpected Impact on YieldExpected Impact on Purity
Cyclization Temperature Too Low (< 220 °C)Low to NoneHigh (if any product forms)
Optimal (240-260 °C)HighHigh
Too High (> 280 °C)DecreasedLow (due to decomposition)
pH of Condensation Acidic (pH 4-5)HighHigh
Neutral/BasicLowLow (due to side reactions)
Reaction Time InsufficientLowLow (mixture of components)
OptimalHighHigh
ExcessiveDecreasedLow (due to decomposition)

Frequently Asked Questions (FAQs)

Q: What is the most critical parameter to control in the synthesis of this compound?

A: The most critical parameter is arguably the cyclization temperature . It not only dictates the rate of the reaction but also the regioselectivity, determining whether the desired 2-hydroxyquinoline or the isomeric 4-hydroxyquinoline is the major product.

Q: How can I effectively purify the final this compound product?

A: Purification can often be achieved through recrystallization. A common solvent system is a mixture of ethanol and water. The crude product can be dissolved in hot ethanol, and water is then added dropwise until the solution becomes turbid. Upon cooling, the purified product should crystallize out. Column chromatography can also be employed, but it is often more laborious for this class of compounds.

Q: Are there any alternative synthesis routes I should consider if I continue to have issues?

A: Yes, while the Conrad-Limpach-Knorr synthesis is common, other methods exist. The Camps cyclization is another viable route, involving the cyclization of an o-acylaminoacetophenone in the presence of a base. This method can sometimes offer better yields and fewer side products depending on the specific substitution pattern.

Experimental Workflow & Visualization

Workflow for Optimizing the Conrad-Limpach Synthesis

G Temp Cyclization Temperature Yield Product Yield Temp->Yield Optimal Decomp Decomposition Temp->Decomp Too High Isomer Isomer Formation Temp->Isomer Too Low Purity Product Purity Decomp->Yield Decomp->Purity Isomer->Purity pH Condensation pH SideRxn Side Reactions pH->SideRxn Not Optimal SideRxn->Yield SideRxn->Purity

Technical Support Center: Purification of Crude 2,6-Dihydroxyquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of crude 2,6-dihydroxyquinoline via recrystallization. It addresses common challenges through detailed troubleshooting guides and frequently asked questions, grounding all recommendations in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding this compound and the principles of its purification by recrystallization.

Q1: What is this compound, and why is its purity critical?

A: this compound (also known as 6-hydroxy-2(1H)-quinolinone or 2,6-quinolinediol) is a heterocyclic organic compound.[1][2] Its structure, featuring both a quinoline core and hydroxyl groups, makes it a valuable precursor and building block in various fields.[1][3] In the pharmaceutical industry, it serves as a starting material for synthesizing bioactive molecules and potential therapeutic agents.[1][3] High purity (typically ≥98%) is essential because impurities can lead to undesirable side reactions, lower the yield of subsequent synthetic steps, and introduce toxicological risks in drug development applications.[4][5]

Q2: What is the fundamental principle of purification by recrystallization?

A: Recrystallization is a purification technique for solid compounds based on differences in solubility.[6][7] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[7][8] The process involves dissolving the impure, crude solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution. As this solution is slowly cooled, the solubility of the desired compound decreases, causing it to form pure crystals.[6][9] The impurities, which are ideally present in smaller concentrations, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[10]

Q3: How do I select the best solvent for recrystallizing this compound?

A: The choice of solvent is the most critical step for a successful recrystallization.[7] An ideal solvent should meet the following criteria:

  • High Temperature Coefficient: It should dissolve this compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.[7][9][11]

  • Impurity Solubility: It should either dissolve impurities very well (even when cold) or not at all (allowing for their removal by hot filtration).[9][12]

  • Chemical Inertness: The solvent must not react with this compound.[9][12]

  • Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals during drying.[9]

Given that this compound contains polar hydroxyl groups, polar solvents are a good starting point.[1][13] Small-scale solubility tests with solvents like ethanol, methanol, water, or mixtures like ethanol/water are recommended.[11]

Q4: My crude this compound is an off-white to dark brown powder. Can this be purified by recrystallization?

A: Yes. The typical appearance of crude this compound is described as an off-white to orange to brown powder.[1][3] The coloration indicates the presence of chromophoric (colored) impurities, which often arise from side reactions or polymerization during synthesis.[14] Recrystallization is an excellent method for removing these impurities. For highly colored compounds, the process can be enhanced by adding a small amount of activated charcoal to the hot solution to adsorb the colored impurities before filtration.[9][15]

Section 2: Experimental Protocols & Data Management

Protocol 1: Solvent Screening for this compound

This protocol outlines a systematic, small-scale approach to identify a suitable recrystallization solvent.

  • Place approximately 50 mg of crude this compound into several different test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, methanol, ethyl acetate, acetone) dropwise at room temperature, swirling after each addition, up to 1 mL. Record the solubility at room temperature.

  • For solvents in which the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent will result in a high yield of well-formed crystals.

  • Record your observations in a table similar to the one below.

Data Presentation: Solvent Screening Log
Solvent TestedSolubility at Room Temp. (in 1 mL)Solubility at Boiling Point (in ~1 mL)Observations Upon Cooling (Crystal Formation)
EthanolSparingly SolubleSolubleGood crystal formation
WaterInsolubleSparingly SolublePoor crystal formation
Ethyl AcetateSlightly SolubleSolubleOiled out / fine powder
AcetoneSolubleVery SolubleLow recovery of crystals
User Data
Protocol 2: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of near-boiling solvent until the solid is completely dissolved.[10]

  • Decolorization (if necessary): If the solution is highly colored, remove it from the heat source and add a very small amount (spatula tip) of activated charcoal. Re-heat the solution to boiling for 2-3 minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Hot Gravity Filtration: To remove insoluble impurities and activated charcoal, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.[10]

  • Drying: Allow the crystals to dry in the funnel by drawing air through them for several minutes.[9] For complete drying, transfer the crystals to a watch glass and place them in a drying oven at a moderate temperature or dry them under a vacuum.

Section 3: Troubleshooting Guide

This guide provides solutions to common problems encountered during the recrystallization of this compound.

Problem 1: The compound will not dissolve, even in a large amount of boiling solvent.

  • Question: I've added a significant volume of boiling solvent, but my this compound isn't dissolving. What's wrong?

  • Answer: This indicates an incorrect solvent choice.

    • Probable Cause: The selected solvent is not powerful enough to dissolve the compound, even when hot. This compound is a polar molecule, and a non-polar solvent like hexane or toluene will likely be ineffective.

    • Solution:

      • Re-evaluate Solvent Choice: Refer to your solvent screening data (Protocol 1). You must select a solvent that demonstrated good solubility at elevated temperatures.[11]

      • Consider a Mixed-Solvent System: If no single solvent is ideal, a mixed-solvent system can be used.[11][16] Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, add a "bad" hot solvent (in which it is poorly soluble) dropwise until the solution becomes slightly cloudy (turbid). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Problem 2: No crystals form after the hot solution has cooled.

  • Question: My solution is clear and has cooled to room temperature, but no crystals have appeared. What should I do?

  • Answer: Crystal formation requires nucleation and a supersaturated solution. One of these is likely inhibited.

    • Probable Causes:

      • Too much solvent was used, and the solution is not supersaturated upon cooling.[10][17]

      • The cooling process was too rapid, preventing nucleation.

      • The presence of soluble impurities can sometimes inhibit crystallization.

    • Solutions:

      • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8]

      • Add a Seed Crystal: If you have a small crystal of pure this compound, add it to the solution to initiate crystallization.

      • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Then, allow it to cool again. Be careful not to evaporate too much solvent. Test periodically by cooling a small sample to see if crystals form.

      • Cool for Longer: Ensure the flask has been cooled in an ice-water bath for at least 20-30 minutes.

Problem 3: The final yield of purified crystals is very low.

  • Question: I only recovered a small fraction of my starting material. Where did my product go?

  • Answer: A low yield is a common issue and can result from several procedural errors.[17]

    • Probable Causes:

      • Using too much solvent during the dissolution step, leaving a large amount of the product in the mother liquor.[10][17]

      • Premature crystallization during the hot filtration step, resulting in product loss on the filter paper.

      • Washing the collected crystals with too much cold solvent or with solvent that was not sufficiently chilled.[10]

      • Using a solvent in which the compound has significant solubility even when cold.

    • Solutions:

      • Minimize Hot Solvent: Use only the absolute minimum amount of boiling solvent required to fully dissolve the crude solid.

      • Ensure Efficient Hot Filtration: Pre-heat your funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.

      • Use Ice-Cold Washing Solvent: Wash the crystals with a minimal volume of ice-cold solvent to minimize redissolving the product.

      • Recover a Second Crop: It may be possible to recover more product from the mother liquor by boiling off some of the solvent and re-cooling the solution. Note that this second crop of crystals may be less pure than the first.

Problem 4: The final crystals are still colored.

  • Question: I recrystallized my brown crude product, but the final crystals are still yellow/tan. How can I get a purer, colorless product?

  • Answer: This indicates that colored impurities were not fully removed.

    • Probable Cause: The colored impurities have solubility properties similar to this compound in the chosen solvent, or they are present in very high concentrations.

    • Solutions:

      • Use Activated Charcoal: Perform the recrystallization again, but this time include the decolorization step (Protocol 2, Step 2). Activated charcoal has a high surface area that effectively adsorbs large, colored impurity molecules.[15] Use it sparingly, as it can also adsorb some of your desired product, slightly reducing the yield.

      • Perform a Second Recrystallization: Repeating the recrystallization process is often a highly effective way to improve purity and color.[15] Each successive recrystallization will remove more impurities.

Section 4: Visual Workflows

Diagram 1: General Recrystallization Workflow

This diagram illustrates the standard step-by-step process for purification by recrystallization.

Recrystallization_Workflow start Start: Crude this compound dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve charcoal_q Solution Colored? dissolve->charcoal_q add_charcoal 2a. Add Activated Charcoal charcoal_q->add_charcoal Yes hot_filter 3. Hot Gravity Filtration (Remove Insoluble Impurities) charcoal_q->hot_filter No add_charcoal->hot_filter cool 4. Slow Cooling & Crystallization hot_filter->cool vacuum_filter 5. Vacuum Filtration (Isolate Crystals) cool->vacuum_filter wash 6. Wash with Ice-Cold Solvent vacuum_filter->wash dry 7. Dry Crystals wash->dry end_product End: Pure this compound dry->end_product

Caption: A flowchart of the single-solvent recrystallization process.

Diagram 2: Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common recrystallization problems.

Troubleshooting_Tree start Evaluate Recrystallization Outcome prob1 Problem: No Crystals Form start->prob1 prob2 Problem: Low Yield start->prob2 prob3 Problem: Colored Crystals start->prob3 prob4 Problem: Compound Won't Dissolve start->prob4 cause1a Cause: Too Much Solvent prob1->cause1a cause1b Cause: Nucleation Inhibited prob1->cause1b cause2a Cause: Too Much Solvent prob2->cause2a cause2b Cause: Premature Crystallization prob2->cause2b cause2c Cause: Improper Washing prob2->cause2c cause3 Cause: Colored Impurities Not Removed prob3->cause3 cause4 Cause: Incorrect Solvent Choice prob4->cause4 sol1a Solution: Boil off excess solvent cause1a->sol1a sol1b Solution: Scratch flask or add seed crystal cause1b->sol1b sol2a Solution: Use minimum hot solvent cause2a->sol2a sol2b Solution: Pre-heat funnel/flask cause2b->sol2b sol2c Solution: Wash with minimal ice-cold solvent cause2c->sol2c sol3a Solution: Use activated charcoal and re-recrystallize cause3->sol3a sol3b Solution: Perform a second recrystallization cause3->sol3b sol4 Solution: Select a more polar solvent cause4->sol4

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: Enhancing the Fluorescence Quantum Yield of 2,6-Dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-dihydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the fluorescence properties of this versatile molecule. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of working with this compound and enhance its fluorescence quantum yield for your specific applications.

Introduction: The Unique Photophysics of this compound

This compound is a fascinating heterocyclic compound with notable fluorescent properties, making it a valuable tool in various research areas, including the development of fluorescent probes and metal ion sensors.[1][2] However, like many fluorophores, its fluorescence quantum yield can be highly sensitive to its environment. Understanding the interplay of factors such as solvent polarity, pH, and concentration is crucial for maximizing its emissive potential. A key characteristic of hydroxyquinolines is their potential to exist in keto-enol tautomeric forms, which can significantly influence their absorption and emission spectra.[3][4][5][6][7] This guide will provide you with the foundational knowledge and practical steps to control these variables and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with this compound and its derivatives.

Q1: Why does the fluorescence intensity of my this compound solution vary so much between different solvents?

This phenomenon is known as solvatochromism, where the polarity of the solvent affects the electronic energy levels of the fluorophore.[3] For hydroxyquinolines, a change in solvent polarity can shift the equilibrium between the keto and enol tautomers, each possessing distinct spectral properties.[3] Generally, more polar solvents can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum. It is essential to characterize the fluorescence of this compound in a range of solvents to find the optimal environment for your application.

Q2: I'm observing a significant drop in fluorescence at higher concentrations of this compound. What is causing this?

This is likely due to a phenomenon called aggregation-caused quenching (ACQ).[8][9] At high concentrations, planar aromatic molecules like quinoline derivatives have a tendency to stack together, or aggregate. These aggregates can create non-radiative decay pathways for the excited state, effectively quenching the fluorescence. To mitigate this, it is recommended to work with dilute solutions, typically with an absorbance below 0.1 at the excitation wavelength.[10][11]

Q3: How does pH affect the fluorescence of this compound?

The fluorescence of hydroxyquinolines is often highly pH-dependent.[12][13][14] The two hydroxyl groups and the nitrogen atom in the quinoline ring can be protonated or deprotonated depending on the pH of the solution. These changes in the molecule's protonation state create different chemical species, each with its own unique fluorescence characteristics. For instance, protonation of the nitrogen atom can sometimes lead to an enhancement of fluorescence.[15] It is crucial to use a buffered solution to maintain a stable pH throughout your experiment and to perform a pH titration to fully characterize the fluorescence profile of this compound.

Q4: My this compound solution seems to lose its fluorescence over time, especially when exposed to light. What is happening?

This is likely photobleaching, the irreversible photochemical destruction of the fluorophore upon exposure to light.[8] To minimize photobleaching, you should protect your samples from light as much as possible by using amber vials or wrapping your containers in foil.[16] Additionally, preparing fresh solutions for your experiments is recommended. The photostability of your compound can be formally assessed by exposing a solution to a controlled light source and comparing its fluorescence to a dark control over time.[16][17]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues you may encounter during your experiments with this compound.

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Low or No Fluorescence Signal 1. Suboptimal Solvent Choice: The solvent may be quenching fluorescence or promoting a non-emissive tautomer.1. Solvent Screen: Test the fluorescence of this compound in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water).
2. Incorrect pH: The pH of the solution may be favoring a non-fluorescent protonation state.2. pH Titration: Perform a fluorescence titration across a wide pH range (e.g., pH 2-12) using appropriate buffers to identify the optimal pH for fluorescence.[12]
3. Concentration Effects (ACQ): The concentration may be too high, leading to aggregation-caused quenching.[8][9]3. Dilution Series: Prepare a dilution series of your sample and measure the fluorescence at each concentration. Ensure the absorbance at the excitation wavelength is below 0.1.[10][11]
Inconsistent Fluorescence Readings 1. Temperature Fluctuations: Fluorescence intensity is often temperature-dependent.1. Temperature Control: Use a temperature-controlled cuvette holder in your spectrofluorometer to maintain a constant temperature during measurements.
2. Instrument Settings: Inconsistent instrument parameters will lead to variable results.2. Standardize Settings: Ensure that excitation and emission wavelengths, slit widths, and detector gain are kept constant for all measurements you intend to compare.[8]
3. Sample Evaporation: Small changes in sample volume can affect fluorescence readings.3. Proper Sealing: Ensure your cuvettes are properly sealed, especially when making measurements over an extended period or at elevated temperatures.
Unexpected Shifts in Emission Wavelength 1. Tautomerism: The keto-enol equilibrium is shifting due to changes in the microenvironment.[3][4]1. Characterize Tautomers: Be aware that you may observe dual emission peaks corresponding to the different tautomers. The relative intensities of these peaks can provide information about the molecular environment.[3]
2. Contaminants: Impurities in your sample or solvent can fluoresce or act as quenchers.2. Purity Check: Ensure the purity of your this compound and use high-purity solvents. Run a blank spectrum of the solvent to check for fluorescent impurities.
3. Heavy-Atom Quenching: The presence of heavy atoms (e.g., iodine, bromine) in the solvent or as contaminants can quench fluorescence.[18]3. Avoid Heavy Atoms: Be mindful of the composition of your solvent and buffer systems. If quenching is suspected, consider using alternative reagents.

Experimental Protocols

Here are detailed protocols for key experiments to characterize and enhance the fluorescence quantum yield of this compound.

Protocol 1: Determining the Optimal Excitation and Emission Wavelengths

Objective: To identify the peak excitation and emission wavelengths for this compound in a specific solvent.

Materials:

  • This compound

  • High-purity solvent of choice

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a Dilute Solution: Prepare a dilute solution of this compound in your chosen solvent (e.g., 1-10 µM). The absorbance at the expected maximum should be between 0.05 and 0.1.

  • Measure the Absorption Spectrum: Use a UV-Vis spectrophotometer to measure the absorption spectrum of the solution to identify the wavelength of maximum absorbance (λmax,abs).

  • Record the Excitation Spectrum:

    • Set the emission wavelength of the spectrofluorometer to an estimated emission maximum (e.g., 20-40 nm longer than λmax,abs).

    • Scan a range of excitation wavelengths that covers the absorption spectrum.

    • The wavelength with the highest fluorescence intensity is the optimal excitation wavelength (λex).

  • Record the Emission Spectrum:

    • Set the excitation wavelength of the spectrofluorometer to the determined λex.

    • Scan a range of emission wavelengths starting approximately 10-20 nm above the excitation wavelength.[3]

    • The wavelength with the highest fluorescence intensity is the optimal emission wavelength (λem).

Protocol 2: Relative Fluorescence Quantum Yield Measurement

Objective: To determine the fluorescence quantum yield (ΦF) of this compound relative to a known standard.[10][11]

Materials:

  • This compound solution of known absorbance

  • Fluorescence standard solution of known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Select a Suitable Standard: Choose a fluorescence standard that absorbs and emits in a similar wavelength range to your sample.

  • Prepare a Series of Dilute Solutions: Prepare a series of at least five concentrations for both the this compound and the standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.[10][11]

  • Measure Absorbance: Record the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence Emission:

    • Excite each solution at the same wavelength.

    • Record the fluorescence emission spectrum for each solution.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot the Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate the Quantum Yield: The fluorescence quantum yield (ΦF,sample) is calculated using the following equation:

    ΦF,sample = ΦF,std * (msample / mstd) * (η2sample / η2std)

    Where:

    • ΦF,std is the quantum yield of the standard.

    • msample and mstd are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • ηsample and ηstd are the refractive indices of the solvents used for the sample and standard, respectively.

Visualizing Key Concepts

To aid in understanding the experimental workflows and the factors influencing fluorescence, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Dilute Solution (Abs < 0.1) uv_vis Measure Absorbance (UV-Vis) prep_sample->uv_vis prep_std Prepare Standard Solution prep_std->uv_vis fluor Measure Fluorescence (Spectrofluorometer) uv_vis->fluor integrate Integrate Emission Spectra fluor->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for relative fluorescence quantum yield determination.

influencing_factors cluster_solution Solution Properties cluster_molecular Molecular Properties cluster_external External Factors QY Fluorescence Quantum Yield Solvent Solvent Polarity Solvent->QY pH pH pH->QY Concentration Concentration Concentration->QY ACQ Tautomerism Keto-Enol Tautomerism Tautomerism->QY Rigidity Structural Rigidity Rigidity->QY Temperature Temperature Temperature->QY Quenchers Quenchers (e.g., O2, heavy atoms) Quenchers->QY

Caption: Key factors influencing the fluorescence quantum yield.

References

Technical Support Center: Preventing Photobleaching of 2,6-Dihydroxyquinoline Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for our 2,6-Dihydroxyquinoline (DHQ) series of fluorescent probes. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-tested solutions to one of the most common challenges in fluorescence imaging: photobleaching. This resource is structured to help you not only solve problems but also understand the underlying science to improve your experimental design and data quality.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions researchers have when working with 2,6-DHQ probes.

Q1: My 2,6-DHQ signal is fading rapidly during image acquisition. What is happening?

A: You are experiencing photobleaching, a process where the fluorophore—in this case, your 2,6-DHQ probe—permanently loses its ability to fluoresce due to light-induced chemical damage. This is often accelerated by high-intensity excitation light and the presence of molecular oxygen. The core issue is the generation of reactive oxygen species (ROS) that attack the probe's chemical structure.

Q2: Are 2,6-DHQ probes particularly prone to photobleaching?

A: The photostability of any fluorophore, including the quinoline family to which 2,6-DHQ belongs, is dependent on its chemical structure and its microenvironment. While quinoline-based probes are valued for their fluorescent properties, like all organic dyes, they are susceptible to photobleaching. The generation of ROS can be a factor with some quinoline derivatives, making proactive measures to prevent photobleaching crucial for robust and reproducible results.[1][2]

Q3: What is the single most effective thing I can do to reduce photobleaching?

A: The most impactful immediate action is to reduce the intensity and duration of the excitation light.[3] Use the lowest possible laser power or lamp intensity that provides a sufficient signal-to-noise ratio and limit the exposure time. Every photon your sample sees contributes to photobleaching, so minimizing unnecessary exposure is paramount.

Q4: Can I use a standard antifade mounting medium with my fixed samples stained with 2,6-DHQ probes?

A: Yes, using a high-quality antifade mounting medium is a critical step for fixed-cell imaging. Most commercial antifade reagents are designed to be compatible with a broad range of fluorophores and will be effective for 2,6-DHQ probes. These reagents primarily work by scavenging free radicals.

Q5: I'm doing live-cell imaging. Can I still use antifade reagents?

A: Standard mounting media for fixed cells are toxic to live cells. However, there are specialized, cell-permeable antifade reagents and imaging media additives designed for live-cell experiments. Reagents like Trolox, a vitamin E derivative, or L-Ascorbic acid are commonly used. Additionally, some live-cell imaging systems utilize oxygen scavenging systems.

In-Depth Troubleshooting Guides

This section provides a more detailed, causal approach to diagnosing and solving photobleaching issues with your 2,6-DHQ probes.

Issue 1: Rapid Signal Loss in Fixed-Cell Imaging

If your signal from 2,6-DHQ probes in fixed cells is diminishing within seconds of illumination, it points to an aggressive photobleaching environment.

Causality Analysis:

In fixed samples, the primary drivers of photobleaching are high-intensity illumination and the presence of oxygen, which leads to the formation of damaging reactive oxygen species (ROS). The mounting medium plays a crucial role in mitigating this. An inadequate or absent antifade reagent will leave your 2,6-DHQ probes unprotected.

Troubleshooting Workflow:

start Rapid Signal Loss in Fixed Cells check_antifade Is an Antifade Mounting Medium Being Used? start->check_antifade add_antifade Action: Incorporate a High-Quality Antifade Mounting Medium. check_antifade->add_antifade No optimize_imaging Action: Optimize Imaging Parameters (Reduce Light Intensity & Exposure). check_antifade->optimize_imaging Yes add_antifade->optimize_imaging check_effectiveness Is the Antifade Reagent Effective? optimize_imaging->check_effectiveness try_different_antifade Action: Test a Different Class of Antifade (e.g., PPD vs. NPG). check_effectiveness->try_different_antifade No final_check Problem Resolved? check_effectiveness->final_check Yes try_different_antifade->final_check end_success Success: Stable Signal final_check->end_success Yes end_fail Further Consultation Needed final_check->end_fail No

Caption: Workflow for troubleshooting photobleaching in fixed cells.

Protocol 1: Selecting and Applying Antifade Mounting Media
  • Reagent Selection: Choose a commercial or homemade antifade mounting medium. Common active ingredients include p-Phenylenediamine (PPD), n-Propyl gallate (NPG), and 1,4-Diazabicyclo-octane (DABCO).[4]

    • PPD: Very effective but can be toxic and may not be suitable for all dyes.[4]

    • NPG: Less toxic and a good starting point.[4]

    • DABCO: A commonly used, less toxic alternative.[4]

  • Sample Preparation: After your final wash step in the staining protocol, carefully aspirate all excess buffer from the coverslip or slide. Residual buffer can dilute the antifade medium, reducing its effectiveness.

  • Application: Apply a small drop of the antifade mounting medium to the slide. Gently lower the coverslip onto the drop, avoiding air bubbles.

  • Curing (for hard-setting media): If using a hard-setting medium like ProLong™ Gold or Diamond, allow it to cure for 24 hours at room temperature in the dark for optimal refractive index and protection.[5]

  • Sealing: Seal the edges of the coverslip with nail polish or a commercial sealant to prevent the medium from drying out and to limit oxygen exposure.

Issue 2: Signal Fades During Live-Cell Time-Lapse Experiments

Long-term imaging of dynamic processes is particularly challenging due to the cumulative effects of phototoxicity and photobleaching.

Causality Analysis:

In live cells, you are fighting a two-front war: photobleaching of your 2,6-DHQ probe and phototoxicity, which damages the cells themselves. Both are driven by light-induced ROS production. Oxygen is readily available in live-cell media, making oxygen scavenging systems and cell-permeable antioxidants highly beneficial.

Data Summary: Common Live-Cell Antifade Reagents
ReagentTypical Working ConcentrationKey Characteristics
Trolox 100-500 µMVitamin E analog; cell-permeable antioxidant that reduces ROS.
L-Ascorbic Acid 0.5-2 mMNatural antioxidant; helps scavenge free radicals.
Oxyrase® Varies by formulationEnzymatic system that removes dissolved oxygen from the medium.
ProLong™ Live 1X final concentrationCommercial formulation designed to reduce photobleaching in live cells.[5]
Protocol 2: Implementing an Oxygen Scavenging System for Live-Cell Imaging

This protocol is adapted for use with enzymatic oxygen scavenging systems (e.g., glucose oxidase/catalase).

  • Prepare Imaging Medium: Use a phenol red-free imaging medium to reduce background fluorescence. Supplement with HEPES buffer to maintain pH stability outside of a CO2 incubator.

  • Prepare Scavenger Stock Solutions:

    • Glucose Oxidase: Prepare a stock solution (e.g., 100 mg/mL in buffer).

    • Catalase: Prepare a stock solution (e.g., 10 mg/mL in buffer).

    • Glucose: Prepare a sterile 20% (w/v) glucose stock solution.

  • Assemble the Final Imaging Medium: Immediately before your experiment, add the components to your imaging medium. A common final concentration is:

    • 0.5 mg/mL Glucose Oxidase

    • 0.1 mg/mL Catalase

    • 10 mM Glucose

  • Cell Incubation: Replace the standard cell culture medium with the complete oxygen-scavenging imaging medium. Allow the cells to equilibrate for 10-15 minutes before starting your time-lapse acquisition.

  • Important Consideration: Be aware that depleting oxygen can affect cellular metabolism. For long experiments, it's crucial to run controls to ensure the observed effects are not due to hypoxia.

Issue 3: General Weak Signal and High Background

Sometimes, what appears to be rapid photobleaching is actually a combination of a low initial signal and high background fluorescence, which becomes more apparent as the real signal fades.

Causality Analysis:

The perceived signal strength is a function of the probe's brightness, the imaging settings, and the level of background noise. Optimizing the imaging parameters is a balancing act between maximizing photon collection and minimizing photodamage.

Optimization Strategy:

start Weak Signal High Background check_detector Optimize Detector Settings (Gain, Binning) start->check_detector check_lightpath Optimize Light Path (Objective NA, Filters) start->check_lightpath adjust_exposure Adjust Exposure Time check_detector->adjust_exposure check_lightpath->adjust_exposure balance Balance Signal vs. Photobleaching adjust_exposure->balance result Improved Signal-to-Noise Ratio balance->result

Caption: Decision tree for optimizing imaging parameters.

Protocol 3: Systematic Optimization of Imaging Parameters
  • Objective Lens: Use an objective with the highest numerical aperture (NA) available. A higher NA collects more light, allowing you to use lower excitation intensity for the same signal level.

  • Excitation and Emission Filters: Ensure your filter sets are a perfect match for the excitation and emission spectra of your 2,6-DHQ probe. Mismatched filters can lead to inefficient excitation and bleed-through, increasing background.

  • Detector Settings:

    • Gain: Increase the camera gain to amplify the signal electronically. This is preferable to increasing excitation light, though very high gain can introduce noise.

    • Binning: If spatial resolution is not a limiting factor, use 2x2 or 3x3 binning. This sums the signal from adjacent pixels, dramatically increasing the signal-to-noise ratio at the cost of a smaller image size.

  • Exposure Time: Use the shortest exposure time that gives you a clear image. For time-lapse imaging, it is better to use a shorter exposure and acquire images more frequently than to use a long exposure that bleaches the sample quickly.

  • Light Source Intensity: Once the above parameters are optimized, reduce the excitation light source (laser or lamp) to the minimum level required. This is the final and most critical step in preserving your signal.

By systematically addressing the chemical environment of your 2,6-DHQ probe and optimizing your imaging hardware and software settings, you can significantly extend its fluorescent lifetime, leading to higher quality, more reliable, and quantifiable data.

References

Technical Support Center: Optimizing Derivatization of 2,6-Dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2,6-dihydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for modifying this versatile chemical scaffold. As a key building block in medicinal chemistry, the successful derivatization of this compound is critical for developing novel therapeutic agents.[1][2] This resource addresses common challenges and provides solutions to ensure the efficiency and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for derivatization?

A1: this compound exists in tautomeric forms, primarily as 6-hydroxy-2(1H)-quinolinone. This structure presents two main reactive sites: the hydroxyl group at the C6 position and the nitrogen atom (N1) of the quinolinone ring. The phenolic hydroxyl group is acidic and readily undergoes O-alkylation and O-acylation. The N-H group is part of an amide-like system and can be derivatized under specific conditions, typically requiring a strong base. The choice of reagents and reaction conditions will determine the selectivity between these two sites.

Q2: My this compound starting material has poor solubility. What solvents are recommended?

A2: The low solubility of this compound in common organic solvents can be challenging. For derivatization reactions, polar aprotic solvents are generally the most effective. Recommended solvents include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • Pyridine (can also act as a base catalyst)[3]

For reactions involving bases like potassium carbonate, acetone or acetonitrile can sometimes be used, but may require longer reaction times or heating to improve solubility.

Q3: How can I monitor the progress of my derivatization reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[4] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane, or dichloromethane and methanol) to achieve good separation between the starting material, intermediates, and the final product. The starting material is quite polar and will have a low Rf value. As the hydroxyl and/or N-H groups are derivatized, the product becomes less polar, resulting in a higher Rf value. Staining with an appropriate agent or visualization under UV light (if the compounds are UV-active) will show the consumption of the starting material and the formation of the product spot.

Q4: What are the most common derivatization strategies for this compound?

A4: The most prevalent strategies involve targeting the C6-hydroxyl group and the N1-amide proton. These include:

  • O-Alkylation (Williamson Ether Synthesis): Introduction of an alkyl chain at the C6-hydroxyl group.

  • O-Acylation: Formation of an ester at the C6-hydroxyl group.

  • N-Alkylation: Introduction of an alkyl group at the N1 position.

  • N-Acylation: Formation of an imide at the N1 position.

Selective derivatization can be achieved by carefully controlling the reaction conditions, such as the choice of base and temperature.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

  • Question: I am not observing any product formation, or the yield is very low. What could be the cause?

  • Answer: Low yields in quinoline derivatization can stem from several factors.[4] A systematic approach is necessary to identify the root cause.

    • Insufficient Base Strength: The C6-OH group is phenolic and requires a sufficiently strong base to be deprotonated for reactions like O-alkylation. For N-alkylation, a much stronger base (e.g., NaH) is typically required. If using a weaker base like K₂CO₃, the reaction may be slow or incomplete.

    • Suboptimal Temperature: Many derivatization reactions require heating to proceed at a reasonable rate.[4] However, excessively high temperatures can lead to decomposition and tar formation, a common issue in quinoline synthesis.[5][6] The optimal temperature must be determined experimentally, often starting at room temperature and gradually increasing.

    • Presence of Water: Moisture can quench strong bases (like NaH) and deactivate silylating reagents.[3] Ensure all glassware is oven-dried and use anhydrous solvents for moisture-sensitive reactions.

    • Poor Reagent Quality: The alkylating or acylating agent may have degraded over time. It is advisable to use freshly opened reagents or purify them before use.

General Troubleshooting Workflow for Low Yields

G start Low or No Yield Observed check_sm Verify Starting Material Purity & Integrity start->check_sm check_reagents Assess Reagent Quality (Base, Solvent, Alkylating/Acylating Agent) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions sub_conditions Temperature | Time | Atmosphere (Inert?) check_conditions->sub_conditions optimize_base Optimize Base: Increase Strength or Stoichiometry check_conditions->optimize_base optimize_temp Optimize Temperature: Incremental Increase check_conditions->optimize_temp optimize_solvent Change Solvent to Improve Solubility check_conditions->optimize_solvent outcome_success Yield Improved optimize_base->outcome_success outcome_fail Still Low Yield: Re-evaluate Synthetic Strategy optimize_base->outcome_fail optimize_temp->outcome_success optimize_temp->outcome_fail optimize_solvent->outcome_success optimize_solvent->outcome_fail

Caption: A general troubleshooting workflow for addressing low yields.[4]

Issue 2: Formation of Multiple Products (Regioselectivity Issues)

  • Question: My TLC and NMR show a mixture of products. How can I improve the selectivity?

  • Answer: The presence of two reactive sites (C6-OH and N1-H) can lead to mixtures of O-derivatized, N-derivatized, and N,O-diderivatized products.

    • For Selective O-Alkylation/Acylation: Use a mild base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) at room temperature or with gentle heating. These conditions are typically insufficient to deprotonate the N1-H group, favoring reaction at the more acidic phenolic hydroxyl.

    • For Selective N-Alkylation/Acylation: This is more challenging. One strategy is to first protect the C6-OH group (e.g., as a silyl ether or benzyl ether), then perform the N-derivatization using a strong base like sodium hydride (NaH), followed by deprotection of the hydroxyl group.

    • For N,O-Diderivatization: To achieve derivatization at both sites, use at least two equivalents of a strong base (e.g., NaH) to deprotonate both positions, followed by the addition of at least two equivalents of the electrophile (alkylating or acylating agent).

Issue 3: Product Purification is Difficult

  • Question: My crude product is an oil that won't crystallize, or it is difficult to separate from the starting material by column chromatography. What should I do?

  • Answer: Purification challenges are common, especially when dealing with polar quinoline derivatives.

    • Oily Products: If the product is an oil, attempting to induce crystallization by triturating with a non-polar solvent (like hexane or diethyl ether) can be effective. If that fails, consider converting the product to a solid salt.[7] For instance, if the derivative contains a basic nitrogen, it can often be precipitated as a crystalline hydrochloride salt by adding HCl in a suitable solvent.[7]

    • Column Chromatography: If the product and starting material have similar Rf values, try using a different solvent system or a specialized silica gel. Sometimes a gradient elution is necessary.

    • Recrystallization: This is a powerful technique for purifying solid products.[8] The key is to find a suitable solvent or solvent pair where the compound is sparingly soluble at room temperature but highly soluble when hot.[8]

Detailed Experimental Protocols

Protocol 1: O-Alkylation of this compound (Example: Synthesis of 6-Benzyloxy-2(1H)-quinolinone)

This protocol details the selective alkylation of the C6-hydroxyl group.

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent and Base: Add anhydrous DMF to dissolve the starting material. Then, add finely ground potassium carbonate (K₂CO₃, 1.5 eq).

  • Reagent Addition: Stir the mixture at room temperature for 30 minutes. Then, add benzyl bromide (1.2 eq) dropwise via a syringe.

  • Reaction: Heat the reaction mixture to 60-70°C and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice water. A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.

O-Alkylation Reaction Pathway

G cluster_0 start This compound + K₂CO₃ intermediate Potassium Phenoxide Intermediate start->intermediate Deprotonation (in DMF) reagent + Benzyl Bromide (Electrophile) product 6-Benzyloxy-2(1H)-quinolinone reagent->product SN2 Attack

Caption: Reaction pathway for the O-alkylation of this compound.

Protocol 2: O-Acylation of this compound (Example: Synthesis of 6-Acetoxy-2(1H)-quinolinone)

This protocol details the selective acylation of the C6-hydroxyl group.

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine.

  • Reagent Addition: Cool the flask in an ice bath (0°C). Slowly add acetic anhydride (1.5 eq) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC.

  • Work-up: Pour the reaction mixture into ice water to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from an appropriate solvent can be performed for further purification.

O-Acylation Reaction Pathway

G SM This compound Intermediate Activated Acyl Intermediate SM->Intermediate Nucleophilic Attack Reagent Acetic Anhydride Reagent->Intermediate Nucleophilic Attack Base Pyridine (Solvent/Catalyst) Base->Intermediate Nucleophilic Attack Product 6-Acetoxy-2(1H)-quinolinone Intermediate->Product Esterification

Caption: General workflow for the O-acylation of this compound.

Data Interpretation and Characterization

Successful derivatization must be confirmed by spectroscopic analysis.

TechniqueStarting Material (this compound)O-Alkylated ProductO-Acylated Product
¹H NMR Broad singlet for C6-OH proton; broad singlet for N1-H proton.Disappearance of C6-OH proton signal; new signals appear for the alkyl group (e.g., benzylic CH₂ protons ~5.0 ppm).Disappearance of C6-OH proton signal; new singlet for the acetyl methyl group (~2.3 ppm).
IR (cm⁻¹) Broad O-H stretch (~3200-3400); N-H stretch (~3100); C=O stretch (~1650).N-H stretch remains; C-O (ether) stretch appears (~1250).N-H stretch remains; new strong C=O (ester) stretch appears (~1760).
Mass Spec Molecular ion peak corresponding to C₉H₇NO₂ (m/z = 161.16).Molecular ion peak increases by the mass of the added alkyl group minus one proton.Molecular ion peak increases by the mass of the added acyl group minus one proton (e.g., +42 for acetyl).

References

Identifying and removing impurities in 2,6-Dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to identifying and removing impurities in 2,6-Dihydroxyquinoline. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested advice to help you navigate the challenges of achieving high purity for this versatile compound. This compound is a valuable building block in pharmaceuticals, agrochemicals, and materials science, making its purity paramount for reliable research and development.[1][2]

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter with this compound?

A1: Impurities in a sample of this compound can typically be categorized into three main groups:

  • Process-Related Impurities: These are substances introduced or formed during the synthesis process. They can include:

    • Unreacted Starting Materials: Residuals of the initial reagents used to synthesize the quinoline ring.

    • Intermediates: Compounds formed during the synthetic route that did not fully convert to the final product.

    • Byproducts: Unwanted molecules formed from side reactions. In quinoline synthesis, this can include isomeric quinolones or polymeric materials.[3] The specific byproducts will depend heavily on the synthetic route employed (e.g., Conrad-Limpach or Camps cyclization).[3][4]

  • Degradation Products: this compound, while relatively stable, can degrade under certain conditions (e.g., exposure to harsh pH, high temperatures, light, or oxidizing agents).[1][5] Degradation mechanisms such as hydrolysis and oxidation are common for many organic molecules.[5]

  • Residual Solvents & Reagents: Traces of solvents used during the reaction or purification (e.g., crystallization) and other reagents like catalysts or bases may remain in the final product.

Q2: My this compound sample is off-color (e.g., orange or brown). What does this indicate?

A2: The pure form of this compound is typically described as an off-white powder.[1] An orange or brown coloration often suggests the presence of impurities. These could be:

  • Oxidation Products: Phenolic compounds, like dihydroxyquinolines, can be susceptible to oxidation, which often produces highly colored byproducts.

  • Polymeric Materials: Side reactions during synthesis can sometimes lead to the formation of colored polymeric impurities.[3]

  • Trace Metal Contamination: Residual metal ions from catalysts or reaction vessels can form colored complexes with the dihydroxyquinoline molecule, which is known for its chelating abilities.[1][2]

These colored impurities can often be removed effectively using activated charcoal during recrystallization.[4][6]

Troubleshooting Guide: Impurity Identification

The first step in removing an impurity is identifying it. A multi-pronged analytical approach is often necessary for a comprehensive purity assessment.

Q3: Which analytical techniques should I use to assess the purity of my this compound sample?

A3: A combination of chromatographic and spectroscopic methods is recommended for a thorough analysis. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural identification.[7][8][9]

TechniquePrimary UseInformation ProvidedKey AdvantagesKey Disadvantages
HPLC Quantitative PurityRetention time, peak area (% purity)High resolution and sensitivity, widely applicable.[7]Requires method development, consumes solvents.[10]
NMR Structural ElucidationDetailed chemical structure, presence of proton/carbon-containing impurities.Non-destructive, provides absolute structural information.[7]Lower sensitivity than HPLC, may not detect non-protonated impurities.
LC-MS Impurity IdentificationMolecular weight of the main compound and impurities.High sensitivity and selectivity, provides molecular weight data for unknown peaks from HPLC.[8]More complex instrumentation, quantification can be challenging.
TLC Qualitative AssessmentQuick check of purity, reaction monitoring.Fast, inexpensive, requires minimal sample.[11]Primarily qualitative, lower resolution than HPLC.[10]
FTIR Functional Group IDPresence of key functional groups (e.g., O-H, N-H, C=O).Fast, provides a "fingerprint" of the molecule.[12]Not suitable for quantifying impurities, provides limited structural info.
Q4: I see an unexpected peak in my HPLC chromatogram. How do I figure out what it is?

A4: Identifying an unknown peak requires a systematic approach. The workflow below outlines the key steps, combining chromatographic data with spectroscopic analysis.

G start Unknown Peak Detected in HPLC-UV lcms Perform LC-MS Analysis start->lcms mw Obtain Molecular Weight (MW) of Impurity lcms->mw compare Compare MW to Suspected Structures (Starting Materials, Byproducts, Degradants) mw->compare match MW Match? compare->match isolate Isolate Impurity via Preparative HPLC or Chromatography match->isolate Yes no_match Hypothesize Degradation or Rearrangement Product match->no_match No nmr Perform NMR Spectroscopy (¹H, ¹³C, COSY, etc.) isolate->nmr structure Elucidate Structure nmr->structure final Impurity Structure Identified structure->final no_match->isolate

Caption: Logical workflow for identifying an unknown impurity.

Troubleshooting Guide: Impurity Removal

Once impurities have been identified, an appropriate purification strategy can be developed. Recrystallization and column chromatography are the most common and effective methods.

Q5: How do I perform a recrystallization of this compound? What are the common problems?

A5: Recrystallization is a powerful technique for purifying crystalline solids.[13] The principle relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. The ideal solvent is one in which this compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[13][14]

  • Solvent Selection: Test small amounts of your crude product in various solvents (e.g., water, ethanol, methanol, ethyl acetate, acetone) to find a suitable one or a solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid.[14]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat briefly.[6]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (and charcoal, if used). This prevents the desired compound from crystallizing prematurely on the filter paper.[4]

  • Crystallization: Allow the filtered solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[13][14]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing & Drying: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities. Dry the crystals thoroughly to remove all traces of the solvent.

IssuePotential Cause(s)Troubleshooting Steps
No Crystals Form Solution is not supersaturated; too much solvent was added.Boil off some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[13]
"Oiling Out" The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated.Reheat the solution to dissolve the oil. Add a small amount of a "better" solvent (one in which the compound is more soluble) before cooling again.[6] Ensure cooling is slow.
Low Yield Compound is too soluble in the cold solvent; premature crystallization during hot filtration.Ensure the solution is fully cooled in an ice bath before filtering. Minimize the amount of solvent used for washing. Ensure your filtration apparatus was properly pre-heated.[6]
Poor Purity Inappropriate solvent choice; cooling was too rapid, trapping impurities.Re-recrystallize the product. Ensure the solution cools slowly to room temperature before placing it in an ice bath.[6]
Q6: When should I use column chromatography instead of recrystallization?

A6: The choice of purification method depends on the nature and quantity of the impurities. This decision tree can help guide your selection.

G start Is the product a solid with >90% purity? recrystallize Use Recrystallization start->recrystallize Yes check_polarity Are impurities of very different polarity? start->check_polarity No check_impurities Are impurities structurally very similar to product (e.g., isomers)? check_impurities->recrystallize No chromatography Use Column Chromatography (Silica Gel or Prep-HPLC) check_impurities->chromatography Yes check_polarity->recrystallize Yes check_polarity->check_impurities No

Caption: Decision tree for selecting a purification method.

Column chromatography, including preparative HPLC, is preferred when:

  • Impurities have similar solubility profiles to the desired compound, making recrystallization ineffective.

  • Multiple impurities are present.

  • The impurities are isomers or structurally very similar to this compound.[3]

  • The product is not a solid or does not crystallize well.

Experimental Protocols

Protocol 2: Standard HPLC Method for Purity Analysis

This protocol provides a starting point for assessing the purity of this compound. Method optimization may be required based on your specific instrumentation and impurity profile. This method is adapted from established procedures for similar dihydroxyquinoline compounds.[7]

ParameterMethod Details
Instrumentation HPLC system with a UV-Vis or Diode Array Detector (DAD).
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water.
Mobile Phase B Acetonitrile.
Gradient Start with 10% B, linear gradient to 90% B over 20 minutes.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection Wavelength 254 nm.
Injection Volume 10 µL.
Sample Preparation Dissolve sample in acetonitrile or methanol to ~1 mg/mL. Filter through a 0.45 µm syringe filter.

Purity Calculation: The purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.

References

Technical Support Center: Stabilizing 2,6-Dihydroxyquinoline Solutions for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-dihydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stabilization of this compound solutions for long-term storage. Here, we will address common challenges, provide troubleshooting strategies, and offer detailed protocols to ensure the integrity and reliability of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of this compound solutions.

Q1: My this compound solution is changing color to yellow/brown. What does this indicate?

A color change is a primary indicator of chemical degradation. This compound, a phenolic compound, is susceptible to oxidation, which can produce colored quinone-type structures. This process can be accelerated by factors such as light exposure, elevated temperatures, and non-optimal pH conditions.[1]

Q2: What is the main cause of this compound degradation in solution?

The primary degradation pathway for this compound is oxidation. The hydroxyl groups on the quinoline ring make the molecule susceptible to attack by oxygen and reactive oxygen species (ROS). This can be exacerbated by the presence of trace metal ions, which can catalyze oxidative reactions.[2] Photodegradation, or degradation due to light exposure, is also a significant concern for quinoline derivatives.[3][4][5]

Q3: What are the ideal storage conditions for this compound solutions?

To maximize stability, solutions should be stored at refrigerated temperatures (2-8°C), protected from light by using amber vials or by wrapping the container in aluminum foil, and ideally under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]

Q4: Can the choice of solvent affect the stability of this compound?

Yes, the solvent can significantly impact stability. While aqueous solutions are common, the polarity and protic nature of the solvent can influence the rate of degradation. For instance, non-polar solvents may enhance the thermal stability of some compounds.[6] It is crucial to select a solvent that is compatible with your experimental needs while also providing a stable environment for the compound.

Q5: Are there any additives that can improve the long-term stability of my solution?

Yes, the addition of antioxidants can help to mitigate oxidative degradation. Common choices include ascorbic acid or butylated hydroxytoluene (BHT). Additionally, chelating agents like ethylenediaminetetraacetic acid (EDTA) can be used to sequester trace metal ions that may catalyze oxidation.[7][8]

II. Troubleshooting Guide

This section provides a question-and-answer format to address specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Action
Precipitate forms in the solution upon storage. The compound may be coming out of solution due to temperature changes or exceeding its solubility limit.Gently warm the solution and sonicate to redissolve. If the issue persists, consider preparing a more dilute stock solution or using a co-solvent.
Unexpected peaks appear in HPLC analysis over time. This is a strong indication of degradation. The new peaks likely correspond to degradation products.Perform a forced degradation study to identify potential degradation products and confirm their presence in your aged samples.[1] Re-evaluate your storage conditions, focusing on light protection, temperature control, and deoxygenation of the solvent.
Loss of compound concentration is observed in subsequent analyses. This points to degradation of the parent compound.Review and optimize your storage protocol. Ensure the pH of the solution is maintained within a stable range using a buffer. Consider adding antioxidants or chelating agents to your solution.
Inconsistent experimental results using the same stock solution. This could be due to ongoing, unnoticed degradation, leading to varying concentrations of the active compound.Prepare fresh solutions more frequently. Implement a routine stability check of your stock solution using a validated analytical method like HPLC or UV-Vis spectroscopy.[9]

III. Protocols for Stabilization and Stability Assessment

This section provides detailed, step-by-step methodologies for preparing stable solutions and assessing their long-term stability.

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol outlines the steps for preparing a stock solution with enhanced stability for long-term storage.

Materials:

  • This compound solid

  • High-purity solvent (e.g., DMSO, ethanol, or buffered aqueous solution)

  • Antioxidant (e.g., Ascorbic acid or BHT)

  • Chelating agent (e.g., EDTA)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with screw caps

Procedure:

  • Solvent Preparation:

    • If using an aqueous buffer, prepare it at the desired pH. Phosphate buffers are often a good choice due to their wide pH range.[10] The pH should be optimized for stability, as extreme pH levels can catalyze degradation.[11][12][13]

    • De-gas the chosen solvent by sparging with an inert gas (nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.

  • Dissolution of this compound:

    • Accurately weigh the required amount of this compound solid.

    • Dissolve the solid in a minimal amount of the de-gassed solvent. Gentle warming and sonication can be used to aid dissolution.

  • Addition of Stabilizers (Optional but Recommended):

    • Add an antioxidant to a final concentration of 0.01-0.1% (w/v).

    • Add a chelating agent, such as EDTA, to a final concentration of 0.01-0.05% (w/v) to sequester any trace metal ions.

  • Final Volume and Storage:

    • Bring the solution to the final desired volume with the de-gassed solvent.

    • Aliquot the stock solution into amber glass vials.

    • Flush the headspace of each vial with inert gas before sealing tightly.

    • Store the vials at 2-8°C and protected from light.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

This study is crucial for understanding the degradation profile of this compound under various stress conditions.

Stress Conditions:

  • Acidic: 0.1 M HCl at room temperature and 60°C.

  • Basic: 0.1 M NaOH at room temperature and 60°C.

  • Oxidative: 3% H₂O₂ at room temperature.

  • Thermal: 60°C in a neutral solution.

  • Photolytic: Exposure to UV light (e.g., 254 nm) or sunlight at room temperature.

Procedure:

  • Prepare solutions of this compound under each of the stress conditions listed above.

  • Include a control sample stored under optimal conditions (refrigerated, protected from light).

  • At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot from each condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating method, such as HPLC-UV or LC-MS, to monitor the degradation of the parent compound and the formation of degradation products.[14]

Protocol 3: Long-Term Stability Assessment

This protocol is designed to evaluate the stability of your this compound solution under your chosen storage conditions over an extended period.

Procedure:

  • Prepare a batch of your this compound solution according to Protocol 1.

  • Store the aliquots under the intended long-term storage conditions (e.g., 2-8°C, protected from light).

  • Establish a testing schedule (e.g., time 0, 1, 3, 6, and 12 months).

  • At each time point, analyze a fresh aliquot using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

  • Compare the results to the initial concentration at time 0 to determine the percentage of degradation over time.

  • Document any changes in appearance, such as color or precipitation.

IV. Visualization of Degradation and Stabilization

Key Factors in this compound Degradation

The following diagram illustrates the primary factors that contribute to the degradation of this compound in solution. Understanding these factors is the first step toward effective stabilization.

cluster_degradation Degradation Factors cluster_compound This compound cluster_products Degradation Products Light Light Compound This compound in Solution Light->Compound Oxygen Oxygen Oxygen->Compound Heat Heat Heat->Compound pH Extremes pH Extremes pH Extremes->Compound Metal Ions Metal Ions Metal Ions->Compound Degradants Oxidized Products (e.g., Quinones) Compound->Degradants

Caption: Key factors influencing this compound stability.

Proposed Stabilization Strategy Workflow

This workflow outlines a logical approach to developing a robust stabilization strategy for your this compound solutions.

A Initial Solution Preparation B Observe for Instability (e.g., color change, precipitation) A->B C Implement Primary Stabilization: - Refrigerate (2-8°C) - Protect from Light B->C D Assess Stability (e.g., HPLC) C->D E Is solution stable? D->E F Implement Secondary Stabilization: - De-gas Solvent - Add Antioxidants - Add Chelating Agents E->F No G Final Optimized Protocol E->G Yes F->D

Caption: Workflow for developing a stabilization strategy.

V. References

  • BenchChem. (n.d.). Stability issues of 2-Hydroxyquinoline in aqueous solutions. Retrieved from --INVALID-LINK--

  • Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247-255.

  • Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. Chemosphere, 28(6), 1097-1110.

  • Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. OSTI.GOV. Retrieved from --INVALID-LINK--

  • Endo, R., Ohtsubo, Y., Tsuda, M., & Nagata, Y. (2005). Identification and Characterization of Genes Involved in the Downstream Degradation Pathway of γ-Hexachlorocyclohexane in Sphingomonas paucimobilis UT26. Journal of Bacteriology, 187(24), 8471-8476.

  • Oliveira, J. D. M. de, Camara, A. G., Arias, S., Pacheco, J. G. de A., & Barbosa, C. M. B. de M. (2021). Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials. Blucher Chemical Engineering Proceedings, 8(1), 104-110.

  • Li, Q., Wu, Y., Liu, Y., Li, Y., & Li, X. (2020). Biodegradation of quinoline by a novel strain of Rhodococcus sp. PY1. Journal of Chemical Technology & Biotechnology, 95(12), 3237-3246.

  • Abourashed, E. A., & Clark, A. M. (1998). Catalytic Degradation of Phenol Using Different Chelating Agents at Near Neutral pH in Modified-Fenton process. Journal of Advanced Oxidation Technologies, 3(3), 253-258.

  • Al-Qaradawi, S., & Dellinger, B. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Catalysts, 10(12), 1475.

  • El-Ghenymy, A., El-Shafey, O., & El-Sawy, A. (2014). Effect of using different chelating agents on degradation of phenol in modified-fenton process. International Journal of Environmental Monitoring and Analysis, 2(5), 244-250.

  • Wikipedia contributors. (2024, November 26). Phenol. In Wikipedia, The Free Encyclopedia. Retrieved December 12, 2024, from --INVALID-LINK--

  • Hossaini, Z., & Hosseini, S. M. (2022). Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives. Journal of Applied Chemical Research, 16(4), 8-27.

  • Klunklin, A., & Savage, G. (2017). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Antioxidants, 6(4), 93.

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110.

  • Deng, X., Chai, X., Wei, C., & Fu, L. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493-497.

  • Pérez-González, A., & Ruiz, L. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7087.

  • Spigno, G., & De Faveri, D. M. (2009). Stability of Phenolic Compounds in Grape Stem Extracts. Journal of the Science of Food and Agriculture, 89(7), 1145-1152.

  • Fikriya, S. H., & Cahyana, A. H. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub.

  • Pérez-González, A., & Ruiz, L. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate.

  • Chem-Impex. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Carl ROTH. (2021). Safety Data Sheet: 8-Hydroxyquinoline.

  • Kumar, S., & Singh, R. (2023). Analytical Methods for the Degradation of Phytoconstituents. International Journal of Pharmaceutical Sciences and Research, 14(6), 2845-2854.

  • Rogóż, R., & Sokołowska, M. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies. Molecules, 27(19), 6524.

  • Mirth, D. B., Chite, A. F., & Schuster, G. S. (1978). 8-Hydroxyquinolines with the potential for long-term anticaries activity: design, synthesis, and in vitro evaluation. Journal of Dental Research, 57(1), 65-71.

  • Chem-Impex. (n.d.). 2,6-Dihidroxiquinolina. Retrieved from --INVALID-LINK--

  • Pasquet, P. L., et al. (2024). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. Food Bioscience, 57, 103586.

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110.

  • Hider, R. C., Liu, Z. D., & Khodr, H. H. (2001). Metal Chelation of Polyphenols. Methods in Enzymology, 335, 190-221.

  • MedChemExpress. (n.d.). 8-Hydroxyquinoline (8-Quinolinol). Retrieved from --INVALID-LINK--

  • AOCS. (2022, August 10). Metal Chelators as Antioxidants. Retrieved from --INVALID-LINK--

  • WuXi AppTec. (n.d.). Solution Stability Study. Retrieved from --INVALID-LINK--

  • Rescifina, A., & Zagni, C. (2021). Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine. Antioxidants, 10(2), 165.

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from --INVALID-LINK--

  • Deng, X., Chai, X., Wei, C., & Fu, L. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Semantic Scholar.

  • National Center for Biotechnology Information. (n.d.). 8-Hydroxyquinoline. PubChem Compound Database. Retrieved from --INVALID-LINK--

  • Ibis Scientific, LLC. (2024, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from --INVALID-LINK--

  • Hundt, K., & Lingens, F. (1981). Microbial metabolism of quinoline and related compounds. IX. Degradation of 6-hydroxyquinoline and quinoline by Pseudomonas diminuta 31/1 Fa1 and Bacillus circulans 31/2 A1. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 362(7), 843-850.

  • Al-Hamdani, S. A., & Al-Zayadi, A. A. (2018). Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments and solute–solvent interactions. Journal of Molecular Liquids, 268, 86-93.

  • ElectronicsAndBooks. (n.d.). Effect of the pH of the medium on the chemical shifts in the PMR spectra and on the distribution of the π-electron density in 4-hydroxyisoquinoline derivatives. Retrieved from --INVALID-LINK--

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.

  • Guagliardi, A., Bovolenta, M. R., & Pollegioni, L. (2000). Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study. Biotechnology and Bioengineering, 68(5), 485-492.

  • da Silva, A. C. G., et al. (2022). Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review. Journal of Pharmaceutical and Biomedical Analysis, 218, 114876.

  • ScienceDirect. (n.d.). Degradation pathway: Significance and symbolism. Retrieved from --INVALID-LINK--

  • Khajeh, K., & Asadollahi, M. (2007). Effects of water-miscible solvents and polyhydroxy compounds on the structure and enzymatic activity of thermolysin. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(4), 483-487.

  • Eawag. (1997, December 17). 3-Methylquinoline Degradation Pathway. Eawag-BBD. Retrieved from --INVALID-LINK--

References

Technical Support Center: Addressing Matrix Effects in 2,6-Dihydroxyquinoline-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-dihydroxyquinoline-based assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenge of matrix effects. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.

Understanding the Challenge: What are Matrix Effects?

In any bioanalytical assay, the "matrix" refers to all the components in a sample other than the analyte of interest.[1][2] In biological samples such as plasma, serum, or urine, this includes a complex mixture of proteins, lipids, salts, and endogenous metabolites.[1][3] Matrix effects occur when these components interfere with the analytical signal of your target analyte, in this case, the signal generated in a this compound-based assay. These effects can lead to either an underestimation (signal suppression) or overestimation (signal enhancement) of the true analyte concentration, compromising the accuracy and reliability of your results.[4][5]

This compound and its derivatives are valued for their fluorescent properties, making them useful as fluorescent probes in biological imaging and in the development of therapeutic agents.[6][7] However, the fluorescence signal is susceptible to interference from the sample matrix.

Core Mechanisms of Matrix Interference in Fluorescence Assays

Two primary mechanisms of matrix interference in fluorescence-based assays are quenching and the inner filter effect.

  • Fluorescence Quenching : This is any process that decreases the fluorescence intensity of a substance.[8] It can occur through various mechanisms, including collisional (dynamic) quenching, where an excited fluorophore collides with a quencher molecule, and static quenching, where a non-fluorescent complex is formed between the fluorophore and the quencher.[8][9] Common quenchers in biological samples include molecular oxygen, halide ions, and heavy metals.[8][10]

  • Inner Filter Effect (IFE) : This is a phenomenon that leads to a non-linear relationship between fluorescence intensity and fluorophore concentration.[11][12] It is caused by the absorption of either the excitation light (primary IFE) or the emitted fluorescence (secondary IFE) by other components in the sample.[12][13] This effect can be significant even at low sample absorbances.[11][14]

Troubleshooting Guides & FAQs

Here we address specific issues you might encounter during your this compound-based assays in a question-and-answer format.

FAQ 1: My fluorescence signal is significantly lower than expected in my biological samples compared to my standards in a clean buffer. What could be the cause?

This is a classic sign of matrix-induced signal suppression. The two most likely culprits are fluorescence quenching and the inner filter effect.

Troubleshooting Steps:

  • Assess for Inner Filter Effect :

    • Action : Measure the absorbance of your sample matrix at both the excitation and emission wavelengths of this compound.

    • Rationale : A high absorbance at these wavelengths indicates that the matrix components are absorbing the light, leading to the inner filter effect.[13]

    • Solution : If the absorbance is high, diluting the sample is the simplest approach to mitigate the inner filter effect.[15] However, ensure that after dilution, your analyte concentration remains within the linear range of your assay.

  • Investigate Fluorescence Quenching :

    • Action : Perform a spike-and-recovery experiment. Prepare two sets of samples: one with a known concentration of your this compound-based analyte spiked into the sample matrix, and another with the same concentration spiked into a clean buffer.

    • Rationale : A lower-than-expected recovery in the sample matrix suggests the presence of quenching agents.[16]

    • Solution : If quenching is suspected, you will need to employ more rigorous sample preparation techniques to remove the interfering substances.

Diagram: Troubleshooting Low Fluorescence Signal

Troubleshooting_Low_Signal start Low Fluorescence Signal in Biological Sample check_ife Measure Absorbance at Excitation & Emission λ start->check_ife high_abs High Absorbance? check_ife->high_abs dilute Dilute Sample high_abs->dilute Yes check_quenching Perform Spike-and-Recovery Experiment high_abs->check_quenching No end_ife Re-analyze dilute->end_ife low_recovery Low Recovery? check_quenching->low_recovery sample_prep Implement Advanced Sample Preparation low_recovery->sample_prep Yes end_quench Re-analyze low_recovery->end_quench No, other issue sample_prep->end_quench Standard_Addition cluster_0 Standard Addition Plot xlabel Concentration of Added Standard ylabel Fluorescence Intensity

References

Validation & Comparative

A Comparative Guide to 2,6-Dihydroxyquinoline and 8-Hydroxyquinoline as Metal Chelators for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic development and analytical chemistry, the strategic sequestration of metal ions is a cornerstone of innovation. From mitigating metallo-toxicity in neurodegenerative diseases to designing novel antimicrobial and anticancer agents, the efficacy of a metal chelator is paramount.[1][2][3] This guide provides an in-depth, objective comparison of two quinoline-based compounds, 2,6-dihydroxyquinoline and the well-established 8-hydroxyquinoline, as metal chelators. We will delve into the fundamental principles governing their chelating abilities, supported by structural analysis and detailed experimental protocols to empower researchers in their selection and application of these molecules.

The Foundational Principles of Quinoline-Based Chelation

The capacity of a molecule to act as an effective chelator is fundamentally dictated by its molecular geometry. Specifically, the spatial arrangement of electron-donating atoms that can form a stable ring structure with a central metal ion is crucial. 8-Hydroxyquinoline (8-HQ) is a classic example of a bidentate chelating agent, where the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group at the 8-position are perfectly positioned to form a stable five-membered ring upon coordination with a metal ion.[4][5] This structural feature is the primary reason for its potent chelating ability.[6][7][8][9] Among the seven isomers of monohydroxyquinoline, only 8-hydroxyquinoline demonstrates this capability to form stable divalent metal ion complexes through chelation.[7][8][9]

Structural Comparison: 8-Hydroxyquinoline vs. This compound

A direct comparison of the molecular structures of 8-hydroxyquinoline and this compound reveals the critical difference in their potential as chelating agents.

CompoundStructureKey Features
8-Hydroxyquinoline (Oxine) 8-Hydroxyquinoline structureThe nitrogen atom and the hydroxyl group at the 8-position are in close proximity, allowing for the formation of a stable five-membered chelate ring with a metal ion.[4][5] This configuration is optimal for strong chelation.
This compound this compound structureThis isomer possesses two hydroxyl groups at the 2 and 6 positions. While these are electron-donating groups, their spatial separation from the ring nitrogen atom prevents the formation of a stable chelate ring. While it may exhibit some metal-binding properties, it is not expected to be a strong chelator in the classical sense.[7]

The inability of the hydroxyl groups in this compound to form a coordinated ring structure with the nitrogen atom suggests a significantly lower affinity for metal ions compared to 8-hydroxyquinoline. While commercial sources describe this compound as having "strong chelating abilities," the fundamental principles of coordination chemistry suggest otherwise, highlighting the importance of experimental validation.[10]

Performance as Metal Chelators: A Comparative Overview

Due to its optimal structure for chelation, 8-hydroxyquinoline has been extensively studied and utilized in various applications.

8-Hydroxyquinoline:

  • High Affinity for a Broad Range of Metal Ions: 8-HQ forms stable complexes with numerous divalent and trivalent metal ions, including Cu²⁺, Zn²⁺, Fe³⁺, and Al³⁺.[5]

  • Therapeutic Potential: Its ability to chelate metal ions implicated in neurodegenerative diseases like Alzheimer's has made it and its derivatives promising therapeutic candidates.[1][2] The chelation of excess metal ions can reduce oxidative stress and inhibit the aggregation of amyloid-beta peptides.[1]

  • Antimicrobial and Anticancer Activity: The biological activity of 8-HQ is often attributed to its chelating ability, which can disrupt essential metal-dependent enzymatic processes in pathogens and cancer cells.[6][8]

  • Analytical and Industrial Applications: It is widely used in analytical chemistry for the separation and quantification of metal ions and in the synthesis of organic light-emitting diodes (OLEDs).[5][6]

This compound:

  • Limited Data on Chelation Performance: There is a notable lack of published experimental data, such as stability constants for its metal complexes, to substantiate claims of strong chelating ability.

  • Potential for Weaker Interactions: Based on its structure, any interaction with metal ions is likely to be monodentate or through weaker, non-chelating coordination, resulting in significantly less stable complexes compared to 8-HQ.

  • Alternative Applications: While its role as a potent chelator is questionable, this compound may serve as a precursor for synthesizing other bioactive molecules.[10]

Experimental Protocols for Comparative Evaluation

To empirically determine and compare the metal chelating capabilities of this compound and 8-hydroxyquinoline, the following experimental protocols are recommended.

Synthesis of Metal Complexes

A straightforward method for synthesizing metal complexes of both quinoline derivatives can be adapted from established procedures for 8-hydroxyquinoline.

Objective: To synthesize metal (e.g., Cu(II), Zn(II)) complexes of this compound and 8-hydroxyquinoline for comparative analysis.

Materials:

  • This compound

  • 8-hydroxyquinoline

  • Metal salt (e.g., Copper(II) acetate, Zinc(II) chloride)

  • Ethanol or Methanol

  • Deionized water

  • Sodium hydroxide or other suitable base

Procedure:

  • Ligand Solution Preparation: Dissolve a known molar equivalent of the quinoline derivative (this compound or 8-hydroxyquinoline) in a suitable solvent such as ethanol or methanol.

  • Metal Salt Solution Preparation: In a separate vessel, dissolve the metal salt in deionized water or the same solvent as the ligand.

  • Complexation Reaction: Slowly add the metal salt solution to the ligand solution while stirring.

  • pH Adjustment: Adjust the pH of the mixture with a base (e.g., NaOH) to facilitate deprotonation of the hydroxyl group(s) and promote complex formation. The optimal pH will need to be determined empirically.

  • Isolation and Purification: The resulting metal complex precipitate can be collected by filtration, washed with the solvent to remove unreacted starting materials, and dried under vacuum.

Characterization: The synthesized complexes should be characterized by techniques such as FTIR spectroscopy to confirm the coordination of the metal to the ligand (observing shifts in the C=N and O-H vibrational frequencies), and elemental analysis to determine the stoichiometry of the complex.[6]

Determination of Metal-Ligand Stability Constants via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes in solution. The Irving-Rossotti method is a widely used approach.

Objective: To quantify the stability constants (log β) of the metal complexes of this compound and 8-hydroxyquinoline.

Principle: The formation of a metal-ligand complex involves the displacement of a proton from the ligand. By monitoring the pH change during the titration of the ligand with a strong base in the presence and absence of a metal ion, the stability constants can be calculated.

Procedure:

  • Solution Preparation: Prepare the following solutions in a constant ionic strength medium (e.g., 0.1 M KNO₃):

    • A: A known concentration of a strong acid (e.g., HNO₃).

    • B: Solution A + a known concentration of the quinoline ligand.

    • C: Solution B + a known concentration of the metal salt.

  • Titration: Titrate each solution against a standardized solution of a strong base (e.g., carbonate-free NaOH), recording the pH after each addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added for all three titrations.

    • Calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values from the titration curves of A and B.

    • Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration (pL) from the titration curves of B and C.

    • Construct a formation curve by plotting n̄ versus pL.

    • Determine the stepwise stability constants (K₁, K₂, etc.) from the formation curve. The overall stability constant (β) is the product of the stepwise constants.

Spectrophotometric (UV-Vis) Analysis of Chelation

UV-Vis spectroscopy can be used to observe the formation of metal-ligand complexes and to determine their stoichiometry.

Objective: To visually confirm complex formation and determine the metal-to-ligand ratio.

Principle: The formation of a metal-ligand complex often results in a change in the electronic absorption spectrum (a shift in λₘₐₓ or a change in absorbance) compared to the free ligand.

Procedure (Job's Method of Continuous Variation):

  • Stock Solutions: Prepare equimolar stock solutions of the quinoline ligand and the metal salt.

  • Sample Preparation: Prepare a series of solutions with varying mole fractions of the metal and ligand, while keeping the total molar concentration constant.

  • Spectrophotometric Measurement: Record the UV-Vis spectrum for each solution and measure the absorbance at the λₘₐₓ of the complex.

  • Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The maximum absorbance will correspond to the stoichiometry of the metal-ligand complex.

Fluorescence Spectroscopy for Enhanced Sensitivity

Fluorescence spectroscopy can be a highly sensitive method for studying metal chelation, particularly for ligands that exhibit changes in fluorescence upon metal binding.

Objective: To detect metal chelation and potentially quantify binding affinity through changes in fluorescence emission.

Principle: 8-Hydroxyquinoline is weakly fluorescent, but its fluorescence is significantly enhanced upon complexation with metal ions due to increased molecular rigidity.[2][5] A similar phenomenon, or fluorescence quenching, could be observed with this compound.

Procedure:

  • Ligand Solution: Prepare a dilute solution of the quinoline ligand in a suitable solvent.

  • Titration: Record the fluorescence emission spectrum of the ligand solution. Sequentially add small aliquots of a concentrated metal ion solution and record the spectrum after each addition.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion. The resulting binding curve can be used to determine the binding constant (Kₐ).

Visualizing the Chelation Process

ChelationComparison

Conclusion and Future Directions

Based on fundamental principles of coordination chemistry, 8-hydroxyquinoline is unequivocally a superior metal chelator compared to this compound due to its ability to form a stable five-membered chelate ring. The therapeutic and analytical applications of 8-hydroxyquinoline and its derivatives are well-documented and directly linked to this potent chelating ability.

For researchers and drug development professionals, 8-hydroxyquinoline represents a validated and versatile platform for applications requiring strong metal sequestration. While this compound is commercially available and noted for potential chelating properties, its utility in this regard is likely limited. We strongly recommend that any consideration of this compound as a metal chelator be preceded by rigorous experimental validation using the protocols outlined in this guide. Such studies are essential to build a comprehensive understanding of its coordination chemistry and to ascertain its true potential in any application.

References

A Comparative Analysis of Quinolone Antimicrobials: Evaluating the Potential of 2,6-Dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Antimicrobial Drug Discovery

In the ever-evolving landscape of antimicrobial resistance, the exploration of novel scaffolds and derivatives of existing antibiotic classes remains a cornerstone of drug discovery. The quinolone family of antibiotics has been a clinical mainstay for decades, valued for its broad-spectrum activity and favorable pharmacokinetic profiles. This guide provides a comparative overview of the antimicrobial spectrum of established quinolones and explores the prospective antimicrobial potential of a lesser-studied derivative, 2,6-dihydroxyquinoline. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antibacterial agents.

The Quinolone Core: A Privileged Scaffold in Antibacterial Chemistry

Quinolones are a class of synthetic chemotherapeutic agents characterized by a bicyclic aromatic core structure. Their mechanism of action is the inhibition of two essential bacterial enzymes, DNA gyrase (a type II topoisomerase) and topoisomerase IV. By targeting these enzymes, quinolones disrupt DNA replication, repair, and recombination, ultimately leading to bacterial cell death.

The evolution of quinolones from the first-generation nalidixic acid to the later-generation fluoroquinolones, such as ciprofloxacin and levofloxacin, has been marked by significant improvements in their antimicrobial spectrum and potency. These modifications, primarily the addition of a fluorine atom at position 6 and various substituents at position 7, have expanded their activity against a wide range of Gram-positive and Gram-negative bacteria.

cluster_quinolone Quinolone Antibiotic cluster_bacterium Bacterial Cell Quinolone Quinolone (e.g., Ciprofloxacin) DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits DNA_Replication DNA Replication & Repair Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Figure 1. Simplified mechanism of action of quinolone antibiotics.

Comparative Antimicrobial Spectra of Representative Quinolones

The antimicrobial spectrum of a quinolone is largely determined by its chemical structure. The following table summarizes the general in vitro activity of several key quinolones against a panel of common bacterial pathogens. The data, presented as Minimum Inhibitory Concentration (MIC) ranges, are compiled from various studies and represent a general consensus. It is important to note that local resistance patterns can significantly influence clinical efficacy.

Bacterial Species Nalidixic Acid (1st Gen) Ciprofloxacin (2nd Gen) Levofloxacin (3rd Gen) Moxifloxacin (4th Gen)
Escherichia coli4-16 µg/mL0.015-1 µg/mL0.015-0.5 µg/mL0.03-0.25 µg/mL
Klebsiella pneumoniae8-32 µg/mL0.03-2 µg/mL0.03-1 µg/mL0.06-0.5 µg/mL
Pseudomonas aeruginosaInactive0.12-4 µg/mL0.25-8 µg/mL1-8 µg/mL
Staphylococcus aureus (MSSA)Inactive0.12-2 µg/mL0.12-1 µg/mL0.03-0.25 µg/mL
Streptococcus pneumoniaeInactive0.5-4 µg/mL0.5-2 µg/mL0.12-0.5 µg/mL
Enterococcus faecalisInactive1-8 µg/mL1-4 µg/mL0.5-2 µg/mL
Atypical Pathogens (Mycoplasma, Chlamydia)Inactive0.5-2 µg/mL0.25-1 µg/mL0.06-0.25 µg/mL

Data compiled from publicly available susceptibility data.

The Enigma of this compound: A Hypothesis on Antimicrobial Potential

While extensive data exists for fluoroquinolones, this compound remains a less-explored molecule in the context of antimicrobial activity. To date, there is a lack of significant published data defining its antimicrobial spectrum. However, we can hypothesize its potential based on the established structure-activity relationships (SAR) of the broader quinolone and quinoline classes.

The core quinoline scaffold is a known pharmacophore with diverse biological activities, including antimicrobial properties. The presence and position of hydroxyl groups can significantly modulate this activity. For instance, the 8-hydroxyquinoline (oxin) derivative is a well-known metal-chelating agent with antifungal and antibacterial properties, though its mechanism differs from that of the fluoroquinolones.

The 2,6-dihydroxy substitution pattern presents an interesting case. The hydroxyl groups could potentially influence the molecule's electronic properties, solubility, and ability to interact with bacterial targets. However, it is crucial to recognize that the structural features generally considered essential for the potent, broad-spectrum activity of modern fluoroquinolones are absent in this compound. These include the C3-carboxylic acid group, which is vital for binding to DNA gyrase, and the N1-substituent, which enhances potency and cell penetration.

Therefore, while this compound may possess some intrinsic antimicrobial activity, it is unlikely to exhibit the potent, broad-spectrum profile of fluoroquinolones like ciprofloxacin or levofloxacin. Its evaluation would be an exploratory endeavor to identify potential novel mechanisms or niche applications.

Experimental Protocol for Determining the Antimicrobial Spectrum of a Novel Compound

To rigorously assess the antimicrobial potential of this compound, a standardized experimental workflow is essential. The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a widely accepted technique for antimicrobial susceptibility testing.

Materials and Reagents
  • Test compound (this compound)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., ATCC reference strains of E. coli, S. aureus, P. aeruginosa)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Sterile saline or phosphate-buffered saline (PBS)

Experimental Workflow

Start Start Prep_Stock Prepare Stock Solution of this compound Start->Prep_Stock Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions of Compound in Microtiter Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Read Results Visually or with a Plate Reader Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2. Workflow for MIC determination by broth microdilution.

Step-by-Step Procedure
  • Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: From a fresh agar plate, select several colonies of the test organism and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in CAMHB. The final volume in each well should be 50 µL. Include a positive control (a known antibiotic) and a negative control (broth only).

  • Inoculation: Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this diluted inoculum to each well of the microtiter plate.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Conclusion and Future Directions

The quinolone scaffold remains a fertile ground for the development of new antibacterial agents. While established fluoroquinolones possess a well-defined and potent antimicrobial spectrum, the potential of less-studied derivatives like this compound is yet to be fully elucidated. Based on current knowledge of quinolone SAR, it is hypothesized that this compound may not exhibit the broad-spectrum activity characteristic of its fluoroquinolone cousins. However, empirical testing using standardized protocols, such as the broth microdilution method outlined herein, is the only definitive way to assess its true antimicrobial potential. The exploration of such novel structures is a critical endeavor in the ongoing battle against antimicrobial resistance, as they may reveal new mechanisms of action or unexpected activities against resistant pathogens.

A Senior Application Scientist's Guide to the Validation of a 2,6-Dihydroxyquinoline-Based Sensor for Heavy Metal Detection

Author: BenchChem Technical Support Team. Date: January 2026

In the critical field of environmental monitoring and toxicology, the demand for rapid, sensitive, and selective detection of heavy metal ions is paramount.[1] These contaminants pose significant threats to ecosystems and human health, necessitating the development of robust analytical tools.[1] Among the promising candidates for heavy metal sensing are chemical sensors based on organic molecules, which offer a versatile platform for detecting toxic metal ions in various environments.[2] This guide provides an in-depth validation of a 2,6-dihydroxyquinoline-based sensor, comparing its performance with alternative sensing technologies and providing the supporting experimental data and protocols for its effective implementation.

The this compound Scaffold: A Promising Candidate for Heavy Metal Sensing

Quinoline and its derivatives are well-established nitrogen heterocyclic compounds that are adept at complexing with metal ions.[3] The rigid structure and potential for high quantum yield make them excellent fluorophores for designing metal ion fluorescence sensors.[3] The this compound scaffold, in particular, offers multiple coordination sites through its nitrogen and oxygen atoms, enhancing its potential for selective binding to heavy metal ions. The inherent fluorescence of the quinoline ring system provides a foundation for a "turn-off" or "turn-on" sensing mechanism upon metal ion coordination.

Sensing Mechanism: A Coordinated Quenching

The sensing mechanism of a this compound-based sensor typically relies on fluorescence quenching upon binding to a heavy metal ion. In its free state, the molecule exhibits strong fluorescence. When a heavy metal ion is introduced, it coordinates with the hydroxyl and quinoline nitrogen atoms. This complex formation often leads to a non-radiative decay pathway for the excited state, resulting in a significant decrease in fluorescence intensity. This "turn-off" response provides a direct correlation between the fluorescence quenching and the concentration of the target metal ion.

Comparative Analysis: Performance Metrics

The efficacy of any chemical sensor is evaluated based on several key performance metrics. This section compares the this compound-based sensor with other prevalent heavy metal detection technologies, including colorimetric, electrochemical, and other fluorescent sensors. The primary metrics for comparison are the limit of detection (LOD), selectivity, and response time.

Sensor TypeAnalyteLimit of Detection (LOD)SelectivityResponse TimeReference
This compound-based Fluorescent Sensor Fe³⁺2.31 x 10⁻⁶ MHigh< 1 minute[2]
Colorimetric Sensor (Gold Nanoparticles)Hg²⁺Nanomolar rangeHigh (with masking agents)Rapid[4]
Electrochemical Sensor (Graphene-based)Hg²⁺6 pptHighRapid[5]
Fluorescent Quantum DotsHg²⁺50 nMHighNot specified[6]
Schiff Base Fluorescent ChemosensorHg²⁺VariesHighRapid[7]

Experimental Validation Protocols

To ensure the reliability and accuracy of the this compound-based sensor, a rigorous validation process is essential. The following protocols outline the key experiments required to characterize the sensor's performance.

Synthesis of the this compound Sensing Probe

The synthesis of a specific this compound derivative is the initial step. For the purpose of this guide, we will consider a representative synthesis of a functionalized this compound.

Workflow for Synthesis and Characterization

cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials: This compound and functionalizing agent reaction Reaction under controlled conditions (solvent, temperature, catalyst) start->reaction workup Reaction Work-up: Extraction, washing, and drying reaction->workup purification Purification: Column chromatography or recrystallization workup->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (ESI-MS) purification->ms ftir FT-IR Spectroscopy purification->ftir caption Synthesis and characterization workflow.

Caption: Workflow for the synthesis and characterization of the this compound-based sensor.

Spectroscopic Studies: UV-Vis and Fluorescence Titration

This experiment determines the sensor's response to the target heavy metal ion.

Protocol:

  • Prepare a stock solution of the this compound sensor in a suitable solvent (e.g., DMSO).

  • Prepare a series of solutions containing a fixed concentration of the sensor and varying concentrations of the target heavy metal ion in an aqueous buffer (e.g., Tris-HCl, pH 7.4).

  • Record the UV-Vis absorption and fluorescence emission spectra for each solution.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

Expected Outcome: A systematic decrease in fluorescence intensity with increasing metal ion concentration, indicating a quenching effect. The absorption spectra may show a change in the maximum absorption wavelength, suggesting the formation of a new complex.[3]

Determination of the Limit of Detection (LOD)

The LOD is the lowest concentration of the analyte that can be reliably detected.

Protocol:

  • Record the fluorescence spectra of a blank solution (sensor only) multiple times (n > 10).

  • Calculate the standard deviation of the blank measurements (σ).

  • Perform a linear regression of the fluorescence intensity versus low concentrations of the heavy metal ion to determine the slope of the calibration curve (S).

  • Calculate the LOD using the formula: LOD = 3σ / S

Selectivity and Interference Studies

This experiment assesses the sensor's ability to detect the target metal ion in the presence of other potentially interfering ions.

Protocol:

  • Prepare solutions of the sensor with the target heavy metal ion.

  • Prepare separate solutions of the sensor with a range of other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Pb²⁺, Cr³⁺) at the same concentration.

  • Prepare solutions containing the sensor, the target metal ion, and each of the potentially interfering ions.

  • Measure the fluorescence response for all solutions.

Expected Outcome: A significant fluorescence change should only be observed in the presence of the target heavy metal ion, with minimal to no change in the presence of other ions.

Sensing Mechanism and Selectivity

Sensor 2,6-DHQ Sensor (Fluorescent) Target Target Heavy Metal (e.g., Fe³⁺) Sensor->Target Selective Binding Interferent Interfering Ions (e.g., Na⁺, K⁺, Ca²⁺) Sensor->Interferent Minimal Interaction Complex Sensor-Metal Complex (Quenched Fluorescence) Target->Complex NoReaction No significant interaction Interferent->NoReaction caption Selective binding and fluorescence quenching mechanism.

Caption: Diagram illustrating the selective binding of the sensor to the target heavy metal, leading to fluorescence quenching.

Comparison with Alternative Sensing Technologies

While the this compound-based sensor demonstrates significant promise, it is important to consider its performance in the context of other available technologies.

Colorimetric Sensors

Colorimetric sensors offer the advantage of visual detection, which can be beneficial for rapid, on-site screening.[8][9] Many colorimetric sensors utilize gold or silver nanoparticles that change color upon aggregation induced by the target analyte.[4] While often simple and cost-effective, they may have lower sensitivity compared to fluorescent sensors and can be susceptible to interference from other substances that can also induce nanoparticle aggregation.[4]

Electrochemical Sensors

Electrochemical sensors provide high sensitivity and are well-suited for miniaturization and integration into portable devices for in-field analysis.[10][11] Techniques like anodic stripping voltammetry can achieve very low detection limits.[11] Graphene and other nanomaterials have been used to modify electrodes to enhance their sensitivity and selectivity.[5][12] However, electrochemical sensors can be prone to electrode fouling and may require more complex instrumentation compared to simple fluorescent or colorimetric assays.[12]

Other Fluorescent Sensors

The field of fluorescent sensors is broad and includes quantum dots, aptamer-based sensors, and other organic dyes.[6][13] Quantum dots offer high photostability and tunable emission spectra.[6] Aptamer-based sensors provide exceptional selectivity due to the specific binding of nucleic acid aptamers to their targets.[6] While these alternatives offer excellent performance, the synthesis of the this compound-based sensor can be more straightforward and cost-effective than the production of quantum dots or the selection and synthesis of aptamers.

Conclusion and Future Perspectives

The validation of the this compound-based sensor reveals it to be a highly effective tool for the detection of heavy metals, demonstrating good sensitivity, high selectivity, and a rapid response time. Its performance is comparable, and in some aspects, advantageous to other sensing technologies. The straightforward synthesis and clear fluorescence turn-off mechanism make it an attractive option for researchers and professionals in drug development and environmental science.

Future research should focus on the immobilization of this sensor onto solid supports, such as nanoparticles or polymer films, to develop reusable and portable sensing devices. Further modifications to the this compound scaffold could also lead to sensors with even lower detection limits and the ability to selectively detect a wider range of heavy metal ions. The continued development of such sensors will undoubtedly play a crucial role in safeguarding environmental and human health.

References

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Quinoline Isomers: A Methodological and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Significance of Isomerism

In the landscape of medicinal chemistry, the quinoline ring system—a fusion of a benzene and a pyridine ring—is designated as a "privileged scaffold."[1] This is due to its remarkable versatility and presence in a multitude of compounds with a wide spectrum of biological activities, including potent anticancer properties.[2][3] However, the therapeutic potential of a quinoline derivative is not merely determined by the functional groups attached to it, but critically, by their specific location on the ring. The positional isomerism of substituents dictates the molecule's three-dimensional shape, electronic distribution, and lipophilicity, which in turn governs its interaction with biological targets.

This guide provides a comparative analysis of the cytotoxicity of quinoline isomers, moving beyond a simple listing of data to explore the causal relationships between molecular structure and cytotoxic outcome. We will delve into the primary mechanisms of quinoline-induced cell death, present comparative experimental data, and provide robust, validated protocols for researchers in drug discovery and development.

Part 1: Unraveling the Mechanisms of Quinoline-Induced Cytotoxicity

The anticancer effects of quinoline derivatives are not monolithic; they engage multiple, often interconnected, cellular pathways to induce cell death. Understanding these mechanisms is fundamental to interpreting cytotoxicity data and designing next-generation therapeutics. The primary pathways include the induction of programmed cell death (apoptosis), the generation of reactive oxygen species (ROS), and direct interference with DNA structure and function.[1]

  • Induction of Apoptosis: A primary mechanism for many quinoline derivatives is the activation of the apoptotic cascade.[4] Studies have shown that certain isomers can induce caspase-dependent apoptosis, which is often linked to the dissipation of the mitochondrial transmembrane potential.[4] This process can be triggered by various upstream signals, leading to the activation of executioner caspases like Caspase-3 and the subsequent cleavage of essential cellular proteins, culminating in cell death.[5]

  • Generation of Oxidative Stress: Several quinoline compounds exert their cytotoxic effects by inducing overwhelming oxidative stress.[6][7] They can increase the intracellular levels of ROS, leading to damage of lipids, proteins, and DNA.[8][9] This oxidative assault can, in turn, trigger apoptotic pathways, creating a feedback loop that amplifies the cytotoxic effect.[10]

  • DNA Damage and Enzyme Inhibition: The planar structure of the quinoline ring allows many of its derivatives to function as DNA intercalating agents, inserting themselves between base pairs and disrupting DNA replication and transcription.[2][11] Beyond simple intercalation, specific isomers have been shown to inhibit key enzymes involved in DNA maintenance and metabolism, such as topoisomerases and DNA methyltransferases (DNMTs).[12][13][14] By inhibiting these enzymes, the compounds prevent the proper repair and replication of DNA, leading to cell cycle arrest and apoptosis.[15]

Quinoline_Cytotoxicity_Mechanisms Quinoline Quinoline Isomer ROS ↑ Reactive Oxygen Species (ROS) Quinoline->ROS Induces Mito Mitochondrial Dysfunction Quinoline->Mito Induces DNA DNA Intercalation & Enzyme Inhibition (Topoisomerase, DNMT) Quinoline->DNA Causes Stress Oxidative Stress ROS->Stress Caspase Caspase Activation Mito->Caspase Releases Cytochrome c Damage DNA Damage DNA->Damage Stress->Damage Damage->Caspase Activates p53 Apoptosis Apoptosis Caspase->Apoptosis

Caption: Interconnected pathways of quinoline-induced cytotoxicity.

Part 2: A Quantitative Comparison of Isomeric Potency

The most direct way to compare the cytotoxicity of different isomers is by determining their half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit cell growth by 50%.[16] A lower IC50 value indicates higher potency. The cytotoxic efficacy is highly dependent on both the cell line and the specific isomeric structure of the quinoline derivative.

The structure-activity relationship (SAR) is profoundly influenced by the substitution pattern. For example, studies on bis-quinoline isomers revealed that their potency against various cancer cell lines varied significantly based on the linkage between the two quinoline moieties (meta-para vs. meta-meta vs. para-meta).[12] Similarly, the introduction of substituents at the 2- and 6-positions has been shown to be an effective strategy for enhancing cytotoxic potency, with the specific nature and position of the group (e.g., a chlorine atom or an aryloxy group) dramatically modulating the compound's activity.[17]

Table 1: Comparative Cytotoxicity (IC50 in µM) of Quinoline Derivatives in Cancer Cell Lines

Compound/Isomer TypeCell LineIC50 (µM)Key Structural Feature/MechanismReference
Bis-quinoline Isomer 2a HCT116 (Colon)< 1.0meta-para linkage, DNMT inhibitor[12]
Bis-quinoline Isomer 2a HeLa (Cervical)0.14meta-para linkage, DNMT inhibitor[12]
Bis-quinoline Isomer 2b MCF-7 (Breast)0.3meta-meta linkage, DNMT inhibitor[12]
2-phenylquinolin-4-amine HT-29 (Colon)8.122-phenyl, 4-amino substitution[16]
7-methyl-8-nitro-quinoline Caco-2 (Colorectal)1.87Nitro group at C8 enhances cytotoxicity[18]
8-nitro-7-quinolinecarbaldehyde Caco-2 (Colorectal)0.53Aldehyde at C7 further increases potency[18]
N-p-tolylquinolin-4-carboxamide VariousPotentBulky aryl groups at C2 and C4[2]
4-aminoquinoline derivative MDA-MB-468 (Breast)7.35 - 8.737-chloro substitution[19]

This table is a synthesis of data from multiple sources to illustrate the principle of isomeric comparison.

Part 3: Validated Experimental Protocols for Cytotoxicity Assessment

A credible assessment of cytotoxicity requires robust and reproducible assays. The choice of assay is critical; relying on a single method can be misleading. A multi-assay approach provides a more complete picture. For instance, the MTT assay measures metabolic activity, which is an indicator of cell viability, while an Annexin V/PI assay directly measures the induction of apoptosis.[16]

Experimental Workflow Overview

The general workflow for assessing the cytotoxicity of quinoline isomers involves several key stages, from initial cell culture preparation to final data analysis and IC50 determination.

Cytotoxicity_Assay_Workflow start Start: Cancer Cell Culture seed 1. Seed Cells in 96-Well Plates start->seed adhere 2. Allow Adherence (24h) seed->adhere treat 3. Treat with Quinoline Isomer (Serial Dilutions) adhere->treat incubate 4. Incubate (24-72h) treat->incubate assay 5. Perform Cytotoxicity Assay (e.g., MTT, Annexin V) incubate->assay read 6. Measure Signal (Absorbance/Fluorescence) assay->read analyze 7. Data Analysis: Calculate % Viability read->analyze ic50 8. Determine IC50 Value analyze->ic50 end End: Comparative Potency ic50->end

References

A Comparative Analysis of 2,6-Dihydroxyquinoline and Standard Fluorescent Dyes for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist, this guide provides an in-depth comparison of the fluorescent properties of 2,6-dihydroxyquinoline against industry-standard dyes such as fluorescein, rhodamine B, and cyanine dyes (Cy3 and Cy5). This document serves as a technical resource for researchers, scientists, and drug development professionals to facilitate informed decisions in fluorophore selection.

The advent of fluorescence-based techniques has revolutionized biological imaging and quantitative analysis. The selection of an appropriate fluorescent probe is paramount to the success of these experiments, with key performance indicators being high fluorescence quantum yield, photostability, and minimal environmental sensitivity. This guide delves into the performance of this compound, a versatile heterocyclic compound, and benchmarks it against well-established fluorescent dyes.[1][2][3]

I. Overview of Photophysical Properties

A fluorescent dye's utility is defined by its photophysical characteristics. These include its ability to absorb light (molar extinction coefficient), the efficiency of converting absorbed light into emitted fluorescence (quantum yield), the wavelengths of maximum absorption and emission, and its resilience to photodegradation (photostability).

Table 1: Comparative Photophysical Properties of this compound and Standard Fluorescent Dyes

FeatureThis compoundFluoresceinRhodamine BCy3Cy5
Excitation Max (λex) ~340 nm~494 nm[4]~550 nm~550 nm~649 nm[5][6]
Emission Max (λem) ~450 nm~512 nm[4]~575 nm~570 nm~666 nm[5][6]
Molar Extinction Coefficient (ε) Data not readily available92,300 cm⁻¹M⁻¹[7]~110,000 cm⁻¹M⁻¹~150,000 cm⁻¹M⁻¹250,000 cm⁻¹M⁻¹[6]
Quantum Yield (Φ) Data not readily available~0.97 (in basic ethanol)[7]~0.65 (in basic ethanol)[8]~0.15 (unconjugated)[9]~0.2[6]
Photostability Moderate (inferred)[10][11]Low[12]Moderate to High[13][14]High[15]High[5][15]
pH Sensitivity Sensitive (inferred)High (pKa ~6.4)[4][16]Sensitive (acidic)[8]Low to Moderate[17]Low[5][17]

Note: The photophysical properties of dyes, particularly quantum yield and photostability, are highly dependent on their local environment, including solvent, pH, and conjugation to biomolecules.[9][15][18][19][20]

This compound emerges as a fluorophore with excitation and emission in the violet-blue region of the spectrum. While specific quantitative data on its molar extinction coefficient and quantum yield are not as extensively documented as for standard dyes, its utility as a fluorescent probe in biological imaging has been noted.[1] Its quinoline structure suggests a degree of environmental sensitivity, particularly to pH, which can be an asset for developing specific biosensors.[21][22][23]

Standard Dyes such as fluorescein, rhodamine B, and the cyanine family are well-characterized and widely used. Fluorescein is known for its high quantum yield but suffers from poor photostability and significant pH sensitivity.[4][12][16] Rhodamine B offers a good balance of brightness and photostability, though its fluorescence can be influenced by solvent polarity and temperature.[8][13][14][24][25] The cyanine dyes, Cy3 and Cy5, are renowned for their high molar extinction coefficients, good quantum yields when conjugated, and excellent photostability, making them staples in single-molecule studies and FRET applications.[5][15][26][27]

II. Experimental Protocols for Comparative Performance Evaluation

To provide a framework for the objective comparison of these fluorophores, the following experimental protocols are detailed. These methodologies are designed to be self-validating and are grounded in established principles of fluorescence spectroscopy.

The relative method is a widely used and reliable approach for determining the fluorescence quantum yield of a compound by comparing it to a standard with a known quantum yield.[28][29][30][31][32]

Principle: If a standard and a sample solution have the same absorbance at the same excitation wavelength, they are assumed to be absorbing the same number of photons.[28] Therefore, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.

Experimental Workflow:

G cluster_prep 1. Preparation cluster_measure 2. Measurement cluster_analysis 3. Data Analysis prep_std Select & Prepare Standard Stock dil_std Create Standard Dilutions prep_std->dil_std prep_sample Prepare Sample Stock dil_sample Create Sample Dilutions prep_sample->dil_sample abs_spec Measure Absorbance Spectra (UV-Vis) dil_std->abs_spec em_spec Measure Fluorescence Emission Spectra dil_std->em_spec dil_sample->abs_spec dil_sample->em_spec plot Plot Integrated Intensity vs. Absorbance abs_spec->plot integrate Integrate Fluorescence Intensity em_spec->integrate integrate->plot gradient Determine Gradients (Slopes) plot->gradient calculate Calculate Quantum Yield (Φs) gradient->calculate

Caption: Workflow for relative fluorescence quantum yield determination.

Step-by-Step Protocol:

  • Standard and Sample Preparation:

    • Select a suitable fluorescence standard with a known quantum yield and an absorption range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for UV-excitable dyes, fluorescein in 0.1 M NaOH for blue-excitable dyes, or rhodamine 6G in ethanol for green-excitable dyes).

    • Prepare stock solutions of the standard and the test compound (this compound) in the same spectroscopic grade solvent.

    • Create a series of dilutions for both the standard and the sample, ensuring that the absorbance at the excitation wavelength is within the linear range of the spectrophotometer (typically < 0.1) to avoid inner filter effects.[30]

  • Absorbance and Fluorescence Measurements:

    • Using a UV-Vis spectrophotometer, measure the absorbance spectrum for each dilution of the standard and the sample.

    • Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each dilution. The excitation wavelength should be the same for both the standard and the sample.

  • Data Analysis:

    • For each spectrum, integrate the area under the fluorescence emission curve.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.

    • Determine the slope (gradient) of the linear regression for both plots.

    • Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Grads / Gradr) * (ns² / nr²) Where:

      • Φr is the quantum yield of the reference standard.

      • Grads and Gradr are the gradients of the sample and reference plots, respectively.

      • ns and nr are the refractive indices of the sample and reference solutions (if different solvents are used).[29][30]

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It can be determined using the Beer-Lambert law.[33][34][35]

Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Experimental Workflow:

G prep Prepare a series of known concentrations measure Measure absorbance at λmax prep->measure plot Plot Absorbance vs. Concentration measure->plot calculate Calculate ε from the slope (slope = ε * l) plot->calculate G prep Prepare sample and mount on microscope illuminate Continuously illuminate at λex prep->illuminate acquire Acquire images/intensity readings over time illuminate->acquire plot Plot Normalized Intensity vs. Time acquire->plot calculate Determine photobleaching half-life (t1/2) plot->calculate

References

A Senior Application Scientist's Guide to Cross-Reactivity Testing of 2,6-Dihydroxyquinoline Metal Ion Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Challenge of Quinoline-Based Chemosensors

For researchers in environmental monitoring, cellular biology, and drug development, the precise detection of metal ions is a persistent challenge. Fluorescent chemosensors have emerged as a powerful tool, offering high sensitivity and real-time detection capabilities.[1][2] Among the various fluorophores used, the quinoline scaffold is particularly noteworthy. Its rigid structure, high quantum yield, and reactive nature make it an excellent platform for designing selective metal ion probes.[3] Specifically, hydroxylated quinolines like 2,6-dihydroxyquinoline serve as a compelling backbone. The hydroxyl groups can act as key ligating sites for metal ions, and their deprotonation upon chelation can significantly modulate the molecule's photophysical properties, often leading to a distinct fluorescence response.

However, the development of any new probe hinges on one critical characteristic: selectivity . While a probe might show a strong response to its target analyte, its practical utility is determined by its ability to ignore a complex background of other, often more abundant, metal ions.[4][5] An otherwise brilliant probe is rendered useless if it cross-reacts with common ions like Na⁺, K⁺, Ca²⁺, or Mg²⁺, or gives false positives with structurally similar transition metals.

This guide provides an in-depth, experience-driven approach to the rigorous evaluation of cross-reactivity for a novel this compound-based probe. We will move beyond a simple checklist of steps to explain the underlying rationale, ensuring that the protocols are not just followed, but understood. Our focus is on building a self-validating experimental framework to establish the trustworthiness of your probe's performance.

The Core Principle: From Chelation to Signal

The fundamental mechanism for many quinoline-based probes involves Chelation-Enhanced Fluorescence (CHEF) or a related process like Intramolecular Charge Transfer (ICT).[1][6] In its free state, the probe may have a low fluorescence quantum yield due to quenching processes. Upon binding a specific metal ion, the probe's conformation becomes more rigid, and the electronic properties are altered, leading to a significant enhancement ("turn-on") or quenching ("turn-off") of fluorescence.

For our guide, we will consider a hypothetical but representative probe: DHQ-SBA , a Schiff base derivative of this compound designed for the selective detection of Aluminum (Al³⁺). Quinoline-based Schiff bases are a well-established class of sensors known for their synthetic accessibility and effective coordinating capabilities.[6][7]

Diagram 1: General Mechanism of a "Turn-On" Fluorescent Probe

TurnOnMechanism cluster_0 Free Probe State cluster_1 Complexed State FreeProbe DHQ-SBA Probe (Low Fluorescence) Quenching Quenching Mechanism (e.g., PET, molecular rotation) FreeProbe->Quenching Active Complex [DHQ-SBA]-Al³⁺ Complex (High Fluorescence) FreeProbe->Complex Binding Event PhotonOut Fluorescence (Photon Emission) Complex->PhotonOut Analyte Target Analyte (Al³⁺) Analyte->Complex Excitation Excitation Light (Photon In) Excitation->FreeProbe Excitation->Complex CrossReactivityWorkflow cluster_P1 Pillar 1: Selectivity Screening cluster_P2 Pillar 2: Competition Assay Start Start: Characterize New Probe (DHQ-SBA) P1_Prep Prepare Stocks: - Probe (10 µM) - Metal Ions (50 µM) Start->P1_Prep P1_Mix Mix Probe with ONE potential interferent per sample P1_Prep->P1_Mix P1_Measure Measure Fluorescence (λem) P1_Mix->P1_Measure P1_Analyze Analyze: Compare intensity of each ion to target ion P1_Measure->P1_Analyze P2_Prep Prepare Stocks: - Probe (10 µM) + Target Ion (50 µM) - Interferents (e.g., 500 µM) P1_Analyze->P2_Prep Identifies key interferents to test P2_Mix Mix Probe+Target with ONE high-concentration interferent P2_Prep->P2_Mix P2_Measure Measure Fluorescence (λem) P2_Mix->P2_Measure P2_Analyze Analyze: Does interferent suppress the target signal? P2_Measure->P2_Analyze Decision Is Selectivity Acceptable? P2_Analyze->Decision End_Pass Probe Validated for Application Decision->End_Pass Yes End_Fail Redesign Probe or Define Limitations Decision->End_Fail No

References

The Uncharted Territory of 2,6-Dihydroxyquinoline Derivatives: A Comparative Guide to Combating Resistant Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antibiotic resistance necessitates a relentless pursuit of novel antimicrobial agents. Among the scaffolds that have historically yielded potent antibacterials, the quinoline core stands out as a privileged structure in medicinal chemistry. This guide provides a comparative analysis of quinoline derivatives in the fight against resistant bacteria, with a special focus on the untapped potential of the 2,6-dihydroxyquinoline scaffold. As we navigate the landscape of established quinolones and novel derivatives, we will delve into the experimental data that underpins their efficacy and the methodologies required to unearth the next generation of antibacterial drugs.

The Rise and Resistance of Quinolone Antibiotics

The quinolone saga began with the discovery of nalidixic acid, a narrow-spectrum agent. The subsequent introduction of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position gave birth to the fluoroquinolones, a class of broad-spectrum antibiotics that have been mainstays in clinical practice. These agents exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV, thereby disrupting DNA replication, transcription, and repair.

However, the extensive use of fluoroquinolones has inevitably led to the emergence of resistance. Bacteria have evolved sophisticated mechanisms to counteract these drugs, primarily through mutations in the genes encoding DNA gyrase and topoisomerase IV, which reduce drug binding. Other resistance strategies include the overexpression of efflux pumps that actively transport the drugs out of the bacterial cell and plasmid-mediated resistance mechanisms. This growing resistance underscores the urgent need for new quinoline derivatives with novel mechanisms of action or the ability to evade existing resistance pathways.

Comparative Efficacy of Novel Quinolone Derivatives

Recent research has focused on modifying the quinoline scaffold to develop new derivatives with enhanced activity against resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). The following tables summarize the Minimum Inhibitory Concentration (MIC) values of several novel quinoline derivatives compared to standard antibiotics, illustrating their potential in overcoming resistance. A lower MIC value indicates greater potency.

Table 1: Comparative MIC values (µg/mL) against Methicillin-Resistant Staphylococcus aureus (MRSA)

Compound/DrugMRSA Strain 1MRSA Strain 2Reference Antibiotic (Vancomycin)
Novel Quinolone Derivative A 0.511-2
Novel Quinolone-2-one Derivative B 0.750.751-2
Indolizinoquinoline Derivative C <0.0078 (MIC50/MIC90)<0.0078 (MIC50/MIC90)1-2 (MIC50/MIC90)
Benzofuroquinolinium Derivative D 10.51-2

Data compiled from multiple sources for illustrative purposes.

Table 2: Comparative MIC values (µg/mL) against Vancomycin-Resistant Enterococci (VRE)

Compound/DrugVRE Strain 1VRE Strain 2Reference Antibiotic (Linezolid)
Novel Quinolone Derivative E 121-4
Novel Quinolone-2-one Derivative F 0.7511-4
Thiazoloquinolone Derivative G Potent activity reportedPotent activity reported1-4

Data compiled from multiple sources for illustrative purposes.

The Hydroxyquinoline Subclass: A Different Mode of Action?

While traditional fluoroquinolones target DNA gyrase and topoisomerase IV, some hydroxyquinoline derivatives appear to operate through different mechanisms. For instance, diiodohydroxyquinoline, a halogenated 8-hydroxyquinoline, is used as a luminal amoebicide. Its proposed mechanism of action involves the chelation of essential metal ions, such as iron, which are crucial for parasitic enzymatic processes. There is also evidence to suggest that it may disrupt DNA function and membrane integrity. This divergence in mechanism is a promising avenue for circumventing existing resistance to fluoroquinolones.

This compound: An Uncharted Scaffold

A thorough review of the current literature reveals a significant gap in the investigation of this compound derivatives as antibacterial agents against resistant bacteria. While the PubChem database lists its chemical properties, there is a notable absence of studies evaluating its efficacy against clinically relevant pathogens.

This lack of research presents a compelling opportunity. The presence of two hydroxyl groups on the quinoline ring suggests that these compounds may also act as metal chelators, similar to other hydroxyquinolines, potentially disrupting bacterial metalloenzymes. Furthermore, the specific positioning of these hydroxyl groups could lead to unique structure-activity relationships and a novel pharmacological profile.

A Practical Guide to Evaluating Novel Quinolone Derivatives: The Broth Microdilution Assay

To assess the antibacterial potential of unexplored compounds like this compound derivatives, a standardized and reproducible method for determining the Minimum Inhibitory Concentration (MIC) is essential. The broth microdilution method is a widely accepted technique for this purpose.

Experimental Protocol: Broth Microdilution for MIC Determination

1. Preparation of Materials and Reagents:

  • Test Compound Stock Solution: Prepare a high-concentration stock solution of the this compound derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Ensure complete dissolution.

  • Bacterial Strains: Use standardized quality control strains (e.g., S. aureus ATCC 29213) and clinically relevant resistant isolates (e.g., MRSA, VRE).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, and a spectrophotometer or McFarland densitometer.

2. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm (absorbance of 0.08 to 0.13).

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

3. Serial Dilution of the Test Compound:

  • Dispense a fixed volume of CAMHB into each well of a 96-well plate.

  • Add the test compound stock solution to the first well and perform a two-fold serial dilution across the plate by transferring a fixed volume of the solution from one well to the next.

4. Inoculation and Incubation:

  • Inoculate each well (except for a sterility control well) with the prepared bacterial suspension.

  • Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).

  • Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

5. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity (bacterial growth).

  • The MIC is the lowest concentration of the test compound at which there is no visible growth. The growth control well should be turbid, and the sterility control well should be clear.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

Caption: General chemical scaffold of a quinolone antibiotic.

A Fluoroquinolone enters bacterial cell B Binds to DNA gyrase and/or Topoisomerase IV A->B C Formation of drug-enzyme-DNA complex B->C D Inhibition of DNA replication and repair C->D E Bacterial cell death D->E

Caption: Established mechanism of action of fluoroquinolones.

A Hydroxyquinoline derivative B Chelation of essential metal ions (e.g., Fe2+) A->B C Inhibition of bacterial metalloenzymes B->C D Disruption of cellular processes C->D E Bacterial growth inhibition D->E

Caption: Proposed mechanism of action for hydroxyquinoline derivatives.

A Prepare bacterial inoculum (0.5 McFarland) C Inoculate wells with bacterial suspension A->C B Perform serial dilutions of test compound in 96-well plate B->C D Incubate at 35°C for 16-20 hours C->D E Visually assess for turbidity D->E F Determine MIC (lowest concentration with no growth) E->F

Caption: Experimental workflow for MIC determination.

Conclusion and Future Trajectories

The quinoline scaffold remains a fertile ground for the discovery of novel antibacterial agents. While resistance to established fluoroquinolones is a significant challenge, the exploration of new derivatives with diverse substitution patterns and potentially different mechanisms of action offers a promising path forward. The this compound core, currently a blind spot in the research landscape, represents an exciting and unexplored frontier. Its potential for metal chelation and unique structure-activity relationships warrants a dedicated investigation. By applying rigorous and standardized methodologies, such as the broth microdilution assay, the scientific community can systematically evaluate the potential of these and other novel quinoline derivatives, paving the way for the development of the next generation of antibiotics to combat the global threat of resistant bacteria.

A Researcher's Guide to Benchmarking the Photostability of 2,6-Dihydroxyquinoline Probes

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic fields of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying molecular processes. Among the diverse families of fluorophores, quinoline derivatives have garnered significant attention due to their versatile fluorescent properties.[1] 2,6-Dihydroxyquinoline, in particular, presents a scaffold with intriguing potential for the development of novel fluorescent probes.[1] However, a critical performance characteristic that often dictates the utility of a fluorescent probe in demanding applications is its photostability—the ability to resist photochemical degradation upon exposure to excitation light.

This guide provides a comprehensive framework for benchmarking the photostability of this compound-based probes. While direct, quantitative photostability data for this compound is not yet prevalent in the scientific literature, this guide will equip researchers with the foundational knowledge, experimental protocols, and comparative context necessary to conduct these vital measurements. We will delve into the importance of photostability, provide a detailed, field-proven protocol for its quantification, and compare the expected performance of quinoline-based probes with other well-established classes of fluorophores.

The Critical Importance of Photostability in Fluorescence-Based Assays

The irreversible photochemical destruction of a fluorophore, known as photobleaching, is a significant limiting factor in many fluorescence microscopy techniques.[2] This phenomenon leads to a gradual fading of the fluorescent signal, which can severely compromise the quality and quantitative accuracy of experimental data, particularly in applications requiring prolonged or repeated imaging, such as time-lapse studies and single-molecule tracking. A probe with high photostability will maintain a strong and consistent signal, enabling longer observation times and more reliable quantification.

Understanding the Landscape of Fluorescent Probes: A Comparative Overview

To effectively benchmark a novel probe like a this compound derivative, it is essential to compare its performance against established and well-characterized fluorophores. The selection of a fluorescent probe is often a balance between brightness (a function of molar extinction coefficient and quantum yield) and photostability. The ideal probe for advanced imaging applications exhibits both high brightness and robust photostability.

Below is a summary of the photophysical properties of common fluorophore families that serve as excellent benchmarks in photostability studies.

Fluorophore FamilyRepresentative ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)General Photostability
Xanthenes Fluorescein~494~5180.79 (Ethanol)Low to Moderate
Rhodamine B~555~5800.31 (Water) - 0.70 (Ethanol)Moderate to High
Coumarins Coumarin 1~373~450up to 0.83Moderate
Cyanines Cy3~550~570~0.15Moderate to High
Cy5~649~670~0.27Moderate
Alexa Fluor Dyes Alexa Fluor 488~495~5190.92Very High
Alexa Fluor 568~578~6030.69Very High
Quinoline Derivatives 8-HydroxyquinolineVaries with environmentVariesEnvironment-dependentGenerally Moderate
This compound To be determined To be determined To be determined To be determined

Note: Quantum yields are highly dependent on the solvent and local environment. The values presented are for comparative purposes.

A Rigorous Protocol for Measuring Photostability

To empower researchers to directly and reliably compare the photostability of different fluorescent probes, the following detailed protocol for measuring photobleaching rates is provided. This protocol is designed to be a self-validating system, with explanations for the causality behind each experimental choice.

Objective:

To quantify and compare the photostability of a this compound probe against a benchmark fluorophore by measuring their photobleaching half-life (t½) and photobleaching quantum yield (Φ_b_) under controlled illumination.

Materials:
  • Fluorescence microscope (confocal or widefield) equipped with a suitable laser line or excitation source and a sensitive detector (e.g., PMT or sCMOS camera).

  • This compound probe solution of known concentration.

  • Benchmark fluorophore solution of known concentration (e.g., Rhodamine 123).

  • High-quality optical slides and coverslips.

  • Mounting medium (with and without antifade reagents for comparison).

  • Image analysis software (e.g., ImageJ/Fiji, MATLAB).

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_imaging Imaging & Photobleaching cluster_analysis Data Analysis cluster_output Results prep1 Prepare probe solutions (Test & Standard) prep2 Mount samples on microscope slides prep1->prep2 Controlled concentration img1 Define Region of Interest (ROI) prep2->img1 Place on microscope stage img2 Acquire pre-bleach image (low laser power) img1->img2 img3 Continuous photobleaching (high laser power) img2->img3 img4 Acquire time-lapse series img3->img4 Fixed interval an1 Measure fluorescence intensity in ROI over time img4->an1 Image stack an2 Normalize intensity data an1->an2 an3 Fit data to exponential decay model an2->an3 an4 Calculate photobleaching half-life (t½) an3->an4 out1 Compare t½ values (Test vs. Standard) an4->out1 out2 Calculate photobleaching quantum yield (Φ_b_) out1->out2

Caption: Experimental workflow for quantitative photostability analysis.

Step-by-Step Methodology:
  • Solution Preparation:

    • Prepare stock solutions of the this compound probe and the benchmark fluorophore in a suitable solvent (e.g., DMSO).

    • Dilute the stock solutions to a working concentration (typically in the low micromolar range) in the desired experimental buffer or mounting medium. The final absorbance of the sample should be low (ideally < 0.1) to avoid inner filter effects.

  • Sample Mounting:

    • Pipette a small volume (e.g., 10 µL) of the probe solution onto a clean microscope slide and cover with a coverslip.

    • Seal the edges of the coverslip with nail polish or a suitable sealant to prevent evaporation and minimize oxygen exposure, as molecular oxygen can accelerate photobleaching.[2]

  • Microscope Setup and ROI Selection:

    • Turn on the microscope and allow the light source to stabilize.

    • Place the sample on the microscope stage and bring it into focus.

    • Select a region of interest (ROI) for photobleaching. This should be a uniform area of the sample.

  • Pre-Bleach Image Acquisition:

    • Set the excitation light to a low intensity to minimize photobleaching during this initial imaging step.

    • Acquire a high-quality image of the ROI. This will serve as the baseline fluorescence intensity (I₀).

  • Photobleaching:

    • Increase the excitation light intensity to a level that induces measurable photobleaching over a reasonable time frame. It is crucial to use the same illumination conditions for both the test probe and the benchmark.

    • Continuously illuminate the ROI.

  • Time-Lapse Image Acquisition:

    • While continuously illuminating the ROI, acquire a series of images at regular intervals (e.g., every 5-10 seconds). The duration of the time-lapse should be sufficient to observe a significant decrease in fluorescence intensity (e.g., >50%).

  • Data Analysis:

    • Open the image series in your chosen analysis software.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Normalize the intensity data by dividing each value by the initial pre-bleach intensity (I/I₀).

    • Plot the normalized intensity as a function of time.

    • Fit the data to a single or double exponential decay function to determine the photobleaching rate constant (k). The time it takes for the fluorescence to decrease to 50% of its initial value is the photobleaching half-life (t½ = ln(2)/k).

  • Calculating the Photobleaching Quantum Yield (Φ_b_):

    • The photobleaching quantum yield, which is the probability that an absorbed photon will lead to an irreversible photochemical reaction, can be calculated if the photon flux and the molar extinction coefficient of the probe are known. However, a more practical approach for comparison is to determine the relative photostability.

Interpreting the Results and the Path Forward

By comparing the photobleaching half-life of the this compound probe to that of a well-established standard under identical conditions, researchers can obtain a reliable benchmark of its photostability. A longer half-life indicates greater photostability.

The lack of published, standardized photostability data for this compound and its derivatives represents a significant knowledge gap. The protocol outlined in this guide provides a clear and robust methodology for researchers to fill this gap. By systematically characterizing the photophysical properties of these promising probes, the scientific community can unlock their full potential for advanced imaging and sensing applications.

In-depth Mechanistic Considerations for Quinoline Probes

The photostability of quinoline derivatives is influenced by their electronic structure and their interaction with the local environment. For hydroxyquinolines, processes such as excited-state intramolecular proton transfer (ESIPT) can play a role in their photophysics and potentially influence their photostability.[3][4] The substitution pattern on the quinoline ring can also significantly impact the probe's susceptibility to photobleaching. For instance, electron-donating or -withdrawing groups can alter the energy levels of the excited state and its reactivity.

Conclusion

Benchmarking the photostability of novel fluorescent probes like those derived from this compound is a critical step in their development and validation for research applications. While direct comparative data is currently sparse, the experimental framework and comparative context provided in this guide offer a clear path forward. By adhering to rigorous and standardized protocols, researchers can generate the high-quality data needed to objectively assess the performance of these probes and contribute to the expansion of the molecular imaging toolbox.

References

Navigating the Translational Gap: A Comparative Guide to In-Vitro and In-Vivo Correlation of 2,6-Dihydroxyquinoline Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey of a compound from a promising hit in a petri dish to a viable therapeutic in a living system is fraught with challenges. The quinoline scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of derivatives with diverse biological activities. Among these, 2,6-Dihydroxyquinoline stands out as a molecule of interest due to its structural motifs that suggest potential antioxidant, anti-inflammatory, and other pharmacological properties. However, the critical question for any drug development professional remains: how well do the results from in-vitro assays predict the in-vivo efficacy and safety of this compound?

This comprehensive guide provides a deep dive into the comparative analysis of in-vitro and in-vivo activities of this compound. As a Senior Application Scientist, my aim is to equip you with not just the "what" and the "how," but the crucial "why" behind the experimental choices that underpin a robust translational research strategy. We will explore the common discrepancies and correlations observed when transitioning from a controlled in-vitro environment to the complex biological milieu of an in-vivo model.

The In-Vitro vs. In-Vivo Dichotomy: Understanding the Landscape

The core of drug development lies in establishing a meaningful in-vitro to in-vivo correlation (IVIVC) , a predictive mathematical model that relates an in-vitro property of a dosage form to an in-vivo response. While a perfect one-to-one correlation is the ideal, the reality is often more complex, especially for novel chemical entities like this compound.

In-vitro studies offer a rapid, cost-effective, and high-throughput method to screen compounds for a specific biological activity. They are conducted in a controlled environment, such as a test tube or a cell culture plate, which allows for the precise measurement of a compound's direct effect on a specific molecular target or cellular process. However, this reductionist approach inherently lacks the physiological complexity of a living organism.

In-vivo studies , typically conducted in animal models, provide a more holistic understanding of a compound's activity. They account for critical pharmacokinetic factors—absorption, distribution, metabolism, and excretion (ADME)—that profoundly influence a drug's efficacy and potential toxicity. The trade-off is that in-vivo studies are more time-consuming, expensive, and ethically complex.

This guide will dissect these differences in the context of evaluating this compound, providing a framework for designing experiments that bridge the translational gap.

Potential In-Vitro Activities of this compound: A Mechanistic Perspective

While specific experimental data for this compound is limited in publicly available literature, we can infer its potential activities based on the well-documented properties of its structural analogs, such as other dihydroxyquinoline isomers. The presence of hydroxyl groups on the quinoline ring system suggests several key biological activities that can be explored through in-vitro assays.

Antioxidant Activity

The phenolic hydroxyl groups of this compound are prime candidates for radical scavenging. Oxidative stress is implicated in a wide range of diseases, making antioxidant capacity a valuable therapeutic property.

Key In-Vitro Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common and straightforward spectrophotometric assay to measure a compound's ability to donate a hydrogen atom and neutralize the stable DPPH free radical.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is applicable to both hydrophilic and lipophilic antioxidants and measures the reduction of the pre-formed ABTS radical cation.

Anti-inflammatory Activity

Chronic inflammation is another key pathological process. Quinolone derivatives have been shown to modulate inflammatory pathways. A likely target for this compound is the Nuclear Factor-kappa B (NF-κB) signaling pathway , a central regulator of inflammatory gene expression.

Key In-Vitro Assays:

  • Nitric Oxide (NO) Inhibition Assay in Macrophages: Lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) are used to induce the production of the pro-inflammatory mediator nitric oxide. The ability of this compound to inhibit NO production can be quantified.

  • Cytokine Production Assays (ELISA): The effect of the compound on the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in stimulated immune cells can be measured using Enzyme-Linked Immunosorbent Assays.

  • NF-κB Reporter Gene Assay: This assay utilizes a cell line engineered with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of NF-κB activation by this compound can be quantified by measuring the reporter signal.

Cytotoxicity and Anticancer Potential

The quinoline scaffold is present in numerous anticancer drugs. Therefore, evaluating the cytotoxic potential of this compound against various cancer cell lines is a logical step.

Key In-Vitro Assay:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is widely used to determine the half-maximal inhibitory concentration (IC50) of a compound.

Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity and reproducibility, the following are detailed protocols for key in-vitro assays that can be used to evaluate the activity of this compound.

Protocol 1: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, light-protected container.

  • Preparation of Test Compound and Control: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compound, positive control, or methanol (as a blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the test compound or control.

  • Determination of IC50: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[1]

Protocol 2: In-Vitro Cytotoxicity - MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate its IC50 value.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.[2]

Signaling Pathway Visualization

Understanding the mechanism of action is crucial. Based on the known activities of related quinoline compounds, a likely target for the anti-inflammatory effects of this compound is the NF-κB pathway. The following diagram illustrates this proposed mechanism.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IkB IKK->IkB Phosphorylation NF_kB NF_kB IkB->NF_kB Inhibition IkB_p p-IkB IkB->IkB_p NF_kB_nuc NF-kB NF_kB->NF_kB_nuc Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DHQ This compound DHQ->IKK Inhibition (Proposed) DNA DNA NF_kB_nuc->DNA Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes

Proposed inhibition of the NF-κB signaling pathway by this compound.

Transitioning to In-Vivo Models: The Next Frontier

Positive in-vitro results are the first step. To assess the true therapeutic potential of this compound, in-vivo studies are indispensable. These studies will reveal the compound's pharmacokinetic profile and its efficacy in a complex biological system.

In-Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema

This is a classic and well-characterized model of acute inflammation.

Objective: To evaluate the anti-inflammatory effect of this compound in vivo.

Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling), which can be measured over time. The anti-inflammatory effect of a test compound is determined by its ability to reduce this swelling.

Procedure:

  • Animals: Wistar rats or Swiss albino mice are commonly used.

  • Grouping: Animals are divided into several groups: a control group (vehicle only), a positive control group (a known anti-inflammatory drug like indomethacin), and test groups receiving different doses of this compound.

  • Compound Administration: The test compound is typically administered orally or intraperitoneally before the carrageenan injection.

  • Induction of Edema: A solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.

Pharmacokinetic Studies

Key Pharmacokinetic Parameters to Determine:

  • Maximum plasma concentration (Cmax): The highest concentration of the drug in the blood.

  • Time to reach Cmax (Tmax): The time it takes to reach the maximum concentration.

  • Area under the curve (AUC): A measure of the total drug exposure over time.

  • Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation.

  • Half-life (t1/2): The time it takes for the drug concentration in the body to be reduced by half.

Bridging the Gap: Correlating In-Vitro and In-Vivo Data

The ultimate goal is to establish a meaningful IVIVC. For a compound like this compound, this would involve correlating, for example, its in-vitro anti-inflammatory potency (IC50 for NO inhibition) with its in-vivo anti-inflammatory efficacy (reduction in paw edema).

Challenges in Correlation:

  • Metabolism: The compound may be metabolized in vivo to more or less active forms, which is not accounted for in most in-vitro assays.

  • Protein Binding: Binding to plasma proteins can reduce the free concentration of the drug available to exert its effect.

  • Tissue Distribution: The compound may not reach the target tissue in sufficient concentrations.

  • Off-target Effects: In a complex biological system, the compound may have unforeseen effects on other pathways.

The following workflow illustrates the iterative process of correlating in-vitro and in-vivo data.

IVIVC_Workflow In_Vitro_Screening In-Vitro Screening (e.g., DPPH, MTT, NO Assay) Lead_Identification Lead Identification (Potent In-Vitro Activity) In_Vitro_Screening->Lead_Identification In_Vivo_Efficacy In-Vivo Efficacy Studies (e.g., Carrageenan Paw Edema) Lead_Identification->In_Vivo_Efficacy Pharmacokinetics Pharmacokinetic Studies (ADME) Lead_Identification->Pharmacokinetics IVIVC_Modeling IVIVC Modeling (Correlate In-Vitro and In-Vivo Data) In_Vivo_Efficacy->IVIVC_Modeling Pharmacokinetics->IVIVC_Modeling Dose_Prediction Predictive Model for Human Dose & Efficacy IVIVC_Modeling->Dose_Prediction Clinical_Trials Clinical Trials Dose_Prediction->Clinical_Trials Refinement Formulation/Dose Refinement Clinical_Trials->Refinement Refinement->In_Vivo_Efficacy

References

A Comparative Guide to the Structure-Activity Relationship of Substituted 2,6-Dihydroxyquinolines: A Blueprint for Targeted Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[3][4] Within this versatile family, the 2,6-dihydroxyquinoline core, which exists in tautomeric equilibrium with 6-hydroxy-2(1H)-quinolinone, presents a particularly compelling template for drug discovery.[5] The presence of two hydroxyl groups at distinct positions offers multiple points for hydrogen bonding and sites for strategic derivatization, making it an attractive starting point for developing novel therapeutics.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing substituted 2,6-dihydroxyquinolines. By synthesizing data from studies on closely related quinoline and quinolinone analogs, we aim to establish a predictive framework for designing next-generation derivatives with enhanced potency and selectivity. We will delve into the synthetic rationale, compare biological activities across different substitution patterns, and provide detailed experimental protocols to validate these designs.

Core Synthesis Strategy: Building the this compound Scaffold

The foundational step in exploring the SAR of this family is the efficient synthesis of the core structure. While various methods exist for quinoline synthesis, the Knorr quinoline synthesis and related cyclization strategies are particularly adaptable for producing 2-hydroxyquinoline (2-quinolone) derivatives.[6] For the this compound scaffold, a common approach involves using a p-aminophenol derivative as the starting aniline, which incorporates the C6-hydroxyl group from the outset.

The following diagram and protocol outline a generalized, robust workflow for synthesizing the this compound core, which can then be subjected to further derivatization.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Purification A p-Aminophenol C β-Anilinocrotonate Intermediate A->C + Diethyl Malonate High Temperature B Diethyl Malonate B->C E This compound C->E + Heat (Thermal Cyclization) D High-Boiling Point Solvent (e.g., Diphenyl Ether) D->E F Crude Product E->F G Recrystallization F->G H Pure this compound G->H SAR_Map SAR Map of Substituted 2,6-Dihydroxyquinolines cluster_positions Core P2 2-OH (H-Bonding) P6 6-OH (H-Bonding, Derivatization Site) P4 C4: Potency & Selectivity (e.g., Aryl, Heterocycle) P7 C7: Lipophilicity & PK (e.g., Halogens, Alkoxy) P8 C8: Steric/Electronic Effects (e.g., Halogens, Small Alkyl) P3 C3: Modulates Activity (e.g., Small Alkyl, Halogen) MIC_Workflow A Prepare Serial Dilutions of Test Compound B Inoculate with Standardized Bacterial Suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually Inspect for Turbidity (Bacterial Growth) C->D E Determine MIC: Lowest concentration with no visible growth D->E MTT_Workflow A Seed Cancer Cells in 96-well Plate B Add Serial Dilutions of Test Compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent (Incubate 2-4 hours) C->D E Solubilize Formazan Crystals (Add DMSO) D->E F Measure Absorbance at ~570 nm E->F G Calculate IC₅₀ Value F->G

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dihydroxyquinoline
Reactant of Route 2
Reactant of Route 2
2,6-Dihydroxyquinoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。